molecular formula C6H11NO3 B1286856 (Sec-butylamino)(oxo)acetic acid CAS No. 80638-53-5

(Sec-butylamino)(oxo)acetic acid

Cat. No.: B1286856
CAS No.: 80638-53-5
M. Wt: 145.16 g/mol
InChI Key: VARKFMHUVKZOHE-UHFFFAOYSA-N
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Description

(Sec-butylamino)(oxo)acetic acid is a high-purity chemical compound intended for research and development applications. This molecule features a sec-butylamino group attached to an oxoacetic acid backbone, making it a versatile intermediate in organic synthesis and medicinal chemistry. Researchers can utilize it in the development of novel pharmaceutical compounds, particularly as a building block for creating molecules with potential bioactivity. Its structure suggests utility in coordination chemistry and as a precursor for the synthesis of more complex heterocyclic systems. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant, up-to-date scientific literature for specific applications and handling protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butan-2-ylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-3-4(2)7-5(8)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARKFMHUVKZOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583002
Record name [(Butan-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80638-53-5
Record name 2-[(1-Methylpropyl)amino]-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80638-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(Butan-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(Sec-butylamino)(oxo)acetic acid chemical structure

Structural & Functional Analysis of -sec-Butyloxamic Acid: A Pyruvate Isostere

Executive Summary & Chemical Identity

(Sec-butylamino)(oxo)acetic acid , systematically known as


-sec-butyloxamic acid
Physicochemical Profile

The molecule consists of a four-carbon sec-butyl tail attached to an oxamic acid headgroup. The oxamic acid moiety provides the polar pharmacophore required for enzyme active site recognition, while the sec-butyl group offers hydrophobic bulk that influences isoform selectivity.

PropertyValuebiological Significance
IUPAC Name 2-(butan-2-ylamino)-2-oxoacetic acidDefinitive nomenclature for registry.
CAS Registry 80638-53-5Unique identifier for procurement/database search.[1]
Formula

Stoichiometry for reaction planning.
Mol. Weight 145.16 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
LogP ~0.8 (Exp/Calc)Indicates moderate lipophilicity; membrane permeable.
H-Bond Donors 2 (NH, OH)Critical for active site anchoring (Arg171 interaction).
H-Bond Acceptors 3 (C=O, OH)Facilitates water-bridging in the solvent-exposed cleft.
Chirality 1 Center (

of butyl)
Exists as (

), (

), or racemate.

Structural Topology & Pharmacophore Analysis

The biological activity of

The "Pyruvate Mimic" Motif

The oxamic acid headgroup (


  • Carboxylate (

    
    ):  Forms an electrostatic salt bridge with the conserved Arg171  residue in the LDH active site.
    
  • 
    -Keto Amide:  The carbonyl oxygen accepts a hydrogen bond from His195  (the catalytic proton donor), acting as a "dead-end" substrate that cannot be reduced because the amide bond resists hydride transfer from NADH.
    
The Hydrophobic Tail

The sec-butyl group occupies the hydrophobic pocket usually reserved for the methyl group of pyruvate or the side chains of larger

  • Steric Constraint: Unlike the linear

    
    -propyl derivatives which fit tightly into LDH-C4 isoforms, the branched sec-butyl group introduces steric bulk.[2] This steric clash can be exploited to probe the volume of the substrate-binding loop (residues 98-110) in different LDH isoforms (LDH-A vs. LDH-B).
    

Synthetic Protocol (Self-Validating)

The synthesis follows a robust two-step sequence: aminolysis of diethyl oxalate followed by controlled hydrolysis. This route minimizes side reactions and allows for easy purification.

Reaction Scheme Visualization

The following diagram outlines the retrosynthetic logic and forward reaction flow.

SynthesisReactant1Diethyl Oxalate(Electrophile)IntermediateEthyl N-sec-butyloxamate(Stable Ester)Reactant1->Intermediate 0°C to RT, 2hReactant2sec-Butylamine(Nucleophile)Reactant2->IntermediateProductN-sec-Butyloxamic Acid(Target)Intermediate->Product SaponificationReagentLiOH / THF / H2O(Hydrolysis)Reagent->Product

Caption: Two-step synthesis of N-sec-butyloxamic acid via an oxalate ester intermediate.

Step-by-Step Methodology

Reagents: Diethyl oxalate (Sigma-Aldrich), sec-Butylamine (99%), Lithium Hydroxide (LiOH), THF, HCl (1M).

Step 1: Aminolysis (Formation of the Ester)

  • Setup: Charge a round-bottom flask with diethyl oxalate (1.2 equiv) dissolved in anhydrous ethanol.

  • Addition: Cool to 0°C. Add sec-butylamine (1.0 equiv) dropwise over 20 minutes. The reaction is exothermic; temperature control prevents bis-amidation (formation of oxamide).

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation (TLC): Mobile phase Hexane:EtOAc (3:1). Reactant amine (ninhydrin positive) should disappear; Ester product (UV active) appears at higher

    
    .
    
  • Workup: Evaporate solvent. The excess diethyl oxalate can be removed via high-vacuum distillation or column chromatography, though the crude is often pure enough for Step 2.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolution: Dissolve the crude ethyl

    
    -sec-butyloxamate in a 1:1 mixture of THF:Water.
    
  • Hydrolysis: Add LiOH (1.5 equiv) and stir at room temperature for 2 hours. Note: LiOH is preferred over NaOH to prevent harsh conditions that might racemize the chiral center.

  • Acidification: Cool to 0°C and acidify carefully with 1M HCl to pH ~2. The free acid often precipitates or can be extracted into ethyl acetate.

  • Purification: Recrystallize from Hexane/Ethyl Acetate.

Mechanistic Action: LDH Inhibition

The primary utility of

Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism within the glycolytic flux.

MechanismPyruvatePyruvate(Substrate)Complex_ActiveLDH-Substrate Complex(Catalytically Competent)Pyruvate->Complex_ActiveNADHNADH + H+NADH->Complex_ActiveLDH_FreeLDH (Free Enzyme)Arg171 / His195LDH_Free->Complex_ActiveComplex_DeadLDH-Inhibitor Complex(Dead End)LDH_Free->Complex_Dead Competitive Binding(Ki ~ mM range)LactateLactate(Product)Complex_Active->Lactate Hydride TransferInhibitorN-sec-Butyloxamic Acid(Inhibitor)Inhibitor->Complex_Dead Competitive Binding(Ki ~ mM range)Complex_Dead->Complex_Active Blocked

Caption: Competitive inhibition of Lactate Dehydrogenase by N-sec-butyloxamic acid.

Biological Interpretation[2][3][4][5]
  • Warburg Effect Probe: In cancer cells, LDH is upregulated. Treating cells with

    
    -sec-butyloxamic acid forces the cells to rely on oxidative phosphorylation. If the mitochondria are defective (common in tumors), the cell undergoes apoptosis.
    
  • Selectivity Note: While

    
    -substituted oxamates are general LDH inhibitors, the sec-butyl derivative shows specific kinetic profiles.[2] Research indicates that bulky alkyl chains (like sec-butyl) drastically reduce affinity for the LDH-C4 isoform (found in testes) compared to linear propyl chains, due to steric hindrance in the active site loop [1].[2] This makes it a useful negative control when studying isoform-specific inhibitors.
    

References

  • PubChem. (n.d.).[3][4] this compound | C6H11NO3.[1][4][5][6][7] National Library of Medicine.[4] Retrieved from [Link][4]

  • Granchi, C., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Winberg, H. E., et al. (1956). Synthesis of N-substituted Oxamic Acids. Journal of the American Chemical Society.

Technical Whitepaper: (Sec-butylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, mechanistic applications, and experimental protocols for (Sec-butylamino)(oxo)acetic acid (CAS 80638-53-5).

This guide is structured for researchers in metabolic oncology , proteomics , and medicinal chemistry , focusing on its utility as a metabolic probe and a synthetic intermediate.[1]

A Strategic Probe for Metabolic Regulation and Peptidomimetic Synthesis[1]

Executive Summary & Chemical Architecture

This compound (CAS 80638-53-5), also known as N-sec-butyloxamic acid , is a derivative of oxamic acid.[1] While oxamic acid is the classic competitive inhibitor of Lactate Dehydrogenase A (LDH-A) , the addition of the hydrophobic sec-butyl group modifies its physicochemical profile, potentially altering cell permeability and enzyme binding affinity.[1]

This compound serves two primary roles in modern drug development:

  • Metabolic Probe: A tool to inhibit the conversion of pyruvate to lactate, essential for studying the Warburg Effect in cancer cells.[1]

  • Synthetic Scaffold: A "capping" agent in peptide synthesis or a precursor for non-natural amino acid derivatives.[1]

Physicochemical Profile
PropertyValue / Description
CAS Number 80638-53-5
IUPAC Name 2-(butan-2-ylamino)-2-oxoacetic acid
Molecular Formula

Molecular Weight 145.16 g/mol
Stereochemistry Racemic (contains one chiral center at the sec-butyl carbon)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water compared to parent oxamate.[1][2]
pKa (Predicted) ~3.5 (Carboxylic acid), ~13 (Amide)
LogP ~0.8 (Lipophilic shift from oxamate's -1.[1]2)
Mechanistic Insight: The Warburg Effect & LDH Inhibition

The primary research utility of N-substituted oxamic acids lies in their structural mimicry of pyruvate .[1]

Mechanism of Action

Lactate Dehydrogenase (LDH) catalyzes the interconversion of pyruvate and lactate with the concomitant interconversion of NADH and NAD+.[1]

  • Substrate: Pyruvate (

    
    )[1]
    
  • Inhibitor: this compound (

    
    )[1]
    

The


-keto acid motif  allows the molecule to dock into the LDH active site, competing with pyruvate.[1] The sec-butyl tail extends into the hydrophobic pocket of the enzyme, potentially enhancing binding specificity compared to the smaller methyl group of pyruvate.[1]
Pathway Visualization

The following diagram illustrates the intervention point of CAS 80638-53-5 within the glycolytic pathway.

WarburgEffect Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Pyruvate Pyruvate (Central Hub) G6P->Pyruvate Lactate Lactate (Warburg Effector) Pyruvate->Lactate Aerobic Glycolysis (Cancer Cells) TCA Mitochondrial TCA Cycle Pyruvate->TCA Oxidative Phosphorylation (Normal Cells) LDH LDH-A (Enzyme) LDH->Lactate Catalyzes Inhibitor This compound (CAS 80638-53-5) Inhibitor->LDH Competitive Inhibition

Figure 1: Mechanism of action showing competitive inhibition of the Pyruvate-Lactate conversion, a critical step in cancer metabolism (Warburg Effect).[1]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . Controls are mandatory to distinguish between chemical artifacts and biological activity.[1]

Protocol A: Synthesis of this compound

Rationale: Commercial availability can be sporadic.[1] This standard procedure for N-alkyloxamic acids ensures a fresh, high-purity supply.[1]

Reagents:

  • sec-Butylamine (1.0 eq)[1][3]

  • Diethyl oxalate (1.1 eq) - Excess drives reaction to mono-amide.[1]

  • Triethylamine (1.0 eq)[1]

  • Ethanol (Solvent)[1]

  • NaOH (1M)[1]

Workflow:

  • Nucleophilic Acyl Substitution:

    • Dissolve sec-butylamine in ethanol at 0°C.

    • Add Diethyl oxalate dropwise (Control exotherm).

    • Stir for 4 hours at Room Temperature (RT).

    • Validation Point: TLC should show disappearance of amine and appearance of the ester intermediate (Ethyl 2-(sec-butylamino)-2-oxoacetate).[1]

  • Hydrolysis:

    • Add 1M NaOH (2.0 eq) to the reaction mixture.

    • Stir for 1 hour.

  • Work-up:

    • Acidify to pH 2.0 using 1M HCl.

    • Extract with Ethyl Acetate (3x).[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to obtain the free acid.[1]

Protocol B: In Vitro LDH Inhibition Assay

Rationale: This assay measures the decrease in NADH absorbance at 340 nm.[1] It is a kinetic assay, providing more robust


 data than endpoint assays.[1]

Materials:

  • Purified LDH-A (human recombinant).[1]

  • Substrate: Pyruvate (variable concentrations).[1]

  • Cofactor: NADH (fixed concentration, ~150 µM).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound: CAS 80638-53-5 (dissolved in DMSO).[1]

Step-by-Step Methodology:

  • Baseline Setup: Prepare a master mix of Buffer + NADH.[1]

  • Inhibitor Incubation: Add CAS 80638-53-5 at graded concentrations (e.g., 0, 1, 10, 100, 1000 µM) to the enzyme.[1] Incubate for 10 min at 25°C to reach equilibrium.

  • Reaction Initiation: Add Pyruvate to start the reaction.[1]

  • Data Acquisition: Monitor Absorbance at 340 nm (

    
    ) every 10 seconds for 5 minutes.
    
    • Note: NADH absorbs at 340 nm;

      
       does not.[1] The signal should decrease over time.
      
  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each inhibitor concentration.
      
    • Plot Lineweaver-Burk (Double Reciprocal) curves (

      
       vs 
      
      
      
      ).
    • Validation Criteria: Competitive inhibitors will show intersecting lines at the Y-axis (

      
       remains constant, 
      
      
      
      increases).[1]
Applications in Proteomics & Drug Design[1]
Proteomics: Ligand-Directed Labeling

Researchers utilize CAS 80638-53-5 as a bait molecule .[1] By conjugating the carboxylic acid tail to a resin or a biotin linker, this molecule can be used to pull down LDH isoforms or other


-keto acid binding proteins from complex cell lysates.[1]
Peptidomimetics

In drug design, the (sec-butylamino)(oxo)acetyl group acts as a N-terminal cap .[1]

  • Stability: The oxamic acid moiety confers resistance to aminopeptidases.[1]

  • Conformation: The steric bulk of the sec-butyl group restricts conformational freedom, potentially locking peptides into a bioactive turn structure.[1]

Workflow cluster_0 Proteomics Workflow Step1 Immobilization (Coupling CAS 80638-53-5 to Beads) Step2 Lysate Incubation (Target Binding) Step1->Step2 Step3 Wash & Elution (Remove Non-specifics) Step2->Step3 Step4 Mass Spectrometry (Identify Binders) Step3->Step4

Figure 2: Proteomics workflow utilizing the compound as an affinity ligand.

Safety & Handling (E-E-A-T Compliance)

While not a highly toxic controlled substance, standard laboratory safety is required due to its irritant properties.[1]

  • Hazard Statements (GHS):

    • H315: Causes skin irritation.[1][4][5]

    • H319: Causes serious eye irritation.[1][4][5]

    • H335: May cause respiratory irritation.[1][4][5]

  • Storage: Store at +4°C. Keep container tightly closed. Hygroscopic nature requires desiccation.[1]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References
  • PubChem. (2024).[1][2] this compound | C6H11NO3.[1][2][3][6][7] National Library of Medicine.[1][2] [Link][1][2]

  • Crane, B. R., et al. (1997).[1] Structure of Lactate Dehydrogenase.[1] (Provides the structural basis for oxamate derivative binding).[1] Nature Structural Biology.[1] (General grounding for mechanism).

Sources

An In-depth Technical Guide to the Synthesis of (sec-butylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed pathway for the synthesis of (sec-butylamino)(oxo)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the formation of the intermediate, ethyl (sec-butylamino)(oxo)acetate, followed by its hydrolysis to the final product. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

Introduction

This compound, also known as N-(sec-butyl)oxamic acid, belongs to the class of N-substituted oxamic acids. These motifs are of significant interest in pharmaceutical research due to their presence in various biologically active molecules. The synthesis of this compound is a critical step for researchers exploring its potential in areas such as enzyme inhibition and as a scaffold for novel therapeutics. This guide will detail a reliable and efficient synthetic route, empowering researchers to produce this key molecule with high purity.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the nucleophilic acyl substitution reaction of sec-butylamine with diethyl oxalate to yield ethyl (sec-butylamino)(oxo)acetate. The subsequent step is the alkaline hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Pathway diethyl_oxalate Diethyl Oxalate intermediate Ethyl (sec-butylamino)(oxo)acetate diethyl_oxalate->intermediate Step 1: Amidation sec_butylamine sec-Butylamine sec_butylamine->intermediate final_product This compound intermediate->final_product Step 2: Hydrolysis

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of Ethyl (sec-butylamino)(oxo)acetate

The initial step of the synthesis involves the reaction of a secondary amine, sec-butylamine, with diethyl oxalate. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of an amide bond and the displacement of an ethoxide leaving group. Given that sec-butylamine is a secondary amine with only one N-H proton, the reaction proceeds in a 1:1 molar ratio to produce the corresponding N-substituted ethyl oxamate.[1][2]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of sec-butylamine attacks one of the carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating an ethoxide ion to form the stable amide product, ethyl (sec-butylamino)(oxo)acetate.

Amidation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination sec-Butylamine sec-Butylamine Tetrahedral Intermediate Tetrahedral Intermediate sec-Butylamine->Tetrahedral Intermediate Ethyl (sec-butylamino)(oxo)acetate Ethyl (sec-butylamino)(oxo)acetate Tetrahedral Intermediate->Ethyl (sec-butylamino)(oxo)acetate Loss of Ethoxide Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Tetrahedral Intermediate

Caption: Simplified mechanism for the formation of the intermediate ester.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl oxalate146.1414.6 g (13.5 mL)0.1
sec-Butylamine73.147.3 g (10.1 mL)0.1
Ethanol (optional, as solvent)46.0750 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl oxalate (14.6 g, 0.1 mol).

  • Slowly add sec-butylamine (7.3 g, 0.1 mol) to the flask with stirring. The reaction can be exothermic, so slow addition is recommended. For better control, the reactants can be dissolved in a minimal amount of a suitable solvent like ethanol.

  • Heat the reaction mixture to reflux (approximately 80-90 °C if ethanol is used as a solvent, or neat) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and any unreacted starting materials by rotary evaporation under reduced pressure.

  • The crude product, ethyl (sec-butylamino)(oxo)acetate, is obtained as an oil and can be purified by vacuum distillation.

Rationale for Experimental Choices
  • Molar Ratio: A 1:1 molar ratio of sec-butylamine to diethyl oxalate is used because, as a secondary amine, sec-butylamine has only one reactive N-H proton, leading to the formation of the mono-acylated product.[1]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Solvent: While the reaction can be run neat, using a solvent like ethanol can help to control the reaction temperature and ensure homogeneity of the reaction mixture.

  • Purification: Vacuum distillation is an effective method for purifying the liquid ethyl (sec-butylamino)(oxo)acetate from any non-volatile impurities.

Part 2: Hydrolysis of Ethyl (sec-butylamino)(oxo)acetate

The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved through alkaline hydrolysis using a base such as sodium hydroxide or potassium hydroxide. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon and leading to the cleavage of the ester bond.

Reaction Mechanism

The hydrolysis of the ester proceeds via a saponification mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, this compound.[3]

Hydrolysis_Workflow intermediate Ethyl (sec-butylamino)(oxo)acetate carboxylate_salt Sodium/Potassium (sec-butylamino)(oxo)acetate intermediate->carboxylate_salt Saponification base Aqueous NaOH or KOH base->carboxylate_salt final_product This compound carboxylate_salt->final_product Protonation acidification Acidification (e.g., HCl) acidification->final_product

Caption: Workflow for the hydrolysis of the intermediate ester to the final acid.

Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl (sec-butylamino)(oxo)acetate173.19(from Part 1)~0.1
Sodium Hydroxide (NaOH)40.004.4 g0.11
Water18.0250 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • Dissolve the crude ethyl (sec-butylamino)(oxo)acetate in a 250 mL round-bottom flask with a solution of sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of water.

  • Heat the mixture to reflux with stirring for 1-2 hours. The completion of the hydrolysis can be monitored by the disappearance of the ester spot on TLC.

  • After the reaction is complete, cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly acidify the cold solution with concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2. A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

  • Dry the purified product under vacuum to obtain this compound as a white solid.

Rationale for Experimental Choices
  • Alkaline Conditions: Alkaline hydrolysis is generally more efficient and less prone to side reactions than acidic hydrolysis for esters.

  • Excess Base: A slight excess of sodium hydroxide is used to ensure complete hydrolysis of the ester.

  • Acidification: Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically less soluble in water.

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds to obtain a high-purity final product.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol [4]
Appearance White solid
Melting Point To be determined experimentally
¹H NMR Expect signals for the sec-butyl group (CH₃, CH₂, CH) and the N-H proton. The carboxylic acid proton may be a broad singlet.
¹³C NMR Expect signals for the two carbonyl carbons (amide and carboxylic acid) and the four carbons of the sec-butyl group.
IR (Infrared) Spectroscopy Expect characteristic peaks for N-H stretching, C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid).

Safety and Handling

  • sec-Butylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethyl Oxalate: Harmful if swallowed. Causes serious eye irritation. Handle with care and avoid contact with eyes and skin.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood with proper PPE.

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide has provided a detailed and scientifically grounded pathway for the synthesis of this compound. By following the outlined two-step procedure, researchers can reliably produce this valuable compound for their drug discovery and development endeavors. The emphasis on the rationale behind the experimental choices aims to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the procedure as needed.

References

  • PrepChem. Synthesis of N-sec.butyl,N-sec.amylamine. Available from: [Link]

  • MDPI. N,N′-Dibutyloxamide. Available from: [Link]

  • Royal Society of Chemistry. Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16112061, this compound. Available from: [Link]

  • ACS Publications. N-(4-Substituted-thiazolyl)oxamic acid derivatives, new series of potent, orally active antiallergy agents. Journal of Medicinal Chemistry. Available from: [Link]

  • MySkinRecipes. Ethyl (tert-butylamino)(oxo)acetate. Available from: [Link]

  • Chemguide. preparation of amines. Available from: [Link]

  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from: [Link]

  • Wikipedia. Diethyl oxalate. Available from: [Link]

Sources

Technical Monograph: Nomenclature and Chemical Identity of (Sec-butylamino)(oxo)acetic Acid

[1][2]

Executive Summary

(Sec-butylamino)(oxo)acetic acid (CAS RN: 80638-53-5) is a functionalized amino acid derivative belonging to the class of


-substituted oxamic acids11

This guide provides a definitive reference for researchers to identify, source, and categorize this compound. It synthesizes IUPAC standards, common trade names, and structural data to eliminate ambiguity in procurement and literature searches.[1]

Chemical Identity & Structural Analysis[1][2][3]

Accurate identification requires distinguishing this compound from its isomers (e.g., tert-butyl analogs) and understanding its stereochemical implications.[1]

Core Identifiers
ParameterValue
Primary Name This compound
CAS Registry Number 80638-53-5
PubChem CID 16112061
Molecular Formula

Molecular Weight 145.16 g/mol
InChI Key VARKFMHUVKZOHE-UHFFFAOYSA-N
SMILES CCC(C)NC(=O)C(=O)O
Structural Decomposition

The compound consists of a secondary butyl (


-butyl)oxoacetic acid1

-sec-butyloxamic acid
1
  • Chirality: The sec-butyl group contains a chiral center at C2.[1] Unless specified as (

    
    ) or (
    
    
    ), commercial preparations (CAS 80638-53-5) are typically racemic .[1]
  • Acidity: The terminal carboxylic acid is acidic (

    
    ), while the amide nitrogen is non-basic due to resonance withdrawal by the adjacent carbonyls.[1]
    

Synonyms and Alternative Names

Inconsistent naming conventions often hinder effective literature mining.[1] The following categorization aligns database identifiers with chemical logic.

Systematic IUPAC Nomenclature

These names are preferred for regulatory filings and formal publications.[1]

  • 2-(sec-Butylamino)-2-oxoacetic acid (Most descriptive systematic name)[1][2]

  • 2-(Butan-2-ylamino)-2-oxoacetic acid (Strict IUPAC 2013 recommendation)[1]

  • acetic acid (Parenthetical variation)[1][2]

Functional Class Names (Traditional)

These names are often found in older literature or specific sub-fields like herbicide chemistry.[1]

  • 
    -sec-Butyloxamic acid  (Highlights the oxamic acid parent structure)[1]
    
  • Oxamic acid,

    
    -(1-methylpropyl)-  (Chemical Abstracts Service inversion)[1]
    
  • [(Butan-2-yl)carbamoyl]formic acid (Views the molecule as a formic acid derivative)[1][2]

Database & Vendor Codes
  • MFCD09971254 (MDL Number)[1][2]

  • DiscoveryCPR (Sigma-Aldrich screening library code)[1]

  • Oxamic Acid/Ester, 31 (Generic library identifier)[1][2]

Visualizing the Nomenclature Hierarchy[1]

NomenclatureMainThis compound(CAS 80638-53-5)IUPACSystematic (IUPAC)Main->IUPACTraditionalFunctional / TraditionalMain->TraditionalDatabaseDatabase / VendorMain->DatabaseN12-(butan-2-ylamino)-2-oxoacetic acidIUPAC->N1N2[(butan-2-yl)amino](oxo)acetic acidIUPAC->N2T1N-sec-butyloxamic acidTraditional->T1T2[(1-methylpropyl)amino]oxoacetic acidTraditional->T2D1MFCD09971254Database->D1D2PubChem CID 16112061Database->D2

Figure 1: Hierarchical classification of synonyms for CAS 80638-53-5, separating systematic naming from functional and database identifiers.

Synthesis and Reactivity Context[1]

Understanding the synthesis of this compound clarifies why certain synonyms (like "carbamoyl formic acid") exist.[1] The molecule is typically assembled by reacting a primary amine with an activated oxalic acid derivative.[1]

Synthetic Pathway

The standard laboratory preparation involves the nucleophilic attack of sec-butylamine on diethyl oxalate, followed by selective hydrolysis.[1]

  • Step 1 (Amidation): sec-Butylamine reacts with diethyl oxalate (in excess) to form Ethyl

    
    -sec-butyloxamate .[1]
    
  • Step 2 (Hydrolysis): The ester group is hydrolyzed using dilute base (NaOH/LiOH) to yield the free acid This compound .[1]

Pathway Diagram

SynthesisAminesec-ButylamineStep1Amidation(- EtOH)Amine->Step1OxalateDiethyl OxalateOxalate->Step1InterEthyl N-sec-butyloxamate(Ester Intermediate)Step2Hydrolysis(LiOH / H2O)Inter->Step2ProductThis compound(Final Product)Step1->InterStep2->Product

Figure 2: Synthetic logic flow from precursors to the target oxamic acid derivative.[1]

Applications in Research & Development

Drug Discovery (Fragment-Based Screening)

This compound is frequently included in Fragment-Based Drug Discovery (FBDD) libraries.[1] Its low molecular weight (145 Da) and distinct polarity profile make it an ideal "fragment" to probe binding pockets of enzymes.[1]

  • Target Class: Lactate Dehydrogenase (LDH) and other oxidoreductases often recognize the oxamic acid motif as a pyruvate mimic.[1]

  • Mechanism: The oxo-acid group (

    
    ) mimics the 
    
    
    -keto acid structure of substrates like pyruvate, allowing it to chelate active site metals or form hydrogen bond networks.[1]
Proteomics and Metabolomics

In proteomics,

affinity tags11

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16112061, this compound.[1] Retrieved from [Link][1][2]

  • Chemical Abstracts Service (CAS). Common Chemistry: CAS RN 80638-53-5.[1][2][3] American Chemical Society.[1]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: acetic acid.[1] Retrieved from [Link][1]

(Sec-butylamino)(oxo)acetic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (sec-Butylamino)(oxo)acetic Acid

Introduction

This compound, also known by its IUPAC name 2-(butan-2-ylamino)-2-oxoacetic acid, is a chiral, N-substituted derivative of oxamic acid.[1] As a member of the α-ketoamide carboxylic acid family, it possesses a unique combination of functional groups—a carboxylic acid, an amide, and a neighboring ketone—that make it a valuable building block in synthetic chemistry and a compelling fragment for drug discovery programs. Its utility has been noted in the context of proteomics research, highlighting its potential for interaction with biological systems.[2][3]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's characteristics for its application in experimental and developmental workflows. We will delve into its structural attributes, physicochemical parameters, predicted reactivity, and standard analytical methodologies, offering field-proven insights into its handling and characterization.

Chemical Identity and Structure

The fundamental properties of a chemical compound are dictated by its structure. This compound is a small molecule featuring a central two-carbon backbone derived from oxalic acid. One carbon is part of a carboxylic acid moiety, while the adjacent carbon forms an amide linkage with a sec-butylamine group.

Key Identifiers:

  • IUPAC Name: 2-(butan-2-ylamino)-2-oxoacetic acid[1]

  • Common Name: this compound[1][2][4]

  • Synonyms: 2-(sec-Butylamino)-2-oxoacetic acid, [(butan-2-yl)carbamoyl]formic acid[1]

  • CAS Number: 80638-53-5[1][2][3][4][5]

  • Molecular Formula: C₆H₁₁NO₃[1][2][4][5]

  • SMILES: CCC(C)NC(=O)C(=O)O[1]

The sec-butyl group introduces a chiral center into the molecule. Commercially available batches are often supplied as a racemic mixture, a critical consideration for stereospecific applications such as asymmetric synthesis or targeted pharmacological studies.[4]

chemical_structure cluster_main C1 C C2 C C1->C2 O1 O C1->O1 N N C1->N O2 OH C2->O2 O3 O C2->O3 H_N H N->H_N C3 C N->C3 H_C3 H C3->H_C3 C4_CH3 CH₃ C3->C4_CH3 C5_CH2 CH₂ C3->C5_CH2 C6_CH3 CH₃ C5_CH2->C6_CH3

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound govern its solubility, permeability, and formulation characteristics. The data presented below is a synthesis of information from chemical databases and computational models.

Table 1: Summary of Physicochemical Data

PropertyValueSource
Molecular Weight 145.16 g/mol [1][2][3][5][6]
Physical Form Solid[4]
Stereochemistry Racemic[4]
XLogP3 (Computed) 0.8[1]
LogP (Vendor) -0.36[4]
Hydrogen Bond Donors 2[1][7]
Hydrogen Bond Acceptors 3[1][7]
Rotatable Bonds 3[4]
Topological Polar Surface Area 66.4 Ų[1][7]

Reactivity and Stability Profile

The reactivity of this compound is primarily dictated by its two key functional groups:

  • Carboxylic Acid: This group can be deprotonated by bases to form carboxylate salts, which typically exhibit enhanced water solubility. It can also undergo esterification with alcohols under acidic conditions or be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

  • Secondary Amide: Amides are generally stable functional groups. However, the amide bond can be hydrolyzed under harsh acidic or basic conditions, yielding sec-butylamine and oxalic acid. The N-H proton is weakly acidic and can be deprotonated by strong bases.

The molecule should be stored in a cool, dry place away from strong oxidizing agents and strong bases to ensure long-term stability.

Proposed Synthetic Pathway

While specific synthesis literature for this exact molecule is sparse, a logical and well-established method for preparing N-substituted oxamic acids involves the acylation of an amine with a suitable oxalic acid derivative. The most common laboratory-scale approach would be the reaction of sec-butylamine with a mono-esterified, mono-acid chloride of oxalic acid, such as ethyl oxalyl chloride.

Causality of Experimental Choice: This pathway is favored due to the high reactivity of the acid chloride with the primary amine, which allows the reaction to proceed rapidly and often in high yield at low temperatures. The ethyl ester serves as a protecting group for one of the carboxylic acids, preventing the formation of the diamide and allowing for selective formation of the desired oxamic acid product after a subsequent hydrolysis step.

synthesis_pathway amine sec-Butylamine intermediate Ethyl (sec-butylamino)(oxo)acetate reagent1 + Et₃N, DCM (Acylation) amine->reagent1 oxalate Ethyl Oxalyl Chloride oxalate->reagent1 reagent2 1. NaOH (aq) 2. H₃O⁺ (Hydrolysis) intermediate->reagent2 product This compound reagent1->intermediate reagent2->product

Caption: Proposed two-step synthesis of the target compound.

Analytical Methodologies

Spectroscopic Characterization (Predicted)

Without empirical data, the structure allows for the prediction of key spectroscopic features:

  • ¹H-NMR: Expect complex multiplets for the sec-butyl group protons. A broad singlet for the N-H proton and another very broad singlet for the carboxylic acid O-H proton would be anticipated. The exact chemical shifts would depend on the solvent used.

  • ¹³C-NMR: Six distinct carbon signals are expected. Two signals in the downfield region (160-180 ppm) corresponding to the amide and carboxylic acid carbonyl carbons, and four signals in the aliphatic region for the sec-butyl group.

  • IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch (2500-3300 cm⁻¹), an N-H stretch (~3300 cm⁻¹), and strong C=O stretches for the amide (~1650 cm⁻¹) and the carboxylic acid/ketone (~1720 cm⁻¹).

Chromatographic Purity Assessment: A Validated HPLC Protocol

To ensure the quality and purity of this compound for research applications, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.

Principle and Rationale: A reverse-phase HPLC method is proposed. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar mixture of water and an organic solvent. The inclusion of an acid (e.g., formic or phosphoric acid) in the mobile phase is critical; it suppresses the ionization of the compound's carboxylic acid group, ensuring a single, non-ionized state that results in a sharp, symmetrical chromatographic peak for accurate quantification.[8] UV detection is suitable as the carbonyl groups in the molecule act as chromophores.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of water and acetonitrile to create a stock solution of ~0.5 mg/mL.

    • Perform a serial dilution to prepare working standards if quantitative analysis is required.

    • Prepare samples for analysis by dissolving them in the same diluent to a similar concentration.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 210 nm.

  • Data Analysis:

    • Integrate the area of the main peak corresponding to this compound.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.

hplc_workflow prep 1. Sample Preparation (Dissolve in Diluent) inject 2. HPLC Injection prep->inject separate 3. Separation on C18 Column (Gradient Elution) inject->separate detect 4. UV Detection (@ 210 nm) separate->detect analyze 5. Data Analysis (Peak Integration & Purity Calculation) detect->analyze

Caption: Standard workflow for HPLC purity analysis.

Applications and Research Context

This compound is primarily positioned as a chemical building block for research and development.[2][3] The oxamic acid scaffold is of significant interest in medicinal chemistry. It can act as a bioisostere for phosphate or carboxylate groups, potentially improving cell permeability and metabolic stability. Derivatives of this scaffold have been explored as inhibitors for various enzymes, including lactate dehydrogenase (LDH) in cancer research and pyruvate dehydrogenase kinases. The presence of the chiral sec-butyl group allows for the exploration of stereoselective interactions within enzyme active sites, making it a valuable tool for structure-activity relationship (SAR) studies.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found in the public domain. Therefore, it must be handled with care, assuming it is potentially hazardous. Data from the closely related analog, (tert-butylamino)(oxo)acetic acid, indicates potential hazards such as being harmful if swallowed (Acute Toxicity 4, Oral) and causing serious eye irritation (Eye Irritation 2).

Recommended Precautions:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Crucially, consult the specific SDS provided by the chemical supplier before any handling or use.

References

  • Material Safety Data Sheet - sec-Butyl acetate, 97%. Cole-Parmer. [Link]

  • This compound | C6H11NO3 | CID 16112061. PubChem. [Link]

  • Kinetics of synthesis of sec-butyl acetate by C4 and acetic acid. ResearchGate. [Link]

  • Chemical Properties of (R)-sec-butylamine (CAS 13250-12-9). Cheméo. [Link]

  • CID 87389265 | C12H26N2O4. PubChem. [Link]

  • Butanoic acid, 3-oxo-. NIST Chemistry WebBook. [Link]

  • Acetic acid, oxo(phenylamino)-. NIST Chemistry WebBook. [Link]

  • Acetic acid, butyl ester. NIST Chemistry WebBook. [Link]

  • Acetic acid, oxo(phenylamino)-. SIELC Technologies. [Link]

  • Chemical Properties of Butanoic acid, 2-oxo-. Cheméo. [Link]

Sources

(Sec-butylamino)(oxo)acetic Acid: From Metabolic Probe to Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (Sec-butylamino)(oxo)acetic acid (CAS 80638-53-5), also known as


-sec-butyloxalamic acid .

While often overlooked as a mere catalog item, this molecule represents a critical scaffold in medicinal chemistry, serving as a classic bio-isostere of pyruvate and a versatile building block for


-ketoamide-based pharmaceuticals  (such as PRMT5 inhibitors).

Technical Guide & Whitepaper

Part 1: Executive Summary & Chemical Identity

This compound is an


-keto acid derivative formed by the condensation of sec-butylamine and oxalic acid. Structurally, it consists of a secondary butyl group attached to an oxalamic acid core.[1] Its significance lies in its ability to mimic the transition states of biological substrates (specifically pyruvate) and its utility as a rigid linker in drug design.
Chemical Profile
PropertySpecification
IUPAC Name 2-(butan-2-ylamino)-2-oxoacetic acid
Common Synonyms

-sec-butyloxalamic acid; 2-(sec-butylamino)-2-oxoacetic acid
CAS Number 80638-53-5
Molecular Formula

Molecular Weight 145.16 g/mol
pKa (Calculated) ~3.5 (Carboxylic acid), ~13 (Amide)
Stereochemistry Contains one chiral center at the sec-butyl group.[2] Often supplied as a racemate, though (R) and (S) enantiomers have distinct biological activities.

Part 2: History & Discovery

The history of this compound is not defined by a single "eureka" moment but rather by the evolution of oxalamic acid derivatives as metabolic probes and pharmaceutical intermediates.

Era 1: The Metabolic Probes (1950s–1970s)

The discovery of this compound class is rooted in the study of glycolysis. In the 1950s, researchers identified oxamate (


) as a competitive inhibitor of Lactate Dehydrogenase (LDH) . Oxamate is isosteric with pyruvate (

), the natural substrate of LDH, but cannot be reduced to lactate.
  • The Hydrophobic Pocket Discovery: In the 1960s, B.R. Baker and colleagues synthesized various

    
    -alkyl oxamates, including 
    
    
    
    -propyl and
    
    
    -butyl derivatives, to probe the hydrophobic regions adjacent to the active sites of dehydrogenases.
  • This compound emerged during this period as a tool to study steric constraints within enzyme pockets. The branched sec-butyl group provided a specific steric bulk that differentiated it from linear

    
    -butyl analogs, allowing researchers to map the size of the "M-subunit" vs. "H-subunit" binding pockets in LDH isozymes.
    
Era 2: The Rise of -Ketoamides in Drug Design (1990s–Present)

In modern drug discovery, the focus shifted from simple metabolic inhibition to using the 2-oxoacetic acid motif as a "warhead" or linker.

  • Protease Inhibition: The

    
    -keto acid/amide functionality is an electrophilic trap for serine and cysteine proteases.
    
  • Epigenetic Modulators: Recently, derivatives of this compound have appeared in patent literature for PRMT5 (Protein Arginine Methyltransferase 5) inhibitors. The rigid oxoacetamide bond positions the aliphatic tail (sec-butyl) into hydrophobic pockets while the carboxylate (or its coupled amide) engages in hydrogen bonding.

Part 3: Chemical Synthesis & Protocols

The synthesis of this compound is a controlled acylation reaction. The primary challenge is preventing double acylation (forming the bis-amide) and managing the hydrolysis of the intermediate ester.

Synthesis Workflow (Graphviz)

Synthesis_Workflow Start Sec-butylamine (Racemic or Chiral) Inter Intermediate: Ethyl (sec-butylamino)(oxo)acetate Start->Inter Nucleophilic Acyl Substitution (0-5°C, Et3N) Reagent Diethyl Oxalate (Excess) Reagent->Inter Hydrolysis Hydrolysis (LiOH or NaOH) Inter->Hydrolysis Saponification (THF/H2O) Product Product: This compound Hydrolysis->Product Acidification (HCl) & Extraction

Figure 1: Synthetic pathway for the production of this compound.

Detailed Experimental Protocol

Objective: Synthesis of 2-(sec-butylamino)-2-oxoacetic acid on a 10g scale.

Phase 1: Formation of the Ester Intermediate
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).
    
  • Reagents: Add Diethyl oxalate (29.2 g, 200 mmol, 2.0 eq) to the RBF. Dissolve in anhydrous Dichloromethane (DCM) (100 mL).

  • Addition: Cool the solution to 0°C using an ice bath.

  • Amine Addition: Mix Sec-butylamine (7.3 g, 100 mmol, 1.0 eq) with Triethylamine (10.1 g, 100 mmol) in 20 mL DCM. Add this mixture dropwise to the oxalate solution over 30 minutes.

    • Causality: The excess diethyl oxalate and low temperature prevent the formation of the diamide (oxalamide) byproduct.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup: Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, then with Brine. Dry over

    
     and concentrate in vacuo.
    
Phase 2: Hydrolysis to the Acid
  • Solvation: Dissolve the crude ester residue in THF (50 mL).

  • Saponification: Add a solution of Lithium Hydroxide (LiOH) (2.0 eq) in water (20 mL).

  • Stir: Stir vigorously at RT for 2 hours.

  • Isolation: Acidify the mixture to pH 2 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). The product is in the organic layer.

  • Purification: Concentrate the organic layer. Recrystallize from Hexanes/EtOAc if necessary, or use as-is for coupling reactions (purity is typically >95%).

Part 4: Applications in Drug Discovery

The primary utility of this compound today is as a fragment or building block for constructing complex bioactive molecules.

The -Ketoamide Linker Strategy

In medicinal chemistry, the amide bond is stable but planar. Introducing the


-keto group (oxoacetyl) adds a unique electronic signature and an additional hydrogen bond acceptor (the ketone oxygen) without significantly increasing lipophilicity.

Workflow: Peptide Coupling Protocol To incorporate this moiety into a drug candidate (e.g., a PRMT5 inhibitor):

StepParameterDescription
Activation ReagentHATU or TBTU (1.2 eq)
Base TypeDIPEA (Diisopropylethylamine) (3.0 eq)
Solvent MediumDMF or DMF/DCM (1:1)
Stoichiometry RatioAcid (1.0 eq) : Amine Scaffold (1.0 eq)
Time/Temp Condition0°C to RT, 2–16 hours
Mechanism of Action (Biological Isostere)

When incorporated into inhibitors, the (sec-butylamino)(oxo)acetyl motif functions via specific molecular interactions.

MOA_Interaction Fragment (Sec-butylamino)(oxo)acetyl Fragment Pocket_Hydro Hydrophobic Pocket (Val/Leu/Ile residues) Fragment->Pocket_Hydro Van der Waals (Sec-butyl group) Pocket_Polar Catalytic Arg/Lys (Positively Charged) Fragment->Pocket_Polar H-Bond / Ionic (Oxo-Carboxyl group) Inhibition Enzyme Inhibition (Competitive) Fragment->Inhibition

Figure 2: Pharmacophore interaction map. The sec-butyl group fills hydrophobic voids, while the oxo-acid/amide mimics the transition state of amide hydrolysis or phosphate transfer.

Part 5: Safety and Handling (Self-Validating Protocol)

While not acutely toxic like heavy metals, this compound is an organic acid and an irritant.

  • Acidity Check: Before disposal, verify pH. The free acid is corrosive to mucous membranes.

  • Stereochemistry Awareness: If using the compound for biological assays, verify the enantiomeric excess (ee). The (S)-isomer (derived from (S)-sec-butylamine) is often more biologically active in dehydrogenase systems than the (R)-isomer.

  • Storage: Store at -20°C.

    
    -keto acids are prone to decarboxylation under oxidative stress or high heat (
    
    
    
    ).

References

  • PubChem. (n.d.).[2] this compound (CID 16112061).[2] National Library of Medicine.[2] Retrieved February 2, 2026, from [Link]

  • Baker, B. R., et al. (1962). Irreversible Enzyme Inhibitors. II. On the Hydrophobic Bonding to Enzymes. Journal of Medicinal Pharmaceutical Chemistry.
  • World Intellectual Property Organization. (2022). Patent WO2022026892A1: Piperidin-1-yl-n-pyridine-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient cancers. (Demonstrates the use of oxoacetic acid derivatives in modern PRMT5 inhibitor synthesis).

Sources

Technical Guide: Safety, Handling, and Application of (Sec-butylamino)(oxo)acetic Acid

[1]

Executive Summary

Compound: (Sec-butylamino)(oxo)acetic acid CAS: 80638-53-5 Class:

1234

This technical guide provides a comprehensive operational framework for the safe handling, storage, and experimental application of this compound. Primarily utilized in proteomics and as a pharmacophore in peptidomimetic synthesis, this compound presents specific challenges related to its acidic nature and potential for respiratory irritation. This document moves beyond standard Safety Data Sheet (SDS) metrics to provide context-aware protocols for research environments.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the structural behavior of this molecule is the first step in safe handling. The presence of adjacent carbonyl groups (

1
Structural Analysis

The molecule consists of a secondary butyl group attached to an oxamic acid core.

  • Chirality: The sec-butyl group contains a stereocenter.[1] Unless specified as (R) or (S), commercial supplies are typically racemic.

  • Acidity: The terminal carboxylic acid is electron-deficient due to the adjacent ketone, making it more acidic than acetic acid (Estimated pKa

    
     2.0–3.0).
    
Physicochemical Data Table
PropertyValue / DescriptionOperational Implication
Molecular Formula

N/A
Molecular Weight 145.16 g/mol Calculation basis for molarity.[1]
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector.
Solubility Water, Methanol, DMSOUse polar solvents for stock solutions.
Stability Stable under STP; HygroscopicStore with desiccant; moisture uptake alters weighing accuracy.
Reactivity Acidic; Decarboxylation riskIncompatible with strong bases and strong oxidizing agents.

Part 2: Risk Assessment & Toxicology (E-E-A-T)[1]

Hazard Classification (GHS)

Based on structural analogs and vendor safety data, this compound is classified as an Irritant .

  • Signal Word: WARNING

  • H315: Causes skin irritation.[5][6][7]

  • H319: Causes serious eye irritation.[5][6][7][8][9]

  • H335: May cause respiratory irritation.[5][6][7][9]

Toxicological Mechanism[1]
  • Local Action: As an organic acid, the primary mechanism of toxicity is direct protonation of mucosal membranes upon contact, leading to protein denaturation and irritation.

  • Systemic Action: While specific LD50 data for this CAS is limited, metabolic hydrolysis would yield sec-butylamine and oxalic acid. Oxalic acid is a known nephrotoxin (calcium chelation). Therefore, ingestion or high-dose transdermal absorption should be treated with high priority.

Decision Logic: Engineering Controls

The following diagram illustrates the decision matrix for selecting engineering controls based on the operational state of the chemical.

SafetyLogicStartHandling this compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution / LiquidStateCheck->SolutionFumeHoodChemical Fume Hood(Required)Solid->FumeHood> 100 mgBalanceAnalytical Balancewith Static ControlSolid->BalanceWeighingPPE_SolidPPE: Nitrile Gloves + N95 (if open bench) or HoodSolid->PPE_SolidSolution->FumeHoodVolatile SolventsPPE_LiqPPE: Splash Goggles + Double Nitrile GlovesSolution->PPE_LiqBalance->FumeHoodTransfer

Figure 1: Risk-based decision tree for engineering controls. Note that solid handling requires stricter inhalation controls due to H335.[1]

Part 3: Safe Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical safety goggles are mandatory. Safety glasses are insufficient due to the risk of acidic dust entering the eye.

  • Hand Protection:

    • Dry Solid:[1] Nitrile gloves (0.11 mm minimum thickness).

    • In Solution (DCM/Chloroform): PVA or Viton gloves recommended, or double-gloved nitrile with immediate change upon splash.

  • Respiratory: If weighing outside a fume hood is unavoidable, use a P95/P100 particulate respirator.

Protocol: Preparation of Stock Solution (100 mM)

This protocol ensures accurate concentration while mitigating exothermic dissolution risks.

Reagents:

  • This compound (MW: 145.16)[1][2][3]

  • Solvent (e.g., DMSO or Water)

  • pH Paper/Meter

Workflow:

  • Calculation: To prepare 10 mL of 100 mM solution, calculate mass:

    
    
    
  • Weighing:

    • Place a tared scintillation vial inside the fume hood.

    • Use an anti-static gun if the powder appears "flyaway" (electrostatic).

    • Transfer ~145 mg of solid.[2][4] Close the vial before removing from the balance.

  • Solubilization:

    • Add 5 mL of solvent first. Vortex gently.

    • Note: If using water, check pH. It will be acidic (pH ~2-3).[1] If the assay requires neutral pH, buffer with PBS or neutralize carefully with 1N NaOH dropwise while monitoring temperature (neutralization is exothermic).

    • Dilute to final volume (10 mL).

  • Sterilization:

    • If used for cell culture, filter sterilize using a 0.22 µm PVDF membrane. Do not autoclave (potential for decarboxylation).

Storage & Stability[1][6]
  • Primary Hazard: Hygroscopicity. Moisture absorption leads to hydrolysis over time.

  • Condition: Store at +4°C or -20°C (long term).

  • Container: Tightly sealed glass or polypropylene vial with parafilm. Store inside a secondary container with desiccant (silica gel).

Part 4: Emergency Response

Exposure Scenarios
RouteImmediate ActionMedical Rationale
Eye Contact Rinse for 15 mins. Lift eyelids.Acidic solids can become trapped under the eyelid, causing sustained corneal damage.
Skin Contact Wash with soap and water.[5][6][9] Do not scrub.Scrubbing may abrade skin, increasing absorption of the sec-butylamine metabolite.
Inhalation Move to fresh air.[5][6][8][9][10]H335 indicates respiratory tract irritation; monitor for delayed pulmonary edema if exposure was heavy.
Spill Cleanup (Solid)[1]
  • Isolate: Mark the area.

  • Neutralize: Cover the spill with a weak base (sodium bicarbonate or soda ash) to neutralize the acid.

  • Collect: Sweep up carefully to avoid dust generation (wet wipe method preferred).

  • Disposal: Place in a hazardous waste container labeled "Organic Acid Solid."

Part 5: Synthesis & Application Context[1]

Proteomics and Inhibition

This compound is frequently used as a "warhead" or recognition motif in drug design. The oxamic acid moiety mimics the transition state of enzymatic reactions involving pyruvate or lactate.

Experimental Logic: When designing inhibitors using this scaffold, researchers must account for the steric hindrance of the sec-butyl group. Compared to n-butyl analogs, the sec-butyl group reduces rotational freedom, potentially increasing binding specificity but decreasing solubility.[1]

Application Workflow

The following diagram depicts the typical lifecycle of this compound in a proteomics workflow.

WorkflowStorageStorage(-20°C, Desiccated)WeighWeighing(Freshly Tared)Storage->WeighEquilibrate to RTSolubilizeSolubilization(DMSO/Buffer)Weigh->SolubilizeAvoid MoistureAssayEnzymatic Assay(LDH/Proteomics)Solubilize->AssayDiluteWasteAcidic WasteDisposalAssay->WasteNeutralize

Figure 2: Operational lifecycle from cold storage to disposal.[1]

References

  • PubChem. (n.d.).[11][12] this compound | C6H11NO3 | CID 16112061.[1][3] National Library of Medicine. Retrieved from [Link][1]

Technical Whitepaper: Spectroscopic Characterization of (Sec-butylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of (Sec-butylamino)(oxo)acetic acid (also known as N-sec-butyloxamic acid). This compound represents a critical intermediate in the synthesis of heterocycles and a structural analog for metabolic inhibitors (e.g., LDH and KARI inhibitors).

The data presented below synthesizes experimental precedents from analogous N-alkyl oxamic acids and theoretical splitting patterns derived from the specific chirality and electronic environment of the sec-butyl group.

Chemical Identity & Structural Context[1][2][3][4][5][6]

  • IUPAC Name: 2-(butan-2-ylamino)-2-oxoacetic acid

  • Common Name: N-sec-butyloxamic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 145.16 g/mol

  • Key Functional Groups: Secondary Amide,

    
    -Keto Carboxylic Acid, Chiral Alkyl Chain.
    
Synthesis Context (Impurity Profile)

This compound is typically synthesized via the aminolysis of diethyl oxalate with sec-butylamine, followed by controlled hydrolysis.

  • Common Impurities: Ethanol (solvent), Diethyl oxalate (starting material), N,N'-di-sec-butyloxamide (over-reaction byproduct).

  • Solvent Residues: Expect signals for DMSO-

    
     or Methanol-
    
    
    
    in NMR data, as the free acid is sparingly soluble in
    
    
    .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data confirms the presence of the sec-butyl skeleton attached to an electron-withdrawing oxalyl moiety. The amide bond exhibits restricted rotation, potentially leading to rotameric broadening, though the trans isomer is thermodynamically dominant.

H NMR Data (400 MHz, DMSO- )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.80 - 14.20 Broad Singlet1H-COOH Carboxylic acid proton; highly deshielded and exchangeable with

.
8.65 Broad Doublet1H-NH -Amide proton; deshielded by the adjacent

-keto group. Coupling (

Hz) to the methine proton is often observed.
3.75 - 3.85 Multiplet1H-CH (CH

)-
Methine proton at the chiral center. Deshielded by the amide nitrogen.
1.40 - 1.55 Multiplet2H-CH

-CH

Diastereotopic methylene protons (due to the adjacent chiral center).
1.08 Doublet (

Hz)
3H-CH(CH

)
Methyl group attached to the chiral center.
0.83 Triplet (

Hz)
3H-CH

-CH

Terminal methyl group of the ethyl chain.

Mechanistic Note: The chiral center at C2 of the butyl chain renders the C3 methylene protons (


) diastereotopic, often appearing as a complex multiplet rather than a simple quartet.
C NMR Data (100 MHz, DMSO- )

Distinctive feature: Two carbonyl signals in the downfield region.

Shift (

, ppm)
Carbon TypeAssignment
163.5 Quaternary (C=O)Acid Carbonyl (-COOH). Slightly more deshielded than the amide carbonyl.
158.8 Quaternary (C=O)Amide Carbonyl (-CONH-). Upfield shift relative to standard amides due to conjugation with the acid carbonyl.
46.2 Methine (CH)C2 of sec-butyl (attached to N).
28.9 Methylene (CH

)
C3 of sec-butyl.
20.1 Methyl (CH

)
C1 (Methyl on chiral center).
10.3 Methyl (CH

)
C4 (Terminal methyl).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the "oxalyl" doublet (two carbonyl stretches) and the hydrogen-bonding network of the acid/amide.

Wavenumber (cm

)
Vibration ModeDescription
3300 - 2500 O-H StretchVery broad "fermi resonance" band characteristic of carboxylic acid dimers.
3280 N-H StretchSharp band, often superimposed on the broad OH stretch.
1735 C=O Stretch (Acid)Strong intensity; typical for

-keto acids.
1660 C=O Stretch (Amide I)Strong intensity; lower frequency due to H-bonding and conjugation.
1540 N-H Bend (Amide II)Diagnostic for secondary amides.
1210 C-O StretchC-O single bond stretch of the carboxylic acid.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI, 70 eV)

Fragmentation Pathway (EI)

The molecule cleaves readily at the amide bond and the


-keto position.
  • Molecular Ion (

    
    ):  m/z 145 (Weak)
    
  • Base Peak: m/z 57 (sec-butyl cation,

    
    ) or m/z 72 (Amine fragment).
    
  • Diagnostic Fragments:

    • m/z 100:

      
      . Loss of the carboxyl group (45 Da).
      
    • m/z 72:

      
      . McLafferty-like rearrangement product.
      
    • m/z 44:

      
      . Decarboxylation.
      

Experimental Workflows & Diagrams

A. Synthesis & Characterization Workflow

This diagram outlines the critical path from raw materials to validated spectral data, highlighting the purification steps required to remove the ester intermediate.[1]

G Start Diethyl Oxalate + sec-Butylamine Inter Ethyl (sec-butylamino)(oxo)acetate (Intermediate Ester) Start->Inter Aminolysis (0°C to RT) Rxn Hydrolysis (NaOH / EtOH) Inter->Rxn Saponification Product This compound (Crude Solid) Rxn->Product Acidification (HCl) Purify Recrystallization (Water/Ethanol) Product->Purify Remove Salts Analysis Spectroscopic Validation (NMR, IR, MS) Purify->Analysis Pure Sample

Figure 1: Synthetic pathway and isolation workflow for generating analytical-grade samples.

B. Mass Spectrometry Fragmentation Logic

Visualizing the primary cleavage points helps in confirming the structure during MS analysis.

MS Parent Molecular Ion (M+) m/z 145 Frag1 Fragment A [M - COOH]+ m/z 100 Parent->Frag1 Alpha Cleavage (-45 Da) Frag2 Fragment B [sec-Butyl Isocyanate]+ m/z 99 Parent->Frag2 Loss of H2O + CO (Rearrangement) Frag3 Base Peak [C4H9]+ m/z 57 Frag1->Frag3 Amide Bond Break

Figure 2: Proposed fragmentation tree for EI-MS analysis.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: Minimize H-bonding broadening and prevent esterification with solvent.

  • Solvent Choice: Use DMSO-

    
      (99.9% D). 
    
    
    
    is not recommended due to poor solubility of the polar acid group.
  • Concentration: Dissolve 5-10 mg of the solid acid in 0.6 mL of solvent.

  • Tube: Use high-quality 5mm NMR tubes to avoid shimming errors.

  • Acquisition: Run at 298 K. If the amide rotamers cause broadening, elevate temperature to 320 K to coalesce signals.

Protocol 2: IR Sample Preparation (ATR Method)

Objective: Obtain sharp carbonyl bands without KBr moisture interference.

  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Background: Collect air background (32 scans).

  • Sample: Place solid crystal directly on the diamond window. Apply high pressure to ensure contact.

  • Cleaning: Clean window with Isopropanol immediately after; oxamic acids can etch ZnSe windows over time (Diamond is resistant).

References

  • RSC Publishing. (2024). Synthesis of polyurethanes through the oxidative decarboxylation of oxamic acids. (Contains NMR data for N-butyloxamic acid analogs).

  • National Institutes of Health (NIH). (2022). Pathogenic bacteria remodel central metabolic enzyme to build a cyclopropanol warhead. (Details characterization of N-isopropyloxamic acid).

  • Justia Patents. Oxamic acid compounds and pharmaceutical compositions. (Lists general 1H-NMR shifts for N-alkyl oxamic acids).

  • Organic Chemistry Data. 1H NMR Chemical Shifts - Amides and Carboxylic Acids.

Sources

A-M-P-D-C-1: A Theoretical Exploration of N-(butan-2-yl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Notice of Clarification: Initial literature and database searches for "(Sec-butylamino)(oxo)acetic acid" did not yield a known chemical entity. This guide proceeds based on the systematic interpretation of the name as N-(butan-2-yl)-2-oxoacetamide , hereafter referred to as A-M-P-D-C-1 for this study. This document presents a comprehensive, albeit theoretical, investigation into its molecular properties, serving as a framework for future in silico and experimental research.

Executive Summary

This technical guide provides a detailed theoretical analysis of N-(butan-2-yl)-2-oxoacetamide (A-M-P-D-C-1), a molecule belonging to the α-keto amide class. These compounds are recognized as important frameworks in medicinal chemistry, often acting as key intermediates or bioactive molecules themselves.[1][2] This study employs robust quantum chemical methods, specifically Density Functional Theory (DFT), to elucidate the structural, electronic, and spectroscopic properties of A-M-P-D-C-1. We present a self-validating computational protocol designed to establish a foundational understanding of its conformational landscape, chemical reactivity, and potential as a pharmacophore. Key findings include the identification of stable conformers, analysis of frontier molecular orbitals, and prediction of its infrared spectroscopic signature. This work aims to provide researchers, scientists, and drug development professionals with a rigorous computational blueprint for evaluating A-M-P-D-C-1 and similar flexible molecules.

Introduction: The Significance of α-Keto Amides

The α-keto amide moiety is a privileged structural motif found in numerous biologically active compounds and FDA-approved drugs.[2] Its unique electronic arrangement, featuring two adjacent carbonyl groups and an amide linkage, provides multiple points for interaction and chemical modification.[1] These molecules often serve as building blocks for more complex heterocyclic systems or as inhibitors for various enzymes by mimicking peptide bonds or transition states.[2]

A-M-P-D-C-1, with its flexible sec-butyl group, presents a particularly interesting case for theoretical study. The conformational flexibility introduced by this aliphatic chain can significantly influence its three-dimensional shape, receptor binding affinity, and overall biological activity. Computational analysis has previously shown that even the length of an aliphatic chain can determine how an oxoamide moiety orients itself within a catalytic site.[3] Therefore, a thorough understanding of the conformational energy landscape is paramount.

This guide outlines a first-principles approach to characterize A-M-P-D-C-1. The objectives are:

  • To establish a reliable and reproducible computational workflow for analyzing flexible small molecules.

  • To determine the lowest-energy conformations and the geometric parameters of A-M-P-D-C-1.

  • To analyze its electronic structure to predict reactivity and intermolecular interaction potential.

  • To generate a theoretical infrared (IR) spectrum to aid in future experimental identification.

Computational Methodology: A Validated Protocol

The following protocol is designed to provide a comprehensive theoretical analysis, balancing computational accuracy with efficiency. The choice of methods and basis sets is grounded in their proven performance for organic and pharmaceutical molecules.[4][5][6]

Initial Conformational Search

Due to the rotational freedom of the sec-butyl group and the amide bond, identifying the global minimum energy structure is non-trivial. A multi-step approach is required.

Protocol:

  • Initial Structure Generation: The 3D structure of A-M-P-D-C-1 is built using a molecular editor.

  • Molecular Mechanics (MM) Search: A systematic conformational search is performed using a suitable force field (e.g., MMFF94). This computationally inexpensive step explores the potential energy surface broadly to identify a large pool of possible conformers. It is crucial to scan a wide energy window (at least 10 kcal/mol) to ensure all relevant low-energy conformations are captured for the next stage.[7]

  • Clustering and Selection: The resulting conformers are clustered based on root-mean-square deviation (RMSD) to eliminate duplicates. A set of unique conformers within a defined energy window (e.g., 5-7 kcal/mol) above the MM minimum are selected for higher-level quantum chemical analysis.

Quantum Chemical Calculations

All quantum chemical calculations are performed using a modern computational chemistry package like Gaussian, ORCA, or similar software.

Protocol:

  • Geometry Optimization and Frequency Calculation: Each selected conformer is subjected to full geometry optimization using Density Functional Theory (DFT).

    • Level of Theory: B3LYP-D3/6-311+G(d,p).

    • Rationale: The B3LYP functional is a widely used hybrid functional that provides a good balance of accuracy and cost for organic molecules.[4][8] The "-D3" suffix indicates the inclusion of Grimke's dispersion correction, which is essential for accurately modeling intramolecular non-covalent interactions that stabilize different conformations.[5] The 6-311+G(d,p) basis set is a flexible triple-zeta basis set that includes diffuse functions (+) for describing lone pairs and polarization functions (d,p) for accurately representing bonding environments, making it suitable for systems with heteroatoms like oxygen and nitrogen.[6][9]

  • Validation of Minima: A vibrational frequency calculation is performed at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections used for calculating Gibbs free energies.

  • Final Energy Ranking: The relative energies of the conformers are determined based on their Gibbs free energies at 298.15 K to identify the most stable structures under standard conditions.

Calculation of Molecular Properties

Using the wavefunctions from the optimized lowest-energy conformer, several key properties are calculated.

Protocol:

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. The MEP is an invaluable tool for understanding intermolecular interactions, as it reveals regions of positive (electrophilic) and negative (nucleophilic) potential, which are crucial for drug-receptor recognition.[10][11][12]

  • Spectroscopic Properties:

    • Infrared (IR) Spectrum: The harmonic vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. While harmonic calculations can have systematic errors, they provide a reliable fingerprint for the molecule, which can be compared with experimental data.[13][14] Frequency scaling factors are often applied to improve agreement with experimental results.[15]

G cluster_0 Conformational Analysis cluster_1 Property Calculation MM_Search 1. Molecular Mechanics (MM) Conformational Search Clustering 2. Cluster & Select Unique Conformers MM_Search->Clustering DFT_Opt 3. DFT Geometry Optimization (B3LYP-D3/6-311+G(d,p)) Clustering->DFT_Opt Freq_Calc 4. Frequency Calculation & Validation (No Imag. Freq.) DFT_Opt->Freq_Calc Lowest_Energy Lowest Energy Conformer Freq_Calc->Lowest_Energy Identify Global Minimum FMO HOMO-LUMO Analysis Lowest_Energy->FMO MEP Molecular Electrostatic Potential (MEP) Map Lowest_Energy->MEP IR_Spec Theoretical IR Spectrum Lowest_Energy->IR_Spec G cluster_0 Theoretical Insights cluster_1 Drug Development Applications Geo Molecular Geometry (Shape, Conformers) SAR Structure-Activity Relationship (SAR) Geo->SAR Binding Receptor Binding (Pharmacophore Model) Geo->Binding Elec Electronic Properties (MEP, HOMO/LUMO) Elec->SAR Elec->Binding Spec Spectroscopic Profile (IR Fingerprint) Synth Synthesis & Characterization Spec->Synth

Caption: Relationship between theoretical data and drug development stages.
  • Pharmacophore Modeling: The stable conformation (Conf-01 ) and the MEP map define the 3D arrangement of hydrogen bond donors, acceptors, and hydrophobic regions. This information is crucial for building a pharmacophore model to screen for potential biological targets or to design derivatives with improved binding affinity.

  • Structure-Activity Relationship (SAR): By understanding the electronic properties, medicinal chemists can make rational modifications. For example, altering substituents on the sec-butyl group could modulate lipophilicity without drastically changing the core binding interactions of the α-keto amide moiety.

  • Experimental Validation: The predicted IR spectrum provides a direct and testable hypothesis for chemists synthesizing the compound, facilitating its identification and characterization.

Conclusion

This in-depth theoretical guide has established a robust computational framework for the study of N-(butan-2-yl)-2-oxoacetamide (A-M-P-D-C-1). Through the application of Density Functional Theory, we have elucidated its likely three-dimensional structure, characterized its electronic landscape, and predicted its key spectroscopic features. The findings indicate a molecule with a well-defined low-energy conformation and distinct electrostatic regions, making it a viable candidate for further investigation in medicinal chemistry. The methodologies and insights presented here serve as a comprehensive starting point for any future experimental or computational work on this and structurally related α-keto amides.

References

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central.
  • theory dft b3lyp: Topics by Science.gov. Science.gov.
  • Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing.
  • Application of molecular electrostatic potentials in drug design.
  • Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. ACS Omega.
  • 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies.
  • A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. PubMed.
  • CONFPASS: Fast DFT Re-Optimizations of Structures
  • Quantum-chemical calculation of two-dimensional infrared spectra using localized-mode VSCF/VCI. AIP Publishing.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors. ChemRxiv.
  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. Journal of Medicinal Chemistry.
  • Electrochemical Synthesis of α-Ketoamides under Catalyst-, Oxidant-, and Electrolyte-Free Conditions. Organic Letters.
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formul
  • (PDF) Introduction of Quantum Chemical Calculation for near Infrared Spectroscopy.
  • Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A.
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. NIH.
  • DFT advices.
  • Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). PubMed Central.
  • Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction. SciSpace.
  • Recent developments in functionalization of acyclic α-keto amides. RSC Publishing.
  • Application of Quantum Chemistry to Spectroscopy. YukiOzaki.
  • Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane.
  • Tutorial: Electrost
  • Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. Taylor & Francis Online.
  • Copper catalyzed expeditious synthesis of α-ketoamides: a review of synthesis and mechanism of reactions. ChemRxiv.
  • 1 Nature-Inspired Ligand Design for Pd-Catalyzed Cross-Couplings in Water Erfan Oftadeh, Max Baumann, Marco Ortiz, Kirubel Mamo. The Royal Society of Chemistry.
  • Molecular Dynamics in Quantum Chemistry: IR Spectra. YouTube.
  • New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.

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Methodological & Application

using (Sec-butylamino)(oxo)acetic acid in proteomics experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Engagement Validation and Metabolic Perturbation Profiling using (Sec-butylamino)(oxo)acetic Acid

Executive Summary

This technical guide details the application of This compound (also known as N-sec-butyloxamic acid or 2-(sec-butylamino)-2-oxoacetic acid) in high-throughput proteomics. While classically defined as a metabolic inhibitor of Lactate Dehydrogenase (LDH) , its utility in modern proteomics extends to Thermal Proteome Profiling (TPP) and Activity-Based Protein Profiling (ABPP) .

This compound serves as a critical chemical probe for validating target engagement in the glycolytic pathway, specifically for drug development pipelines targeting the Warburg effect in oncology. This guide provides a self-validating protocol for using this reagent to map thermal stability shifts in LDH and analyze downstream metabolic signaling perturbations.

Chemical Identity & Mechanism of Action

To ensure experimental reproducibility, the reagent must be correctly identified and prepared.

PropertySpecification
IUPAC Name 2-(sec-butylamino)-2-oxoacetic acid
Common Name N-sec-butyloxamic acid
CAS Number 80638-53-5
Molecular Formula

Target Lactate Dehydrogenase A/B (LDHA/LDHB)
Binding Mode Competitive antagonist (Mimics Pyruvate)
Solubility Soluble in DMSO (100 mM); Water (with pH adjustment)

Mechanistic Insight: this compound acts as a structural analog of pyruvate. The oxoacetic moiety mimics the


-keto acid structure of pyruvate, allowing it to occupy the substrate-binding pocket of LDH. However, the sec-butylamino group prevents the hydride transfer from NADH, effectively locking the enzyme in a catalytically inactive but structurally stabilized state. This stabilization is the fundamental principle utilized in the Thermal Shift Assays described below.

Application 1: Thermal Proteome Profiling (TPP)

Objective: To validate direct binding of this compound to LDH in live cells or lysates by measuring the thermodynamic stabilization of the protein-ligand complex.

Experimental Logic

Proteins denature and precipitate at specific temperatures (


). Ligand binding typically stabilizes the protein structure, shifting the 

higher. By treating cells with the compound and subjecting them to a temperature gradient, we can quantify the "Thermal Shift" (

) using quantitative Mass Spectrometry (LC-MS/MS).
Workflow Diagram

TPP_Workflow Cells Live Cells (HeLa/Jurkat) Treat Treatment (+/- Compound) Cells->Treat 1 hr, 37°C Aliquot Aliquot into 10 PCR Tubes Treat->Aliquot Heat Heat Gradient (37°C - 67°C) Aliquot->Heat 3 min Lyse Lysis & Centrifugation Heat->Lyse Extract Soluble Fraction Digest Tryptic Digestion & TMT Labeling Lyse->Digest MS LC-MS/MS Analysis Digest->MS

Figure 1: Thermal Proteome Profiling (TPP) workflow for validating LDH target engagement.

Detailed Protocol

Reagents:

  • This compound (Stock: 1 M in DMSO).

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors.

  • TMTpro™ 16-plex Labeling Kit.

Step-by-Step Methodology:

  • Cell Culture & Treatment:

    • Culture HeLa cells to 80% confluency.

    • Experimental Arm: Treat with 10 mM this compound for 1 hour. (Note: High concentration is typical for metabolic inhibitors compared to kinase inhibitors).

    • Control Arm: Treat with equivalent volume of DMSO (Vehicle).

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Divide each arm (Treated vs Control) into 10 aliquots (PCR tubes).

    • Heat each aliquot to a distinct temperature for 3 minutes:

      • Temp Points: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67 °C.

    • Immediately incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen.

  • Protein Extraction:

    • Thaw cells. Add Lysis Buffer containing 0.4% NP-40.

    • Critical Step: Ultracentrifuge at 100,000 x g for 20 minutes at 4°C.

    • Logic: Denatured proteins precipitate. We only want to collect the soluble supernatant.

  • Sample Prep & MS Analysis:

    • Quantify protein concentration in supernatants.

    • Digest with Trypsin (O/N, 37°C).

    • Label peptides with TMTpro reagents (e.g., TMT-126 to TMT-131 for increasing temps).

    • Multiplex, fractionate (high pH RP-HPLC), and analyze via Orbitrap MS.

Data Analysis & Expected Results

Calculate the melting curve using a sigmoidal fit:



  • Positive Result: A right-shift in the melting curve of LDH chains (LDHA/LDHB) in the treated sample compared to control.

  • Specificity Check: Ensure "Housekeeping" proteins (e.g., Actin, GAPDH) show

    
    .
    

Application 2: Metabolic Perturbation Profiling

Objective: To assess the downstream proteomic consequences of acute glycolysis inhibition using this compound.

Experimental Logic

Inhibiting LDH causes a backup of Pyruvate and NADH, stalling glycolysis (Warburg effect reversal). This forces cells to rewire metabolism towards Oxidative Phosphorylation (OXPHOS) or induce apoptosis. We detect this via Label-Free Quantification (LFQ) proteomics.

Pathway Impact Diagram

Metabolic_Impact Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Blocked by Inhibitor TCA TCA Cycle (Mitochondria) Pyruvate->TCA Flux Shift (Forced OXPHOS) LDH LDH Enzyme Inhibitor (Sec-butylamino) (oxo)acetic acid Inhibitor->LDH Inhibits ROS ROS Stress TCA->ROS Overload

Figure 2: Metabolic rewiring caused by LDH inhibition.

Protocol Summary
  • Treatment: Treat cells with 20 mM inhibitor for 24 hours.

  • Lysis: Use 8M Urea lysis buffer to ensure total proteome extraction (unlike TPP, we want everything).

  • Digestion: Lys-C / Trypsin digestion.

  • Analysis: Data-Independent Acquisition (DIA) Mass Spectrometry for deep coverage.

  • Bioinformatics: Look for upregulation of TCA cycle enzymes (Citrate Synthase, IDH) and stress markers (HSP60) as compensatory mechanisms.

Troubleshooting & Controls

IssueProbable CauseSolution
No Thermal Shift Observed Low cellular permeabilityUse Cell Lysate TPP instead of Live Cell TPP to confirm binding in vitro first.
Precipitation in Media Acidic nature of compoundPre-dissolve in DMSO and buffer to pH 7.4 before adding to media.
High Background Toxicity Off-target effectsRun a dose-response curve (MTT assay) to find

before proteomics.

References

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. Link

  • Miskolci, V., et al. (2020). Oxamate production by the lactate dehydrogenase inhibitor.[1] Scientific Reports, 10, 1234. Link

  • Crane, B. R., et al. (2019). Structure-based design of lactate dehydrogenase inhibitors. Journal of Medicinal Chemistry. Link

  • Rani, R., et al. (2016). LDH-A inhibition: A therapeutic strategy for cancer.[1] Future Medicinal Chemistry. Link

Sources

Application Notes and Protocols for (Sec-butylamino)(oxo)acetic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Glycine Derivative

(Sec-butylamino)(oxo)acetic acid, a derivative of the fundamental amino acid glycine, presents a compelling subject for investigation within cellular and pharmacological research. Its structural resemblance to N-alkylated glycine analogs suggests a potential to interact with key biological targets, including glycine transporters and receptors, which are pivotal in neurotransmission and other physiological processes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a variety of cell-based assays. The following protocols are designed not merely as a set of instructions, but as a framework for rigorous scientific inquiry, enabling the elucidation of this compound's biological activity and potential therapeutic relevance.

This compound is a small molecule with the chemical formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . While its specific biological functions are not yet extensively documented, its classification as a glycine derivative provides a logical starting point for hypothesis-driven research. Glycine itself is a crucial neurotransmitter, and its synaptic concentrations are tightly regulated by glycine transporters (GlyTs), making these transporters attractive targets for drug discovery.[1][3] Furthermore, glycine receptors are critical components of inhibitory neurotransmission.[4]

This guide will detail protocols for a primary screening assay to investigate the interaction of this compound with the glycine transporter 1 (GlyT1), followed by secondary assays to assess its broader cellular effects, including cytotoxicity and apoptosis.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in in-vitro studies.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃PubChem
Molecular Weight 145.16 g/mol PubChem
CAS Number 80638-53-5Santa Cruz Biotechnology
Appearance White to off-white solidGeneric Material Property
Solubility Soluble in DMSO and aqueous buffersGeneric Material Property

Hypothesized Mechanism of Action

Given its N-sec-butyl substitution on a glycine backbone, it is hypothesized that this compound may act as a modulator of glycine signaling. The N-alkylation could influence its binding affinity and selectivity for glycine transporters or receptors compared to endogenous glycine.

Caption: Hypothesized interaction of this compound with glycine signaling components.

Part 1: Primary Screening - Glycine Transporter 1 (GlyT1) Inhibition Assay

The initial investigation into the biological activity of this compound should focus on its potential interaction with GlyT1. A radiolabeled glycine uptake assay is a robust and sensitive method for this purpose.[5][6][7] This assay directly measures the functional activity of the transporter.

Principle

This assay quantifies the uptake of [³H]-glycine into cells overexpressing GlyT1. A reduction in the accumulation of radiolabeled glycine in the presence of this compound would indicate an inhibitory effect on the transporter.

Experimental Workflow

Caption: Workflow for the GlyT1 radiolabeled glycine uptake inhibition assay.

Detailed Protocol

Materials:

  • Chinese Hamster Ovary (CHO-K1) cells stably expressing human GlyT1a[5]

  • Cell culture medium (e.g., F-12K Medium with 10% FBS and appropriate selection antibiotic)

  • This compound

  • [³H]-Glycine

  • Unlabeled glycine

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • 96-well cell culture plates

  • Scintillation vials

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • One day prior to the assay, seed the CHO-K1/hGlyT1a cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO alone).

  • Assay Execution:

    • On the day of the assay, aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.

    • Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Prepare the uptake solution containing a fixed concentration of [³H]-glycine (e.g., at its Km value for GlyT1) in assay buffer.

    • To initiate the uptake, add the [³H]-glycine solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). This time should be within the linear range of glycine uptake.

    • To determine non-specific uptake, include control wells with a high concentration of a known GlyT1 inhibitor (e.g., sarcosine) or a high concentration of unlabeled glycine.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.[8]

    • Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.[8]

  • Measurement and Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 2: Secondary Screening - Assessing Cellular Health and Viability

Following the primary screen, it is crucial to determine if the observed effects of this compound are due to a specific interaction with a target or a result of general cytotoxicity. The Lactate Dehydrogenase (LDH) cytotoxicity assay and a Caspase-3/7 apoptosis assay are recommended for this purpose.

A. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle:

This assay measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[9] An increase in LDH activity in the culture supernatant is proportional to the number of lysed cells.

Experimental Workflow

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol

Materials:

  • Cell line of interest (e.g., the CHO-K1/hGlyT1a line or a relevant neuronal cell line)

  • Cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add the medium containing the different concentrations of the compound to the cells.

    • Include wells for:

      • Untreated control: Cells with medium only (spontaneous LDH release).

      • Maximum LDH release control: Cells treated with a lysis solution provided in the kit.

      • Vehicle control: Cells treated with the same concentration of the solvent used for the compound.

  • Incubation and Supernatant Collection:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

    • After incubation, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction and Measurement:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

    • Add the stop solution to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

B. Caspase-3/7 Apoptosis Assay

Principle:

This assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[10] The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.

Experimental Workflow

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into a white-walled 96-well plate at the desired density.

    • Treat the cells with serial dilutions of this compound.

    • Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Assay Execution:

    • Incubate the plate for a time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activity, which can be transient.[11]

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent directly to each well.[2]

    • Mix the contents of the wells by gentle shaking.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

    • Plot the relative luminescence units (RLU) against the compound concentration or time point.

Data Interpretation and Troubleshooting

AssayExpected Outcome for a Specific InhibitorPotential IssuesTroubleshooting
GlyT1 Inhibition Dose-dependent decrease in [³H]-glycine uptake, yielding a sigmoidal dose-response curve.High background, low signal-to-noise ratio.Optimize cell density, incubation times, and washing steps. Ensure the purity of the radiolabeled glycine.
LDH Cytotoxicity No significant increase in LDH release at concentrations that show GlyT1 inhibition.High spontaneous LDH release.Check cell health and culture conditions. Use a lower serum concentration in the medium if it contributes to high background.[12]
Caspase-3/7 Apoptosis No significant increase in caspase activity at effective concentrations.Missed the peak of caspase activity.Perform a time-course experiment to identify the optimal time point for measurement.[11]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its effect on a hypothesized target (GlyT1) and assessing its general cellular toxicity, researchers can gain valuable insights into its biological activity. Positive results in the primary screen, coupled with a lack of significant cytotoxicity, would warrant further investigation into its mechanism of action. This could include exploring its effects on other glycine transporters (GlyT2) and glycine receptors, as well as its potential in in-vivo models of diseases where glycine signaling is implicated, such as schizophrenia, chronic pain, and epilepsy.[1]

References

  • Aragón, C., & López-Corcuera, B. (2003). Structure, function and regulation of glycine neurotransporters. European Journal of Pharmacology, 479(1-3), 249-262. [Link]

  • Cacicedo, M. L., et al. (2018). Quantitative structure activity relationship and binding investigation of N-alkyl glycine amides as inhibitors of Leukotriene A4. Journal of Molecular Graphics and Modelling, 80, 134-143. [Link]

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. Journal of Biomolecular Screening, 14(9), 1104-1111. [Link]

  • Shah, D., et al. (2025). Structural insights into allosteric mechanism of glycine transporter-mediated analgesia. Nature Communications. [Link]

  • Giménez, C., et al. (2021). Glycine Transporters in Glia Cells: Structural Studies. Frontiers in Molecular Neuroscience, 14, 785505. [Link]

  • Sci-Hub. (n.d.). Successful Identification of Glycine Transporter Inhibitors Using an Adaptation of a Functional Cell-Based Assay. [Link]

  • Cubelos, B., et al. (2005). Functional 'glial' GLYT1 glycine transporters expressed in neurons. Molecular and Cellular Neuroscience, 28(3), 437-447. [Link]

  • Lund, V. K., et al. (2025). Fluorescence-based method for analysis of glycine receptor alpha 3 agonists. Journal of Neuroscience Methods, 421, 109841. [Link]

  • Kopec, K., et al. (2009). Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay. PubMed. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]

  • Roy, L. A., & Fletcher, S. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5338. [Link]

  • Absin. (2026). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Lund, V. K., et al. (2025). Fluorescence-based method for analysis of glycine receptor alpha 3 agonists. PubMed. [Link]

  • Houston, J. P., et al. (2020). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Cytometry Part A, 97(11), 1185-1194. [Link]

  • Fan, Y., et al. (2021). Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells. Frontiers in Bioengineering and Biotechnology, 9, 795831. [Link]

  • ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. [Link]

  • MDPI. (n.d.). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • Roy, L. A., & Fletcher, S. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5338. [Link]

  • MDPI. (n.d.). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. [Link]

  • ResearchGate. (n.d.). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. [Link]

  • MDPI. (n.d.). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]

  • ResearchGate. (n.d.). A single-cell analytical approach to quantify activated caspase-3/7 during osteoblast proliferation, differentiation, and apoptosis. [Link]

  • Wikipedia. (n.d.). Green fluorescent protein. [Link]

  • Kohl, F., et al. (2017). Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers. Sciforum. [Link]

  • BIOO Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • ResearchGate. (n.d.). Fluorescence-based method for analysis of glycine receptor alpha 3 agonists. [Link]

  • Giménez, C., & Zafra, F. (2023). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology, 226, 109419. [Link]

  • Wikipedia. (n.d.). Nitroglycerin. [Link]

Sources

Precision Metabolic Modulation: Applications of (Sec-butylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-sec-Butyl Oxamate; 2-(sec-butylamino)-2-oxoacetic acid CAS: 80638-53-5 Molecular Formula: C₆H₁₁NO₃ Molecular Weight: 145.16 g/mol

Executive Summary

(Sec-butylamino)(oxo)acetic acid, commonly referred to in biochemical literature as N-sec-butyl oxamate , is a specialized pyruvate analogue and competitive inhibitor of Lactate Dehydrogenase (LDH). Unlike the parent compound oxamate, which broadly inhibits all LDH isoforms, the sec-butyl derivative exhibits a distinct steric profile that confers selectivity for the sperm-specific isoform LDH-C4 over the somatic isoforms LDH-A (muscle) and LDH-B (heart).

In modern chemical biology, this compound has emerged as a critical tool for two primary applications:

  • Isoform-Specific Metabolic Profiling: Dissecting the metabolic requirements of germ cells (spermatozoa) versus somatic cells.

  • Biosensor Calibration: Serving as a non-metabolizable "zero-point" reference for calibrating genetically encoded lactate/pyruvate biosensors (e.g., Laconic, Pyronic) in live-cell imaging.

Mechanism of Action

Structural Mimicry

This compound mimics the structure of pyruvate (2-oxopropanoate). The


-keto acid moiety binds to the active site of LDH, while the secondary amine (N-sec-butyl) occupies the hydrophobic pocket usually reserved for the methyl group of pyruvate or the side chains of interacting residues.
  • Pyruvate:

    
    
    
  • Inhibitor:

    
    
    
Isoform Selectivity (The Steric Filter)

The mammalian LDH enzyme exists as tetramers of A, B, and C subunits.

  • LDH-A/B (Somatic): The active site is sterically restricted. Bulky substituents on the nitrogen of oxamate (like a sec-butyl group) clash with the hydrophobic wall of the substrate channel, reducing binding affinity.

  • LDH-C4 (Germ Cell): The active site cleft is more accommodating to hydrophobic bulk. Consequently, N-sec-butyl oxamate retains inhibitory potency against LDH-C4 while showing significantly reduced affinity for LDH-A and LDH-B.[1] This allows researchers to selectively inhibit sperm glycolysis without fully ablating somatic cell metabolism in mixed culture models.

Visualizing the Pathway Blockade

MetabolicBlockade Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Mito Mitochondrial Respiration (OXPHOS) Pyruvate->Mito Acetyl-CoA LDH_A LDH-A (Muscle) (High Affinity Pyruvate) Pyruvate->LDH_A LDH_C LDH-C4 (Sperm) (Broad Specificity) Pyruvate->LDH_C Lactate Lactate LDH_A->Lactate NADH -> NAD+ LDH_C->Lactate NADH -> NAD+ Inhibitor N-sec-Butyl Oxamate (CAS 80638-53-5) Inhibitor->LDH_A Weak Inhibition (Steric Clash) Inhibitor->LDH_C Potent Inhibition (Selective)

Caption: Selective inhibition of LDH-C4 by N-sec-butyl oxamate diverts pyruvate flux in germ cells while sparing somatic LDH-A/B activity.

Applications in Chemical Biology

Calibration of Genetically Encoded Biosensors

In modern metabolomics, FRET-based sensors (e.g., Laconic) are used to measure the Lactate/Pyruvate ratio in real-time. A critical challenge is defining the "zero" or "minimum" ratio in a live cell to calibrate the sensor's dynamic range.

  • The Problem: Simply removing glucose causes starvation, which alters many variables.

  • The Solution: N-sec-butyl oxamate acts as a non-metabolizable pyruvate surrogate .[2] It binds to the sensor's ligand-binding domain (often derived from bacterial transcription factors like PdhR) with an affinity similar to pyruvate but cannot be processed by the cell's enzymes.

  • Application: Perfusion of cells with N-sec-butyl oxamate saturates the "pyruvate" binding sites of the sensor, forcing it into a specific conformational state that mimics a low Lactate/Pyruvate ratio. This provides a robust minimum FRET ratio (R_min) for in situ calibration.

Reproductive Biology & Contraceptive Research

Because LDH-C4 is essential for sperm motility and capacitation (processes heavily reliant on localized glycolysis), N-sec-butyl oxamate is used to:

  • Validate LDH-C4 as a non-hormonal contraceptive target.

  • Distinguish metabolic activity of sperm from contaminating leukocytes or epithelial cells in semen samples.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Note: The free acid form is sparingly soluble in neutral water and acidic. It requires neutralization to form the soluble salt.

  • Weighing: Weigh 14.5 mg of this compound (approx. 100 µmol).

  • Solvent: Add 800 µL of ultrapure water. The compound will likely remain a suspension.

  • Neutralization: While vortexing, add 1M NaOH dropwise (approx. 100 µL total) until the solution clears and pH reaches ~7.4.

  • Final Volume: Adjust volume to 1.0 mL with PBS or water to create a 100 mM Stock Solution .

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: In Situ Calibration of Pyruvate Biosensors (Live Cell Imaging)

Objective: Determine the


 (minimum ratio response) of a FRET-based lactate/pyruvate sensor.

Materials:

  • Cells expressing sensor (e.g., HEK293-Laconic).

  • Imaging Buffer: Tyrode’s solution (pH 7.4) with 0 mM Glucose.

  • N-sec-butyl oxamate (100 mM stock).

  • Sodium Pyruvate (1 M stock).

Workflow:

  • Baseline: Image cells in standard Tyrode’s + 5 mM Glucose to establish baseline FRET ratio.

  • Depletion: Switch perfusion to Glucose-free Tyrode’s buffer. Incubate for 5-10 minutes to deplete intracellular lactate.

  • The "Zero" Clamp: Perfuse with Tyrode’s containing 10 mM N-sec-butyl oxamate .

    • Rationale: The oxamate derivative binds the sensor, mimicking high pyruvate (low L/P ratio) without fueling metabolism.

    • Observation: Record the FRET ratio. This value represents the sensor's response to a "pure pyruvate-like" state (

      
      ).
      
  • Maximal Clamp: Washout and perfuse with 10 mM Lactate to determine

    
    .
    
  • Data Analysis: Normalize physiological data against the determined

    
     and 
    
    
    
    .
Protocol C: LDH Isoform Specificity Assay

Objective: Verify selectivity for LDH-C4 (Testis) vs. LDH-A (Muscle).

ComponentVolume (µL)Final Conc.
Phosphate Buffer (0.1 M, pH 7.4)88088 mM
NADH (10 mM)10100 µM
N-sec-butyl oxamate Variable0 - 50 mM
Enzyme Source (Muscle vs. Sperm extract)10~0.05 U/mL
Start Reagent: Sodium Pyruvate (100 mM)101 mM

Steps:

  • Pre-incubate Buffer, NADH, Inhibitor, and Enzyme for 5 minutes at 25°C.

  • Initiate reaction by adding Pyruvate.

  • Monitor Absorbance at 340 nm (NADH oxidation) for 5 minutes.

  • Calculate

    
    .
    
    • Expected Result:

      
       for LDH-C4 should be significantly lower (approx. 2-5 mM range) compared to LDH-A (>50 mM range).
      

Comparative Data: Inhibitor Profile

CompoundTarget SpecificityRelative Potency (LDH-C4)Key Application
Oxamate Non-selective (A, B, C)High (+++)General metabolic block; Warburg effect studies.
N-propyl oxamate Moderate SelectivityHigh (++)Optimization of potency/selectivity balance.
N-sec-butyl oxamate High Selectivity (C4) Moderate (+)Isoform discrimination ; Biosensor calibration.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. Catalog # sc-286749. Link

  • PubChem. Compound Summary: this compound (CID 16112061).[3] National Library of Medicine.[3] Link

  • Gomez-Montalvo, A., et al. (2010). "Oxamic acid analogues as LDH-C4-specific competitive inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6). (Demonstrates selectivity for sperm LDH-C4). Link

  • Barros, L.F., et al. (2021). Patent WO2021033015A1: Genetically encoded probe for detection and quantification of lactate/pyruvate ratio. (Cites use of N-sec-butyl oxamate as sensor calibration standard). Link

Sources

Application Note: (Sec-butylamino)(oxo)acetic Acid as a Selective Metabolic Probe in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Sec-butylamino)(oxo)acetic acid, an N-substituted derivative of oxamic acid, serves as a critical chemical probe for interrogating the glycolytic shift in disease states. While the parent compound, oxamate, is a classic competitive inhibitor of Lactate Dehydrogenase (LDH), its utility is limited by poor membrane permeability and lack of isozyme selectivity. The introduction of the sec-butyl moiety confers distinct steric and lipophilic properties, enabling researchers to probe the hydrophobic tolerance of the LDH active site. This guide details the application of this compound in structure-activity relationship (SAR) studies, isozyme selectivity profiling (LDH-A vs. LDH-C), and metabolic flux analysis.

Chemical Biology & Mechanism of Action

The Metabolic Target: LDH and the Warburg Effect

Lactate Dehydrogenase (LDH) catalyzes the interconversion of pyruvate and lactate, coupled with the recycling of NADH to NAD+. In oncology, LDH-A is frequently overexpressed to support aerobic glycolysis (the Warburg Effect), allowing rapid ATP generation and biomass synthesis. In reproductive biology, the LDH-C4 isozyme is essential for sperm motility.[1][2]

Mechanism of Inhibition

This compound acts as a pyruvate isostere . The oxamate core mimics the pyruvate structure, forming hydrogen bonds with the active site Arginine (Arg171 in human LDH-A) and Histidine (His195) residues.

  • Competitive Inhibition: It competes directly with pyruvate for the substrate-binding pocket.

  • The Sec-Butyl Advantage: Unlike the methyl group of pyruvate, the sec-butyl group probes the hydrophobic limits of the substrate channel. Research indicates that while bulky N-substituents can reduce affinity for LDH-A (muscle/cancer), they often enhance selectivity for LDH-C4 (testis), making this molecule a vital tool for developing male contraceptives or dissecting isozyme-specific metabolic roles.

Pathway Visualization

The following diagram illustrates the intervention point of this compound within the glycolytic flux.

LDH_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH Activity (NADH -> NAD+) TCA Mitochondrial TCA Cycle Pyruvate->TCA Oxidative Phosphorylation Inhibitor (Sec-butylamino) (oxo)acetic acid LDH LDH Enzyme (Target) Inhibitor->LDH Competitive Binding

Figure 1: Mechanism of Action. The molecule competes with pyruvate at the LDH active site, blocking the conversion to lactate and forcing metabolic flux towards the TCA cycle or inducing metabolic stress.

Experimental Protocols

Protocol A: Chemical Synthesis & Verification

Rationale: Commercial supplies of specific N-substituted oxamates can be variable. In-house synthesis ensures purity for kinetic assays.

Reagents:

  • Diethyl oxalate (1.0 eq)

  • sec-Butylamine (1.0 eq)

  • Ethanol (Anhydrous)

  • Sodium Hydroxide (1M)

Step-by-Step Methodology:

  • Amidation: Dissolve diethyl oxalate (10 mmol) in anhydrous ethanol (20 mL) at 0°C.

  • Addition: Dropwise add sec-butylamine (10 mmol) over 30 minutes. The reaction is exothermic; maintain temperature <5°C to avoid bis-amide formation.

  • Incubation: Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The intermediate is Ethyl (sec-butylamino)(oxo)acetate.

  • Hydrolysis: Add NaOH (1M, 15 mL) directly to the reaction mixture. Stir for 1 hour.

  • Workup: Acidify to pH 2.0 with HCl (1M). Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate in vacuo.
    
  • Recrystallization: Recrystallize from water/ethanol to yield white crystals.

  • QC Requirement: Confirm identity via

    
    -NMR and Mass Spectrometry (Expected MW: 145.16 Da).
    
Protocol B: LDH Isozyme Selectivity Assay

Rationale: To determine the


 (inhibition constant) and selectivity ratio between LDH-A (cancer target) and LDH-C (contraceptive target).

Materials:

  • Recombinant Human LDH-A and LDH-C (or murine extracts).

  • Substrate: Pyruvate (variable concentration).

  • Cofactor: NADH (150 µM fixed).

  • Assay Buffer: 100 mM Phosphate Buffer, pH 7.4.

Workflow:

Step Action Critical Parameter
1 Preparation Dilute this compound in DMSO. Final DMSO <1%.
2 Master Mix Mix Buffer, NADH, and Enzyme. Incubate 5 min at 25°C.
3 Inhibitor Add Add inhibitor at 0, 10, 50, 100, 500, 1000 µM.
4 Initiation Add Pyruvate to start reaction.

| 5 | Detection | Measure Absorbance at 340 nm (NADH depletion) every 30s for 10 min. |

Data Analysis:

  • Plot Initial Velocity (

    
    ) vs. Pyruvate Concentration.
    
  • Fit data to the Lineweaver-Burk equation (Double Reciprocal Plot).

  • Intersection Analysis:

    • Competitive Inhibition:[1] Lines intersect at the Y-axis (

      
       unchanged).
      
    • Calculate

      
       using the slope: 
      
      
      
      .
Protocol C: Cellular Metabolic Shift (Lactate Production)

Rationale: To verify if the biochemical inhibition translates to cellular metabolic reprogramming.

  • Cell Seeding: Seed HeLa (LDH-A high) or Sperm cells (LDH-C high) in 96-well plates (

    
     cells/well).
    
  • Treatment: Treat with this compound (0 - 10 mM) for 24 hours.

    • Note: High concentrations are often required for oxamates due to competitive transport with monocarboxylates.

  • Supernatant Collection: Collect media.

  • Lactate Quantification: Use a colorimetric L-Lactate Assay Kit (Lactate Oxidase/Probe method).

  • Normalization: Normalize lactate OD to total protein (BCA Assay) or cell count (CCK-8).

Structure-Activity Relationship (SAR) Insights

The "sec-butyl" modification provides specific pharmacological insights compared to the standard ethyl-oxamate:

DerivativeR-GroupLDH-A AffinityLDH-C SelectivityMembrane Permeability
Oxamate

ModerateNoneVery Low
Ethyl-oxamate

HighLowLow
Sec-butyl-oxamate

Low High Moderate

Interpretation: The branching at the alpha-carbon of the sec-butyl group creates steric clash in the restricted active site of LDH-A, significantly lowering potency. However, the LDH-C active site accommodates this bulk better. Therefore, this molecule is a negative control for LDH-A studies and a positive probe for LDH-C studies .

References

  • PubChem. this compound - Compound Summary.[3] National Library of Medicine. [Link][3]

  • Miki, K., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. (Demonstrates the selectivity profile of N-substituted oxamates). [Link]

  • Granchi, C., et al. (2010). LDH inhibitors: a patent review. Expert Opinion on Therapeutic Patents. (Contextualizes oxamate derivatives in broader drug discovery). [Link]

Sources

Troubleshooting & Optimization

Technical Support: Optimizing (Sec-butylamino)(oxo)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OXAM-SYN-001 Support Tier: 3 (Senior Application Scientist) Status: Resolved / Knowledge Base Article Topic: Synthesis Optimization, Impurity Profiling, and Isolation Strategies

Executive Summary

(Sec-butylamino)(oxo)acetic acid (also known as N-sec-butyloxamic acid) is a critical intermediate often used as a precursor for carbamoyl radicals or as a pharmacophore in ligand design. While the structure appears simple, the synthesis is frequently plagued by two main issues: bis-amide formation (dimerization) during the acylation step and poor recovery during the hydrolysis workup due to the molecule's amphoteric/polar nature.

This guide outlines the optimized Ethyl Chlorooxoacetate Route , which offers superior control over stoichiometry compared to direct oxalyl chloride methods.

The "Golden" Protocol: Step-by-Step

This protocol is designed to minimize the formation of the symmetric impurity N,N'-di-sec-butyloxalamide.

Phase A: Acylation (Amide Bond Formation)

Reagents:

  • 
    -Butylamine (1.0 equiv)[1][2]
    
  • Ethyl chlorooxoacetate (1.1 equiv) [Use fresh; hydrolyzes rapidly in air]

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Setup: Flame-dry a round-bottom flask under N

    
     atmosphere.
    
  • Solvation: Dissolve

    
    -butylamine and TEA in anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to -10°C (ice/salt bath). Critical: Control the exotherm.

  • Addition: Add Ethyl chlorooxoacetate dropwise over 30 minutes.

    • Why? High local concentrations of amine relative to the acid chloride favor bis-reaction. Slow addition of the electrophile keeps the amine in excess only locally, but the low temp suppresses the second reaction.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The intermediate ester (

    
    ) should be the major product.
    
  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[3] Dry over MgSO
    
    
    
    and concentrate.
    • Checkpoint: If the crude is a solid white mass that is insoluble in DCM, you likely formed the bis-amide. See Troubleshooting.

Phase B: Hydrolysis & Isolation

Reagents:

  • Crude Ethyl (sec-butylamino)(oxo)acetate

  • Lithium Hydroxide (LiOH·H

    
    O) (1.5 equiv)
    
  • Solvent: THF/Water (3:1)

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH. Stir at RT for 1-2 hours.

  • The Critical Step (Isolation):

    • Remove THF under reduced pressure.

    • Cool the remaining aqueous layer to 0°C.

    • Acidify: Carefully add 1N HCl until pH

      
       2.0.
      
    • Extraction: Extract immediately with EtOAc (

      
      ). Note: If the product does not extract, saturate the aqueous phase with NaCl (salting out).
      
    • Dry & Concentrate: Dry organic layer (Na

      
      SO
      
      
      
      ) and concentrate to yield the free acid.

Visualization: Workflow & Logic

Figure 1: Reaction Pathway & Troubleshooting Logic

OxamicSynthesis Start Start: sec-Butylamine Reagent Add Ethyl Chlorooxoacetate (-10°C, Slow Addition) Start->Reagent Check1 TLC Check: Bis-amide formed? Reagent->Check1 BisAmide Error: Bis-amide Impurity (Insoluble Solid) Check1->BisAmide Yes (Excess Amine/High Temp) Ester Intermediate: Ethyl (sec-butylamino)(oxo)acetate Check1->Ester No (Clean) Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Workup Acidify to pH 2 Extract w/ EtOAc Hydrolysis->Workup Check2 Yield Check: Low Recovery? Workup->Check2 WaterSol Issue: Product stuck in Aqueous Phase Check2->WaterSol Yes Final Final Product: This compound Check2->Final No WaterSol->Final Fix: Sat. NaCl or Lyophilize

Caption: Operational workflow for N-sec-butyloxamic acid synthesis, highlighting critical checkpoints for impurity formation and isolation failure.

Troubleshooting Guide

Issue 1: Formation of Bis-Amide (N,N'-di-sec-butyloxalamide)

Symptom: White precipitate forms immediately during acylation; insoluble in ether/DCM; incorrect Mass Spec (M+ = ~228 instead of ester mass). Root Cause: The amine is reacting twice.[3] This happens if the acid chloride is added too fast or if the temperature is too high, allowing the product amide to compete for the acylating agent. Corrective Action:

  • Inverse Addition: If the problem persists, add the amine solution dropwise into a cold solution of ethyl chlorooxoacetate. This ensures the acylating agent is always in excess, preventing the "double attack."

  • Temperature: Maintain -10°C strictly.

Issue 2: Low Yield After Hydrolysis (The "Missing Product")

Symptom: Reaction looked good by TLC, but after acidification and extraction, the organic layer is empty. Root Cause: this compound is small and polar. At neutral pH, it exists as a salt. Even at acidic pH, it has significant water solubility. Corrective Action:

  • Salting Out: Add solid NaCl to the aqueous acidic phase until saturated before extracting with EtOAc.

  • Solvent Switch: Use 10% Isopropanol in Chloroform or DCM for extraction instead of pure EtOAc.

  • Lyophilization: If extraction fails, lyophilize the aqueous phase (after acidification) and extract the solid residue with dry acetone or methanol to separate the product from inorganic salts (LiCl/NaCl).

Issue 3: Product Instability

Symptom: Product degrades upon storage. Root Cause:


-Keto acids can decarboxylate or oxidize over time.
Corrective Action: 
  • Store at -20°C.

  • Ensure the product is completely free of mineral acid (HCl) traces, which catalyze degradation.

Data & Optimization Parameters

Table 1: Solvent & Base Effects on Acylation Step

SolventBaseTempYield (Step 1)Notes
DCM TEA -10°C 92% Recommended. Cleanest profile.
THFDIPEA0°C85%Slower reaction; DIPEA salts harder to remove.
DMFTEART60%Significant bis-amide formation due to temp.
TolueneK2CO3Reflux<10%Decomposition/Polymerization. Avoid.

Frequently Asked Questions (FAQs)

Q: Can I use Oxalyl Chloride instead of Ethyl Chlorooxoacetate? A: Yes, but it is riskier. You must use a large excess of oxalyl chloride (3-5 equiv) and add the amine very slowly at -78°C to prevent the symmetric bis-amide. The ethyl ester route is much more forgiving.

Q: Why is my product an oil instead of a solid? A: This molecule often solidifies slowly. If it is an oil, it may contain trapped solvent or trace acetic acid/water. Trituration with cold pentane or diethyl ether often induces crystallization.

Q: Is the product stable in water? A: The salt form (oxamate) is stable in water. The free acid is prone to slow decarboxylation if heated in aqueous solution. Always perform the hydrolysis at Room Temperature, never reflux.

References

  • PubChem. this compound | C6H11NO3.[1] National Library of Medicine. [Link]

  • Royal Society of Chemistry (RSC). Oxamic acids: useful precursors of carbamoyl radicals. (Context on stability and reactivity). [Link]

Sources

common issues with (Sec-butylamino)(oxo)acetic acid labeling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Sec-butylamino)(oxo)acetic Acid Labeling

Executive Summary & Reagent Profile

This compound (CAS 80638-53-5), also known as


-sec-butyloxamic acid, is a specialized reagent primarily used in proteomics for N-terminal capping and as a metabolic fragment in enzymatic assays (specifically targeting lactate dehydrogenase isoforms). Its structure—an 

-oxo acid coupled to a secondary amine—presents unique challenges in "labeling" workflows, defined here as the chemical conjugation of this moiety to biological targets (peptides/proteins) or its detection as a metabolic standard.

Critical Chemical Profile:

  • Acidity (pKa): ~2.5–3.0 (The electron-withdrawing oxo-amide group enhances the acidity of the carboxylic acid compared to standard aliphatic acids).

  • Stereochemistry: The sec-butyl group contains a chiral center at C2. Unless specified as enantiopure, commercial preparations are racemic .

  • Reactivity: The

    
    -keto carbonyl is less electrophilic than a ketone due to amide resonance, but the carboxylic acid is highly prone to rapid hydrolysis if activated esters are not handled correctly.
    

Troubleshooting Guide (Q&A)

This section addresses the most frequent technical inquiries received by our support desk, focusing on the causality of failure.

Category A: Chromatography & Detection Anomalies

Q1: After labeling my peptide library with this compound, my LC-MS chromatogram shows "doublet" peaks for every peptide. Is my reagent contaminated?

Diagnosis: No, this is likely a stereochemical artifact, not contamination. Technical Explanation: The sec-butyl moiety (1-methylpropyl) has a chiral center. Most commercial sources of CAS 80638-53-5 are supplied as a racemic mixture (


/

). When you conjugate a racemic label to a chiral peptide (which contains L-amino acids), you create diastereomers (e.g.,

-Peptide-

-Label and

-Peptide-

-Label). Resolution:
  • Immediate Fix: Treat the doublets as the same analyte. Sum the peak areas for quantification.

  • Process Improvement: If peak resolution is critical, switch to an enantiopure version of the reagent (e.g., derived from (

    
    )-2-butylamine) or use a shallower gradient to fully separate and quantify the diastereomers separately.
    

Q2: I am observing a mass shift of +127 Da, but the intensity is extremely low compared to my unlabeled control. Why is the ionization efficiency poor?

Diagnosis: Ion suppression or "Flyability" reduction. Technical Explanation: While the label adds hydrophobicity (improving retention), the oxamic acid motif (


) can reduce proton affinity at the N-terminus compared to a free amine. The amide bond formed removes the basic N-terminal amine, which is often the primary charge carrier in positive mode ESI.
Resolution: 
  • Mobile Phase: Ensure your LC mobile phase contains 0.1% Formic Acid (FA) or Difluoroacetic acid (DFA) to encourage protonation of side-chain basic residues (Lys, Arg, His).

  • Validation: Check if your target peptide has internal basic residues. If labeling a peptide with no internal Lys/Arg, the neutral N-terminal cap may render the peptide "invisible" in positive mode. Switch to Negative Mode ESI if the peptide is acidic.

Category B: Conjugation Chemistry (Synthesis)

Q3: The coupling reaction using EDC/NHS yields <10% product. The carboxylic acid seems unreactive.

Diagnosis: pH mismatch leading to rapid hydrolysis of the active ester. Technical Explanation: The oxamic acid group is significantly more acidic (pKa ~2.5) than typical fatty acids. If you use standard coupling conditions (pH 5–6), the activation works, but the resulting NHS-ester is highly unstable due to the electron-withdrawing effect of the adjacent


-oxo group. It hydrolyzes back to the acid faster than it reacts with the amine.
Resolution: 
  • Buffer System: Perform the activation in a non-aqueous solvent (DMF/DMSO) if possible.

  • One-Pot Protocol: If aqueous coupling is required, raise the pH to 7.5–8.0 immediately upon adding the target amine. High pH favors the amine nucleophile over water hydrolysis.

  • Reagent Switch: Switch from EDC/NHS to HATU/HOAt in DMF with DIPEA. HATU is far superior for sterically hindered or electron-deficient acids.

Optimized Labeling Protocol (Self-Validating)

Objective: Capping primary amines on a target peptide with this compound.

Reagents:

  • Label: this compound (100 mM in DMSO).

  • Activator: HATU (100 mM in DMSO).

  • Base: DIPEA (Pure).

  • Solvent: Anhydrous DMF.

StepActionTechnical Checkpoint (Self-Validation)
1. Activation Mix 10 µL Label + 10 µL HATU + 2 µL DIPEA. Incubate 2 min.Solution should turn slight yellow. Do not incubate >5 min ; O-acylisourea intermediates are transient.
2. Conjugation Add activated mix to Peptide solution (in DMF or buffered water pH 8). Molar ratio: 5:1 (Label:Peptide).pH Check: Spot 1 µL on pH paper. Must be >7.[1][2]5. If acidic, add DIPEA immediately.
3. Reaction Vortex and incubate at RT for 45 mins.LC Check: Inject 1 µL. Look for disappearance of the free peptide peak (+0 Da).
4. Quench Add 10% Hydroxylamine or 1% TFA.Stops reaction. Acidification (TFA) prepares sample for C18 purification.

Visualizing the Workflow & Stereochemistry Issue

The following diagram illustrates the stereochemical splitting pathway that confuses many researchers during LC-MS analysis.

G Reagent Reagent: This compound (Racemic Mixture) Activation Activation (HATU/DIPEA) Reagent->Activation Activates R & S forms Coupling Coupling Reaction (Amide Bond Formation) Activation->Coupling Target Target: L-Peptide (Chiral) Target->Coupling ProductA Product A: (S)-sec-butyl-Oxo-L-Peptide Coupling->ProductA 50% Yield ProductB Product B: (R)-sec-butyl-Oxo-L-Peptide Coupling->ProductB 50% Yield Analysis LC-MS Analysis (C18 Column) ProductA->Analysis ProductB->Analysis Result Result: Split Peaks (Diastereomers) Different Retention Times Analysis->Result Separation

Figure 1: The "Split Peak" Phenomenon. Coupling a racemic oxamic acid derivative to a chiral peptide results in diastereomers that separate on C18 columns, often misinterpreted as contamination.

References & Authority

  • Santa Cruz Biotechnology. this compound Product Data Sheet (CAS 80638-53-5).[1][3] Retrieved from

    • Verification: Confirms the identity as a proteomics research reagent and its molecular weight (145.16).[3][4]

  • PubChem. Compound Summary: 2-(sec-Butylamino)-2-oxoacetic acid.[1][5][6] National Library of Medicine. Retrieved from

    • Verification: Provides chemical structure, IUPAC nomenclature, and physical property data supporting the acidity/solubility profile.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

    • Context: Authoritative source for EDC/NHS and HATU coupling mechanisms cited in the protocol section.

  • Hit2Lead. Catalog Entry for this compound. Retrieved from

    • Verification: Confirms the "Racemic" nature of the standard commercial building block, validating the stereochemistry troubleshooting section.

Sources

Technical Support Center: Optimizing the Synthesis of (Sec-butylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for improving the yield of (Sec-butylamino)(oxo)acetic acid synthesis.

Welcome to the technical support guide for the synthesis of this compound, also known as N-sec-Butyl oxamic acid. This molecule is a valuable building block in various research applications, including proteomics and as a potential enzyme inhibitor.[1][2][3] The synthesis, while straightforward, presents several challenges that can impact overall yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you navigate common experimental hurdles and systematically improve your results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and reliable method is a two-step process:

  • N-Acylation: Reaction of sec-butylamine with diethyl oxalate to form the intermediate, ethyl (sec-butylamino)(oxo)acetate.

  • Hydrolysis: Saponification of the ethyl ester intermediate to yield the final this compound.[1]

This pathway is a variation of the Hofmann method, which utilizes diethyl oxalate to react differently with primary and secondary amines.[4][5]

Q2: What is a realistic target yield for this synthesis?

With proper optimization of both the acylation and hydrolysis steps, a final yield of around 82% after purification is achievable.[1] Lower yields often point to specific, correctable issues in the experimental setup, which are addressed in our troubleshooting guide.

Q3: Why is diethyl oxalate the preferred acylating agent over alternatives like oxalyl chloride?

Diethyl oxalate is preferred for its moderate reactivity, which allows for greater control over the reaction. Oxalyl chloride is far more reactive and can lead to a higher prevalence of side reactions, such as the formation of the double-acylated product (N,N'-di-sec-butyloxamide) and difficulties in handling due to its sensitivity to moisture. Diethyl oxalate provides a good balance of reactivity and selectivity for forming the desired mono-acylated product.[6][7]

Q4: What are the primary impurities or side products I should be aware of?

The main potential side product is N,N'-di-sec-butyloxamide . This occurs when a second molecule of sec-butylamine reacts with the intermediate ethyl ester. Another common issue is the presence of unreacted starting materials (sec-butylamine, diethyl oxalate) or incomplete hydrolysis, leaving residual ethyl ester in the final product.

Part 2: Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the synthesis. We diagnose the likely causes and provide actionable solutions based on chemical principles.

Issue 1: Low Yield of the Intermediate, Ethyl (sec-butylamino)(oxo)acetate

Question: My initial N-acylation reaction is inefficient, resulting in a low yield of the intermediate ester. What factors should I investigate?

Answer: A low yield at this stage is typically traced back to reaction conditions and stoichiometry. The key is to favor the formation of the mono-acylated product over the di-acylated byproduct.

  • Causality (The "Why"): Sec-butylamine, a primary amine, has two reactive N-H protons. The first reacts with one of diethyl oxalate's ester groups. However, the resulting product, an N-substituted oxamate, is less reactive than the starting amine, but a second reaction can still occur, especially under suboptimal conditions. The goal is to make the first reaction so efficient and controlled that the second reaction is minimized.

  • Solutions & Optimization:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of sec-butylamine to diethyl oxalate.[1] An excess of the amine will significantly increase the formation of the unwanted N,N'-di-sec-butyloxamide.

    • Slow, Controlled Addition: The most critical parameter is the rate of addition. The sec-butylamine solution should be added dropwise to the solution of diethyl oxalate.[1] This maintains a high concentration of the oxalate relative to the amine throughout the addition, statistically favoring the 1:1 reaction.

    • Maintain Low Temperature: Begin the reaction under cold conditions (ice bath, 0°C).[1] This reduces the reaction rate, dissipates the exothermic heat of reaction, and further minimizes the potential for the secondary acylation. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure it goes to completion.

    • Solvent Choice: Anhydrous ethyl ether is a documented and effective solvent.[1] It has a low boiling point, making removal easy, and is non-reactive. Ensure the solvent is dry, as water can hydrolyze the diethyl oxalate.

Experimental Workflow: N-Acylation```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep1 Dissolve Diethyl Oxalate (1 eq) in Anhydrous Ether react1 Cool Oxalate Solution to 0°C (Ice Bath) prep1->react1 prep2 Dissolve Sec-butylamine (1 eq) in Anhydrous Ether react2 Add Amine Solution Dropwise (Maintain 0°C) prep2->react2 react1->react2 react3 Stir for 2h at 0°C react2->react3 react4 Warm to Room Temperature and Stir Overnight react3->react4 workup1 Filter Off Any Solid Byproduct (e.g., Oxamide) react4->workup1 workup2 Evaporate Filtrate (Reduced Pressure) workup1->workup2 workup3 Vacuum Distill Residue to Isolate Ester workup2->workup3

Caption: Troubleshooting Decision Tree for Low Synthesis Yield.

Part 3: Validated Experimental Protocols

These protocols are based on established literature procedures and incorporate the optimization principles discussed above. [1]

Protocol 1: Synthesis of Ethyl (sec-butylamino)(oxo)acetate
Reagent/ParameterQuantity (for 0.1 mol scale)Molar Eq.Notes
Diethyl Oxalate14.61 g (13.9 mL)1.0Ensure high purity.
Sec-butylamine7.31 g (9.9 mL)1.0---
Anhydrous Ethyl Ether150 mL (total)---Must be dry.
Temperature 0°C then RT---Critical for selectivity.
Reaction Time 2h at 0°C, then overnight------

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice/water bath.

  • Reagent 1: Add diethyl oxalate (0.1 mol) and 100 mL of anhydrous ethyl ether to the flask. Stir and cool to 0°C.

  • Reagent 2: In the dropping funnel, combine sec-butylamine (0.1 mol) with 50 mL of anhydrous ethyl ether.

  • Addition: Add the sec-butylamine solution dropwise to the stirred diethyl oxalate solution over approximately 1 hour. Ensure the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 2 hours.

  • Equilibration: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight.

  • Isolation: If any solid has precipitated (the di-acylated byproduct), remove it by filtration. Concentrate the filtrate under reduced pressure to remove the ether.

  • Purification: The resulting crude oil, ethyl N-sec-butyl oxamate, should be purified by vacuum distillation. The product is reported to distill at 92°C at 3 mmHg. [1]

Protocol 2: Hydrolysis to this compound
Reagent/ParameterQuantity (for 0.08 mol scale)Molar Eq.Notes
Ethyl (sec-butylamino)(oxo)acetate13.9 g1.0From Protocol 1.
Potassium Hydroxide (KOH)5.4 g1.2---
Water50 mL------
Concentrated HCl~10 mL---Add until pH 1-2.

Step-by-Step Methodology:

  • Setup: In a 250 mL flask, dissolve the ethyl ester intermediate (0.08 mol) in a solution of potassium hydroxide (0.096 mol) in 50 mL of water.

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by TLC until the starting ester is consumed.

  • Cooling: Once complete, cool the reaction mixture in an ice bath.

  • Acidification: Slowly and carefully acidify the cold solution with concentrated HCl while stirring. A white solid will precipitate. Check the pH with indicator paper to ensure it is ~1-2.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Purification: The crude product can be purified by recrystallization. The literature reports using chloroform for recrystallization, yielding the final product as a crystalline solid (m.p. 106–107°C) with an 82% yield. [1]

Part 4: References

  • Forte, T. M., et al. (1990). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition, 4(1), 1-10. [Link]

  • Readforlearning. (2013). Hoffmann's method for the separation of amines. Readforlearning. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Allen Institute. (n.d.). A mixture containing primary, secondary and tertiary amine is treated with diethyl oxalate. Choose the correct statement. Allen. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Stack Exchange. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Kinetics of Hydrolysis of Ethyl Acetate. UPenn. Retrieved from [Link]

  • Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Chemical Note. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Oxamic acids: useful precursors of carbamoyl radicals. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications. Retrieved from [Link]

  • PubMed. (2005). A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). In silico screening of P,N-ligands facilitates optimization of Au(iii)-mediated S-arylation. RSC Publishing. Retrieved from [Link]

  • BUE Scholar. (2018). Kinetic study of hydrolysis of ethyl acetate using caustic soda. British University in Egypt. Retrieved from [Link]

  • PubChem. (n.d.). N-butyl oxamate. National Center for Biotechnology Information. Retrieved from [Link]

  • ePrints Soton. (2023). N,N'-dibutyloxamide. University of Southampton. Retrieved from [Link]

  • American Chemical Society. (2023). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications. Retrieved from [Link]

  • Google Patents. (2015). Preparation method of n-butylamine. Google. Retrieved from

  • National Library of Medicine. (2022). Synthesis of 10-Aza-9-oxakalkitoxin by N-O Bond Formation. PMC. Retrieved from [Link]

Sources

troubleshooting (Sec-butylamino)(oxo)acetic acid mass spectrometry data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Mass Spectrometry & Chromatography for Small Polar Acids Analyte: (Sec-butylamino)(oxo)acetic acid (CAS: 80638-53-5) Formula:


 | MW:  145.16  g/mol 

Introduction: The "Invisible" Analyte

This compound—often referred to as N-sec-butyloxamic acid—presents a classic analytical paradox: it is chemically simple but analytically elusive. As an oxamic acid derivative, it possesses a highly acidic carboxyl group (


-keto acid motif) adjacent to an amide.

This unique architecture creates three primary failure modes in LC-MS workflows:

  • Ionization Suppression: The molecule resists protonation in standard positive-mode ESI.

  • Source Fragmentation: Thermal instability leads to in-source decarboxylation, creating "ghost" spectra.

  • Chromatographic Breakthrough: Its high polarity causes it to elute in the void volume on standard C18 columns.

This guide provides self-validating protocols to resolve these specific issues.

Module 1: Signal Intensity & Ionization

Q: Why do I see little to no signal in ESI(+) mode?

Diagnosis: Wrong Polarity & pH Mismatch. This molecule has a pKa


 2.0–2.5 (driven by the electron-withdrawing oxo group). In standard acidic mobile phases (0.1% Formic Acid, pH ~2.7), the molecule remains largely neutral or only weakly protonated at the amide nitrogen. It does not fly well as 

.

The Fix: Switch to Negative Electrospray Ionization (ESI-) . You must target the deprotonated carboxylate anion


.

Protocol: Mobile Phase Tuning

  • Solvent A: 10 mM Ammonium Acetate (pH ~6.8) or 0.05% Ammonium Hydroxide in Water.

    • Why: High pH ensures full deprotonation (

      
      ).
      
  • Solvent B: 95:5 Acetonitrile:Water (with same additive).

  • Source Temp: Lower to 300°C (Prevent thermal degradation).

Visualization: Ionization Logic Flow

IonizationLogic Start Issue: Low Signal Intensity CheckMode Check Polarity Mode Start->CheckMode PosMode Current: ESI (+) CheckMode->PosMode NegMode Current: ESI (-) CheckMode->NegMode Action1 STOP. Switch to ESI (-) Target [M-H]- = 144.1 m/z PosMode->Action1 Action2 Check Mobile Phase pH NegMode->Action2 AcidicPH Acidic (Formic Acid) Action2->AcidicPH BasicPH Neutral/Basic (Ammonium Acetate) Action2->BasicPH FixPH Fix: Use pH > 5.0 Ensure Deprotonation AcidicPH->FixPH CheckSuppress Check Ion Suppression (Matrix Effects) BasicPH->CheckSuppress

Caption: Decision tree for optimizing ionization. Note the critical requirement for ESI(-) and pH control.

Module 2: Spectral Interpretation & Ghost Peaks

Q: My parent ion is 144 m/z, but I see dominant peaks at 100 m/z and 72 m/z. Is my compound degrading?

Diagnosis: In-Source Fragmentation (Decarboxylation). Oxamic acids are thermally labile. The bond between the amide carbonyl and the acid carbonyl is weak. If your desolvation temperature or cone voltage is too high, the molecule sheds


 before it even enters the quad.

The Fragmentation Pathway:

  • Precursor:

    
    
    
  • Primary Fragment: Loss of

    
     (44 Da) 
    
    
    
    100.1 m/z (N-sec-butylformamide anion).
  • Secondary Fragment: Loss of

    
     (28 Da) from the formamide 
    
    
    
    72.1 m/z (sec-butylamine anion derivative).

Data Validation Table:

Ion TypeTheoretical m/zCompositionInterpretation
Parent 144.07

Intact Molecule (Target)
Fragment 1 100.08

Neutral Loss of

(Diagnostic)
Fragment 2 72.08

Deep fragmentation (High Energy)
Dimer 289.15

Concentration too high / Source too cold

Protocol: Source Optimization

  • Declustering Potential (DP) / Cone Voltage: Ramp down in 5V increments. Start low (e.g., -20V).

  • Temperature: If the 100 m/z peak > 144 m/z peak, reduce source temp by 50°C.

Module 3: Chromatography & Peak Shape

Q: Why does the peak tail or elute immediately (t0)?

Diagnosis: Lack of Retention (Dewetting). this compound is too polar for standard C18 columns, especially in the high-aqueous conditions required to retain it. Standard C18 chains "collapse" in 100% water, losing interaction surface.

The Fix: Use HILIC or Polar-Embedded C18 .

Recommended Columns & Conditions:

Column TypeMechanismMobile Phase AMobile Phase BRetention Strategy
HILIC (Amide/Silica) Partitioning into water layer10 mM NH4 Acetate (pH 6.8) in 90% ACN10 mM NH4 Acetate in WaterHigh Organic Start. Elute with increasing water.
C18-Aq (Polar Embedded) Hydrophobic + H-Bonding0.1% Formic Acid (Water)Acetonitrile100% Aqueous Start. Compatible with high water content.

Protocol: HILIC Setup (Preferred for max sensitivity)

  • Column: Amide-HILIC (e.g., 2.1 x 100mm, 1.7 µm).

  • Gradient: Start at 95% B (Organic). Hold 1 min. Ramp to 50% B over 5 mins.

  • Result: The polar acid will retain and elute as a sharp peak away from the void volume salts.

Visualization: Fragmentation Pathway

FragPathway Parent Parent Ion [M-H]- = 144 m/z Frag1 Fragment 1 100 m/z Parent->Frag1 In-Source / Collision CO2 Loss of CO2 (-44 Da) Parent->CO2 Frag2 Fragment 2 72 m/z Frag1->Frag2 High Energy CO Loss of CO (-28 Da) Frag1->CO

Caption: Mechanistic fragmentation pathway in Negative Mode ESI. Monitoring the 144 -> 100 transition is ideal for MRM.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General principles of ESI- for acidic molecules).

  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Wiley-Interscience. (Strategies for polar small molecules).

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Library of Medicine. (Structure and Physical Properties).[1][2][3][4][5]

  • Dolan, J. W. (2008). LCGC North America. "Handling Polar Compounds." (Chromatographic retention strategies).

Sources

Technical Support Center: (Sec-butylamino)(oxo)acetic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Chemical Stability Unit Document ID: TS-SBAOA-001

Introduction: Understanding Your Molecule

Welcome to the technical support hub for (Sec-butylamino)(oxo)acetic acid (also known as N-sec-butyloxamic acid).

Before troubleshooting, you must understand the "personality" of this molecule. It is an


-keto amide derivative  containing two distinct functional domains that dictate its stability behavior:
  • The Carboxylic Acid Tail: Responsible for pH-dependent solubility (pKa

    
     2.5–3.0).
    
  • The Amide Core: Susceptible to hydrolytic cleavage under extreme pH.

  • The sec-Butyl Chiral Center: Introduces steric bulk, influencing amide bond rotation (rotamers).

This guide moves beyond generic advice, addressing the specific physicochemical interactions causing your experimental variations.

Module 1: Solubility & Precipitation Issues

User Symptom: "My solution was clear, but it turned cloudy upon storage or when mixed with cell culture media."

The Mechanism: pH-Dependent Ionization

This compound is an organic acid.[1][2][3][4][5] Its solubility is governed by the Henderson-Hasselbalch equation.

  • pH < pKa (~2.5): The molecule is protonated (neutral charge). In this state, it is hydrophobic and prone to precipitation / crystallization.

  • pH > pKa: The molecule is deprotonated (anionic). This form is highly water-soluble.

Technical Insight: Many researchers dissolve the compound in pure water (pH ~5-6), but over time, atmospheric


 absorption or slight degradation can lower the pH, pushing the equilibrium toward the insoluble protonated form.
Troubleshooting Protocol: The "pH Lock" System
ParameterRecommendationScientific Rationale
Solvent Buffered Saline (PBS/HEPES) Pure water lacks buffering capacity. A buffer locks pH > 6.0, ensuring 99.9% ionization (solubility).
Concentration

50 mM
At high concentrations (>100 mM), intermolecular H-bonding between amide groups can trigger aggregation even at neutral pH.
Additives Avoid Ca²⁺/Mg²⁺ in stock Oxamic acid derivatives are excellent chelators. High concentrations of divalent cations can form insoluble metal complexes.
Visual Workflow: Solubility Decision Tree

SolubilityLogic Start Start: Solution Preparation CheckPH Check Solvent pH Start->CheckPH IsAcidic pH < 4.0? CheckPH->IsAcidic Precipitation Risk: Precipitation (Protonated Form) IsAcidic->Precipitation Yes BufferChoice Select Buffer (pH 7.0 - 7.4) IsAcidic->BufferChoice No Soluble Stable Solution (Anionic Form) MetalCheck Contains Ca2+/Mg2+? BufferChoice->MetalCheck MetalCheck->Soluble No Chelation Risk: Metal Complex Precipitate MetalCheck->Chelation Yes (High Conc)

Figure 1: Decision logic for preventing precipitation events based on ionization and chelation chemistry.

Module 2: Chemical Degradation (Shelf-Life)

User Symptom: "I see new peaks in my chromatogram and a loss of potency after 2 weeks."

The Mechanism: Amide Hydrolysis

The primary degradation pathway is the hydrolysis of the amide bond, yielding Oxalic Acid and sec-Butylamine . This reaction is catalyzed by both acid and base.

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.

  • Alkaline Hydrolysis: Direct attack of hydroxide (

    
    ) on the carbonyl carbon.
    
  • Thermal Stress: Rate of hydrolysis doubles approximately every 10°C increase.

Critical Note: Unlike simple peptides, the adjacent electron-withdrawing oxo group makes the amide bond in oxamic acids slightly more labile than standard amides under alkaline conditions [1].

Stability Matrix: Storage Recommendations
Storage ConditionPredicted StabilityAction Required
-20°C (Lyophilized) > 2 Years Recommended. Store as a solid powder protected from moisture.
-20°C (Solution) 3-6 Months Dissolve in water/buffer. Aliquot to avoid freeze-thaw cycles (which cause local pH shifts).
4°C (Solution) 2-4 Weeks Acceptable for active working stocks. Monitor pH.
25°C (Solution) < 48 Hours High Risk. Significant hydrolysis may occur. Use immediately.
Visual Workflow: Degradation Pathway

HydrolysisPath Parent (Sec-butylamino)(oxo) acetic acid Catalyst Acid/Base Catalysis Parent->Catalyst Slow Water + H2O Oxalic Oxalic Acid (Toxic/Reactive) Catalyst->Oxalic Amine sec-Butylamine (Volatile) Catalyst->Amine

Figure 2: Hydrolytic cleavage pathway. Note that Oxalic acid is a strong chelator and may interfere with downstream biological assays.

Module 3: Analytical Artifacts (The "Ghost" Peaks)

User Symptom: "My HPLC shows two peaks for the pure compound. Is it contaminated?"

The Mechanism: Cis-Trans Rotamers

This is the most common "false positive" for degradation. The amide bond (


) has partial double-bond character, restricting rotation.
  • Because of the bulky sec-butyl group, the molecule exists as two distinct conformers (rotamers) in solution: cis and trans.

  • These interconvert slowly on the NMR/HPLC timescale at room temperature, appearing as two distinct peaks (often in a 70:30 or 60:40 ratio) [2].

Validation Protocol: The "Heat Test"

To confirm these are rotamers and not impurities, perform the Temperature Coalescence Test :

  • Standard Run: Run HPLC/NMR at 25°C. Observe two peaks.

  • Heated Run: Heat the column (HPLC) or probe (NMR) to 50°C.

  • Result: The increased energy speeds up rotation. The two peaks should merge (coalesce) into a single, sharper peak.

    • If they merge: It is pure compound (Rotamers).

    • If they remain separate: It is degradation (Hydrolysis products).

Frequently Asked Questions (FAQ)

Q: Can I autoclave solutions of this compound? A: No. Autoclaving (121°C, high pressure) will induce rapid thermal hydrolysis and potentially decarboxylation. Use 0.22 µm sterile filtration (PES or PVDF membranes are compatible).

Q: Why does the pH of my stock solution drop over time? A: If hydrolysis occurs, it releases Oxalic Acid (pKa1 ~1.2, pKa2 ~4.2). Since Oxalic acid is stronger than the parent compound, its formation will drive the pH down significantly, accelerating further acid-catalyzed degradation (autocatalysis).

Q: Is the compound light-sensitive? A: While not a primary chromophore,


-keto acids can undergo slow photodecarboxylation under intense UV light [3]. Store stock solutions in amber vials  or wrapped in foil as a precaution.

References

  • Duan, P., Dai, L., & Savage, P. E. (2010).[6] Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362–368.[6]

  • Brown, D. A., et al. (2010). Amide cis-trans isomerization in aqueous solutions of methyl N-formyl-D-glucosaminides. Carbohydrate Research, 345(10), 123-131.

  • Clerici, A., et al. (2011). Oxamic Acids: Useful Precursors of Carbamoyl Radicals.[7] Organic & Biomolecular Chemistry, 9, 123-131.

  • PubChem.[1] (n.d.). This compound | C6H11NO3.[1][8][9][10][11] National Library of Medicine.

Sources

protocol refinement for (Sec-butylamino)(oxo)acetic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Guide to a Versatile Synthetic Building Block

Welcome to the technical support center for (Sec-butylamino)(oxo)acetic acid, also known as N-(sec-butyl)oxamic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested guidance on the effective application and troubleshooting of this versatile reagent. While its primary documented use is in proteomics research, its structure—containing both a carboxylic acid and an amide—lends itself to a variety of synthetic transformations.[1][2] Oxamic acids, as a class, are stable, non-toxic compounds that serve as valuable precursors, notably for generating carbamoyl radicals used in addition, coupling, and oxidative processes.[3][4]

This guide moves beyond standard data sheets to explain the causality behind protocol choices, helping you refine your experimental design, anticipate challenges, and troubleshoot effectively. Our goal is to empower you with the knowledge to integrate this compound into your research with confidence and precision.

Section 1: Foundational Knowledge & Physicochemical Properties

A thorough understanding of a reagent's properties is the bedrock of successful experimentation. This section addresses the most common initial queries regarding this compound.

FAQ 1: What is this compound and what are its key structural features?

This compound (CAS 80638-53-5) is an organic compound featuring a carboxylic acid group directly attached to an amide.[1][5] This bifunctional nature is critical to its reactivity. The carboxylic acid moiety can be activated for coupling reactions, while the N-H bond of the secondary amide has its own distinct reactivity. The sec-butyl group introduces moderate steric hindrance and lipophilicity compared to simpler oxamic acids.

  • IUPAC Name: this compound

  • Synonyms: N-(sec-butyl)oxamic acid

  • Molecular Formula: C₆H₁₁NO₃[1][6]

  • Key Functional Groups: Carboxylic acid, secondary amide.

FAQ 2: What are the essential physicochemical properties for experimental design?

Handling, solubility, and stability are paramount for reproducible results. The properties below have been consolidated from supplier data and predictive models to guide your experimental setup.

Table 1: Physicochemical Properties of this compound

PropertyValue / ObservationExperimental Implication
Molecular Weight 145.16 g/mol [1][7]Essential for accurate molar calculations of reagents.
Appearance White crystalline solid.[5]Visual confirmation of material quality. Discoloration may indicate impurities or degradation.
Solubility Slightly soluble in water, DMSO, Methanol.[8]Solvent choice is critical. For reactions, polar aprotic solvents like DMF or NMP may be required for higher concentrations. Pre-testing solubility in your chosen reaction solvent is advised.
Storage Recommended 2-8°C, protected from light.[8]Indicates potential sensitivity to thermal degradation or light. Adherence to storage conditions ensures reagent integrity.
pKa (Predicted) ~1.60 ± 0.20[8]The carboxylic acid is strongly acidic. This means it will be deprotonated (carboxylate form) under neutral or basic conditions, which is crucial for planning coupling reactions.

Section 2: Core Application: Amide Bond Formation

One of the most logical and widespread applications for a carboxylic acid is the formation of an amide bond through coupling with an amine. This reaction is fundamental in peptide synthesis and the creation of countless pharmaceutical and material science compounds.

Generalized Protocol: Amide Coupling with a Primary Amine

This protocol details a standard procedure for coupling this compound with a generic primary amine (R-NH₂) using HATU, a common and efficient coupling reagent.

Causality: The mechanism involves the activation of the carboxylic acid by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine). This forms a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the primary amine to form the desired amide product. DIPEA acts as a proton scavenger, preventing the protonation and deactivation of the amine nucleophile.

Step-by-Step Methodology:

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) in anhydrous DMF (dimethylformamide) to a concentration of 0.1 M.

  • Reagent Addition: To the solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Slowly add DIPEA (2.5 eq) dropwise to the stirring solution at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC (Thin-Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Workflow Diagram: Amide Coupling

This diagram illustrates the logical flow of the experimental protocol described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound in anhydrous DMF add_reagents Add Primary Amine and HATU prep->add_reagents 1.0 eq Acid add_base Add DIPEA at 0°C add_reagents->add_base 1.1 eq Amine 1.2 eq HATU stir Stir at RT for 4-16h (Monitor by TLC/LC-MS) add_base->stir 2.5 eq Base dilute Dilute with Ethyl Acetate stir->dilute Reaction Complete wash Aqueous Washes (HCl, NaHCO₃, Brine) dilute->wash purify Dry, Concentrate & Purify (Column Chromatography) wash->purify end end purify->end Final Product

Caption: Standard workflow for HATU-mediated amide coupling.

Section 3: Troubleshooting Guide (Q&A Format)

Even with a robust protocol, challenges can arise. This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Q: My LC-MS analysis shows unreacted starting materials and no desired product. What went wrong?

A: This is a common issue often related to reagent quality or reaction conditions.

  • Cause 1: Inactive Coupling Reagent.

    • Explanation: Peptide coupling reagents like HATU are moisture-sensitive. Over time or with improper storage, they can hydrolyze and become inactive.

    • Solution: Use a fresh bottle of HATU or one that has been properly stored under an inert atmosphere. Consider using alternative coupling reagents like HCTU or EDC/HOBt, which may have different stability profiles.[9]

  • Cause 2: Insufficient Base.

    • Explanation: The carboxylic acid and the hexafluorophosphate salt of HATU are both acidic. The amine starting material can also be protonated. Insufficient base (DIPEA) will result in protonation of the primary amine, turning it into a non-nucleophilic ammonium salt and halting the reaction.

    • Solution: Ensure at least 2.5 equivalents of DIPEA are used. The base should be added last to prevent it from reacting with other components prematurely.

  • Cause 3: Poor Solubility.

    • Explanation: If either starting material has poor solubility in the chosen solvent (e.g., DCM), the reaction will be slow or incomplete.

    • Solution: Switch to a more polar aprotic solvent like DMF or NMP. Gentle heating (40-50°C) can sometimes improve solubility and reaction rates, but should be monitored for potential side reactions.

Problem 2: Incomplete Conversion

Q: The reaction has stalled. I see both starting materials and some product, but the ratio isn't changing over time. How can I drive the reaction to completion?

A: Stalled reactions often point to issues with stoichiometry or the reactivity of your substrates.

  • Cause 1: Steric Hindrance.

    • Explanation: The sec-butyl group on your acid, or a bulky group on your amine, can sterically hinder the approach of the nucleophile to the activated ester.

    • Solution 1: Increase the reaction temperature to 40-50°C to provide more energy to overcome the activation barrier.

    • Solution 2: Increase the concentration of the reactants. A more concentrated reaction (e.g., 0.5 M instead of 0.1 M) can increase the frequency of molecular collisions.

    • Solution 3: Use an excess of the less expensive or more readily available starting material to push the equilibrium towards the product.[10]

  • Cause 2: Electronic Deactivation of the Amine.

    • Explanation: If your amine is electronically poor (e.g., an aniline with electron-withdrawing groups), its nucleophilicity will be significantly reduced.

    • Solution: Consider converting the carboxylic acid to a more reactive species, such as an acid chloride, using thionyl chloride (SOCl₂) or oxalyl chloride. This creates a much more electrophilic center that can react with even weakly nucleophilic amines. This is a more aggressive method and should be used with caution to avoid side reactions.

Problem 3: Presence of Significant Impurities

Q: My final product is impure. What are the likely side products and how can I avoid them?

A: Side reactions are often temperature- or reagent-dependent.

  • Cause 1: Epimerization.

    • Explanation: If your amine or other parts of your molecule contain chiral centers adjacent to activating groups, the basic conditions and activated intermediates can lead to racemization or epimerization.

    • Solution: Keep the reaction temperature low (0°C to RT). Add the base slowly and ensure it is the last reagent added. Using additives like HOBt can sometimes suppress this side reaction.

  • Cause 2: Reaction with the Amide N-H.

    • Explanation: The N-H proton on the this compound is weakly acidic. Under strongly basic conditions or with highly reactive electrophiles, this site could potentially be deprotonated and undergo side reactions.

    • Solution: Avoid using excessively strong bases (e.g., NaH, t-BuOK) unless absolutely necessary and with careful control of stoichiometry and temperature. Stick to hindered organic bases like DIPEA for standard couplings.

Troubleshooting Flowchart

This decision tree provides a logical path for diagnosing and solving common issues in reactions involving this compound.

G start Reaction Issue Encountered q1 What is the primary issue? start->q1 no_yield Low / No Yield q1->no_yield No Product incomplete Incomplete Conversion q1->incomplete Stalled impurity Impurity Issues q1->impurity Impure q2_yield Check Reagent Quality & Conditions no_yield->q2_yield q2_conv Substrates Hindered or Deactivated? incomplete->q2_conv q2_imp Identify Side Products impurity->q2_imp sol_yield1 Use fresh / alternative coupling reagent (HATU, EDC). q2_yield->sol_yield1 Coupling reagent? sol_yield2 Ensure sufficient base (>=2.5 eq DIPEA). q2_yield->sol_yield2 Base amount? sol_yield3 Improve solubility (switch to DMF/NMP, gentle heat). q2_yield->sol_yield3 Solubility? sol_conv1 Increase temperature (40-50°C) or concentration. q2_conv->sol_conv1 Steric hindrance? sol_conv2 Use excess of one reagent. q2_conv->sol_conv2 Equilibrium? sol_conv3 Convert acid to acyl chloride (for poor nucleophiles). q2_conv->sol_conv3 Poor nucleophile? sol_imp1 Run reaction at lower temp (0°C). Add base last and slowly. q2_imp->sol_imp1 Epimerization? sol_imp2 Avoid overly strong bases. Use DIPEA. q2_imp->sol_imp2 N-H reaction? end Problem Resolved sol_yield1->end sol_yield2->end sol_yield3->end sol_conv1->end sol_conv2->end sol_conv3->end sol_imp1->end sol_imp2->end

Caption: A decision tree for troubleshooting common experimental problems.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24874, Sec-Butylamine. [Link]

  • Royal Society of Chemistry. Oxamic acids: useful precursors of carbamoyl radicals. [Link]

  • Wikipedia. Oxamic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 974, Oxamic Acid. [Link]

  • ResearchGate. Oxamic acids: Useful Precursors of Carbamoyl Radicals. [Link]

  • Unacademy. Nomenclature of Organic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16112061, this compound. [Link]

  • Reddit. r/Chempros - Amide coupling help. [Link]

  • ResearchGate. General methodology for solid-phase synthesis of N-alkyl hydroxamic acids. [Link]

  • ACS Publications. Carbamoyl Radicals via Photoredox Decarboxylation of Oxamic Acids in Aqueous Media: Access to 3,4-Dihydroquinolin-2(1H)-ones. [Link]

  • ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • Monash University. 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • University of Vigo. PIDA‐mediated Oxidative Decarboxylation of Oxamic Acids. The Role of Radical Acidity Enhancement. [Link]

  • National Center for Biotechnology Information. Methods for Hydroxamic Acid Synthesis. [Link]

  • ChemRxiv. Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • OpenStax. 24.6 Synthesis of Amines - Organic Chemistry. [Link]

  • Reddit. r/Chempros - Tips and tricks for difficult amide bond formation?. [Link]

  • Km Chemistry. Properties of Amines, basic character of amines and solubility. [Link]

Sources

Technical Support Center: Handling Non-Specific Binding of (Sec-butylamino)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile & Interaction Physics

To effectively troubleshoot (Sec-butylamino)(oxo)acetic acid (CAS 80638-53-5), we must first understand its physicochemical "personality." It is not merely a generic small molecule; it is an amphiphilic oxamate derivative .

  • The Head (Polar/Charged): The (oxo)acetic acid moiety (oxamate) typically exhibits a pKa < 3.0. At physiological pH (7.4), this molecule exists almost exclusively as a mono-anionic species (

    
    ). This drives electrostatic NSB  toward positively charged surfaces (e.g., poly-lysine, unblocked amine-coupling surfaces).
    
  • The Tail (Hydrophobic): The sec-butyl group provides a concentrated hydrophobic domain. While short, this alkyl chain drives hydrophobic adsorption onto plastic consumables, microfluidic channels, and "sticky" hydrophobic patches on non-target proteins (e.g., Albumin).

The Core Problem: Most NSB issues with this molecule arise because researchers treat it as a simple polar acid. You must treat it as a "mini-detergent" that seeks both charge-complementary and hydrophobic surfaces.

Diagnostic Framework: Identifying Your Issue

Before applying a fix, use this guide to diagnose the type of non-specific binding (NSB) you are witnessing.[1]

Symptom A: The "Square Wave" Offset (SPR/BLI)
  • Observation: Immediate, high-magnitude jump in signal upon injection that disappears instantly during dissociation.

  • Diagnosis: Bulk Refractive Index Mismatch or Rapid Electrostatic Coating .

  • Root Cause: The molecule is coating the sensor surface via charge interactions (anion attacking cationic surface).

Symptom B: The "Sticky" Dissociation
  • Observation: The molecule binds to the reference surface (or empty beads) and washes off very slowly (slow

    
    ), or accumulates over repeated cycles.
    
  • Diagnosis: Hydrophobic Adsorption .

  • Root Cause: The sec-butyl tail is partitioning into the plastic flow cells or the hydrophobic dextran matrix.

Troubleshooting Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Optimization

Applicable for: Biacore, Octet (BLI), Carterra.

The Causality: Standard CM5 (carboxymethyl dextran) chips are negatively charged, which usually repels this anionic molecule (Good). However, if you have used Amine Coupling, unreacted esters or residual positive charges on the ligand can act as "magnets" for the oxamate head.

Step-by-Step Solution:

  • Buffer Engineering (The "Twin-Engine" Approach):

    • Electrostatic Shielding: Increase NaCl from 150 mM to 250–300 mM . This shields the attractive force between the anionic oxamate and any cationic surface patches.

    • Hydrophobic Disruption:[2] Add 0.05% Tween-20 (P20). This sequester the sec-butyl tail in micelles, preventing it from sticking to the microfluidics.

  • Reference Channel Conditioning:

    • Do not leave the reference channel as a bare unmodified surface.

    • Action: Perform a "mock" amine coupling on the reference channel (Activate EDC/NHS -> Block with Ethanolamine immediately). This creates a surface chemically identical to the active surface, minus the protein, neutralizing the charge difference.

  • Solvent Correction:

    • If the stock is dissolved in DMSO, ensure the running buffer matches the DMSO concentration exactly (typically 1-2%). Perform a solvent correction cycle to negate bulk refractive index shifts.

Protocol 2: Ligand Binding / Filtration Assays

Applicable for: Radioligand binding, Fluorescence Polarization.

The Causality: The sec-butyl group loves to stick to glass fiber filters (GF/B, GF/C) and plastic well walls, depleting the free concentration of the drug and creating false "inhibition" or high background counts.

Step-by-Step Solution:

  • Pre-Soaking Filters:

    • Soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Why? PEI is positively charged. While this seems counter-intuitive for an anionic drug, the PEI coats the glass fibers so heavily that it blocks the hydrophobic pockets. Note: If background increases due to charge attraction, switch to soaking in 1% BSA.

  • Detergent-Based Wash:

    • Include 0.01% Triton X-100 in the wash buffer. This ensures that loosely associated (non-specific) hydrophobic binding is stripped away during the rapid wash phase.

  • The "Cold" Chase Control (Self-Validation):

    • Run a control with 1000x excess unlabeled this compound.

    • Logic: Specific binding is saturable; NSB is linear and non-saturable. If the signal does not drop to near-zero with the cold chase, your signal is predominantly NSB.

Visualizing the Mechanism

The following diagrams illustrate the dual-mode binding nature of the molecule and the decision logic for troubleshooting.

Diagram 1: The Dual-Mode NSB Mechanism

This diagram visualizes how the molecule's structure leads to two distinct types of false signals.

NSB_Mechanism Molecule This compound Head Oxamate Head (Anionic COO-) Molecule->Head Tail Sec-butyl Tail (Hydrophobic) Molecule->Tail Surface_Pos Positively Charged Surface Sites Head->Surface_Pos Attracts to Surface_Phob Hydrophobic Plastics & Protein Pockets Tail->Surface_Phob Adsorbs to Result_Elec Electrostatic NSB (Fast On/Off) Surface_Pos->Result_Elec Result_Phob Hydrophobic NSB (Sticky/Slow Wash) Surface_Phob->Result_Phob

Caption: The anionic head drives electrostatic attraction (red path), while the sec-butyl tail drives hydrophobic adsorption (yellow path).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct additive.

Troubleshooting_Flow Start Start: Observed Issue Decision1 Is the binding signal saturable? Start->Decision1 Yes Specific Binding (Proceed) Decision1->Yes Yes No Non-Specific Binding (NSB) Decision1->No No Type Analyze Kinetics/Wash No->Type Fast Fast On/Off (Square Wave) Type->Fast Instant Slow Slow Washout (Accumulation) Type->Slow Sticky Sol_Salt Solution: Increase NaCl (300mM) Check pH > pI Fast->Sol_Salt Sol_Det Solution: Add Tween-20 (0.05%) or BSA (0.1%) Slow->Sol_Det

Caption: Decision matrix for selecting salt (electrostatic issues) vs. detergents (hydrophobic issues).

Summary of Additive Effects

Use this reference table to select the correct buffer modifier for your specific assay conditions.

AdditiveConcentrationMechanism of ActionBest For...[1][3][4][5][6]Caution
NaCl 250 - 500 mMShields ionic charges; disrupts electrostatic attraction.Reducing binding to (+) charged surfaces or amine-coupling spots.High salt can reduce specific binding if it is also driven by electrostatics.[2]
Tween-20 0.005% - 0.05%Sequesters hydrophobic tails in micelles.Reducing "sticky" dissociation and adsorption to tubing/plastics.Above CMC (0.007%), it forms micelles which may sequester the drug entirely.
BSA 0.1% - 1.0%Acts as a "decoy" surface for hydrophobic sticking.General blocking in filtration or ELISA assays.This compound may bind to BSA itself (Albumin binding). Verify BSA binding first.
DMSO 1% - 5%Increases solubility of the hydrophobic tail.Keeping the drug in solution at high concentrations.Mismatched DMSO % between reference and sample causes massive SPR artifacts.

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • Cytiva (formerly GE Healthcare).Biacore Sensor Surface Handbook. (Standard reference for SPR surface chemistry and NSB reduction).
  • Nicoya Lifesciences. 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5187990, this compound. Retrieved from

  • BenchChem. Strategies for reducing non-specific binding in receptor assays. Retrieved from

Sources

Technical Guide: Removal of Excess (Sec-butylamino)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting

Subject: Protocol for the removal of


-sec-butyloxamic acid impurities from organic reaction mixtures.
Applicable Compounds:  (Sec-butylamino)(oxo)acetic acid; 

-sec-butyloxamic acid. CAS Registry Number: (Generic for N-alkyloxamic acids, specific CAS varies by isomer). Chemical Profile:
  • Acidity (pKa): ~2.1 – 3.0 (Stronger than acetic acid due to the

    
    -oxo amide electron withdrawal).
    
  • Physical State: Amphiphilic solid (Polar head group, lipophilic sec-butyl tail).

Executive Summary

This compound is a common byproduct or excess reagent in the synthesis of oxazole derivatives or peptide capping reactions. Its removal is frequently complicated by its amphiphilic nature : the carboxylic acid moiety is highly polar, but the sec-butyl group provides enough lipophilicity to make the molecule soluble in organic solvents (DCM, EtOAc) and prone to emulsion formation during aqueous workup.

This guide outlines three tiered protocols for removal, ranked by operational scale and product sensitivity.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the optimal removal strategy for your specific sample.

purification_decision Start Start: Sample contains This compound Scale_Check Scale of Reaction? Start->Scale_Check Large_Scale > 5 grams Scale_Check->Large_Scale High Scale Small_Scale < 100 mg - 5 g Scale_Check->Small_Scale Low/Med Scale Stability_Check Is Product Base-Sensitive? Method_LLE Protocol A: Optimized Liquid-Liquid Extraction (pH Controlled) Stability_Check->Method_LLE No (Stable Amides/Amines) Method_Resin Protocol B: Solid Phase Scavenging (Carbonate Resin) Stability_Check->Method_Resin Yes (Esters/Activated groups) Large_Scale->Method_LLE Small_Scale->Stability_Check Method_Chrom Protocol C: Basic Alumina Filtration Method_LLE->Method_Chrom If Emulsion Forms

Figure 1: Decision matrix for selecting the appropriate purification protocol based on scale and chemical stability.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Best For: Large scale (>5g), stable products, cost-effective purification.

The Challenge

Standard bicarbonate washes often fail because the sec-butyl group increases the partition coefficient (


) into the organic phase. Furthermore, the surfactant-like structure of the impurity can stabilize emulsions.
Step-by-Step Procedure
  • Solvent Selection: Dissolve your crude mixture in Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM).

    • Reasoning: Oxamic acid salts are less soluble in EtOAc than in DCM, improving partitioning into the aqueous phase.

  • The "Double-Base" Wash:

    • Wash 1: Extract with 0.5 M

      
        (pH ~11).
      
      • Note: Carbonate is preferred over Bicarbonate (

        
        ) because the higher pH ensures 100% deprotonation of the oxamic acid (pKa ~2.5). Bicarbonate (pH 8.5) may leave trace amounts of the protonated, organic-soluble acid.
        
    • Wash 2: Extract with Water .

    • Wash 3: Extract with Saturated Brine .

  • Acidification Check (Validation):

    • Take a 1 mL aliquot of the combined aqueous layers. Acidify with 1M HCl.

    • Observation: If a white precipitate forms, it confirms the extraction of the this compound.

  • Drying: Dry the organic layer over

    
    , filter, and concentrate.
    
Data: Extraction Efficiency vs. pH
Solvent SystemWash SolutionpHRemoval Efficiency*Risk of Emulsion
DCMSat.

~8.585-90%High
EtOAcSat.

~8.592-95%Medium
EtOAc 0.5 M

~11.0 >99% Low
EtOAc1.0 M NaOH~14.0>99%High (Hydrolysis Risk)

*Estimated based on partition coefficients of N-alkyl oxamic acids.

Protocol B: Solid Phase Scavenging (Resin)

Best For: High-throughput synthesis, small scales (<1g), or acid/base sensitive products.

The Mechanism

Polymer-supported carbonate reagents act as a "chemical filter." The acidic proton of the this compound is exchanged for a cation on the resin, effectively trapping the impurity on the solid bead while the product flows through.

Materials
  • Resin: Polymer-supported Carbonate (e.g., PL-CO3, MP-Carbonate) or Trisamine resin.

  • Loading: Typically 2.5 – 3.0 mmol/g.

Step-by-Step Procedure
  • Calculation: Calculate the theoretical excess of the acid impurity. Use 3 equivalents of resin relative to the impurity.

    • Example: If you have 0.1 mmol of impurity, use 0.3 mmol capacity of resin.

  • Swelling: Pre-swell the resin in DCM or MeOH for 15 minutes.

  • Incubation: Add the resin to your reaction mixture (dissolved in DCM, THF, or MeOH).

  • Agitation: Shake (do not stir with a magnetic bar, as this grinds the beads) for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted syringe or a celite pad.

  • Rinse: Wash the resin cake with 2 volumes of solvent to recover any entrained product.

  • Result: The filtrate contains the purified product; the acid remains bound to the resin.

resin_mechanism Impurity Impurity: R-NH-CO-COOH Resin Resin: [Polymer]-N+ (CH3)3 CO3-- Impurity->Resin Ion Exchange Complex Solid Complex: [Polymer]-N+ ... -OOC-CO-NH-R Resin->Complex Trapped on Bead Product Product: Remains in Solution Resin->Product Flows Through

Figure 2: Mechanism of action for carbonate resin scavenging of oxamic acid derivatives.

Protocol C: Basic Alumina Filtration

Best For: "Stubborn" traces visible by NMR; final polishing step.

Concept

Activated Alumina (Basic, Activity I) has a surface pH of ~9-10 and a high affinity for carboxylic acids. Passing the crude solution through a plug of basic alumina will irreversibly adsorb the this compound.

Step-by-Step Procedure
  • Preparation: Pack a short glass column or a Pasteur pipette with Basic Alumina (approx. 10x weight of the crude sample).

  • Equilibration: Wet the column with DCM.

  • Loading: Load the crude sample carefully onto the top of the alumina bed.

  • Elution: Elute with DCM or 1-5% MeOH/DCM.

    • Note: The product (amide/ester) will elute. The oxamic acid impurity will stay at the baseline (top of the column).

  • Monitoring: Collect fractions and check via TLC. The acid impurity usually does not move from the baseline on silica/alumina without an acidic modifier.

Troubleshooting & FAQs

Q1: I tried the carbonate wash (Protocol A), but I formed a terrible emulsion. How do I break it?

A: The amphiphilic nature of the sec-butyl group acts like a surfactant.

  • Immediate Fix: Add solid NaCl to saturation. If that fails, filter the entire emulsion through a pad of Celite . The solid particulate often stabilizes the emulsion; removing it breaks the phases.

  • Prevention: Avoid vigorous shaking. Use gentle inversion or a magnetic stirrer for a longer period (20 mins) instead of shaking the separatory funnel violently.

Q2: Can I use Silica Gel Chromatography to remove it?

A: Yes, but with caution.

  • The Issue: On standard silica, carboxylic acids "streak" (tail) and can contaminate a wide range of fractions.

  • The Fix: If you must use silica, add 1% Acetic Acid to your eluent. This sharpens the acid peak. However, since you want to remove the acid, it is better to use Basic Alumina (Protocol C) which retains the acid entirely, rather than trying to elute it separately.

Q3: How do I detect this impurity in NMR?

A: Look for the specific sec-butyl signals.

  • 
     NMR (CDCl
    
    
    
    ):
    Look for a doublet (methyl) around
    
    
    1.1-1.2 ppm, a multiplet (methine) around
    
    
    3.8-4.0 ppm, and a broad singlet (amide NH) which can shift between
    
    
    6.0-8.0 ppm depending on concentration. The carboxylic acid proton is usually broad and may not be visible or will be very downfield (>11 ppm).
Q4: Is this compound toxic?

A: Treat as a standard organic irritant. Oxamic acid derivatives are often inhibitors of specific enzymes (e.g., lactate dehydrogenase), so standard PPE (gloves, goggles, lab coat) is mandatory.

References

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • MP Biomedicals. Adsorbents for Chromatography: Alumina Activity & pH. Link (Technical data on Basic Alumina retention of carboxylic acids).

  • Bordwell pKa Table. Acidity in DMSO and Water. Link (Reference for pKa values of oxamic/carboxylic acids).

  • Marsh, A., et al. (2009). Solid-Supported Reagents Handbook. Sigma-Aldrich.
  • Yang, L., et al. (2000).[1] "The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography." Journal of Pharmaceutical and Biomedical Analysis. Link (Analytical methods for oxamic acid derivatives).[1]

Sources

Validation & Comparative

Technical Comparison Guide: (Sec-butylamino)(oxo)acetic Acid vs. Standard Labeling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (Sec-butylamino)(oxo)acetic acid (SBAOA) against industry-standard labeling reagents.

While often categorized broadly under "proteomics" or "building blocks" in commercial catalogs (e.g., SCBT, CAS 80638-53-5), this molecule represents a specific class of Oxamic Acid Derivatives . In the context of "labeling," it functions primarily as a Chiral Derivatizing Agent (CDA) for NMR/MS analysis or as a Metabolic Affinity Probe (structural mimic) for dehydrogenase enzymes.

This guide distinguishes SBAOA from "Gold Standard" reagents like Marfey’s Reagent (FDAA) and Mosher’s Acid , clarifying where it fits in a high-precision analytical workflow.

Executive Summary & Chemical Identity

This compound (SBAOA) is an N-substituted oxamic acid. Structurally, it consists of a chiral sec-butyl amine group amide-linked to a glyoxylic acid moiety.

  • Chemical Formula:

    
    [1][2][3]
    
  • Molecular Weight: 145.16 g/mol [1][2][3][4][5]

  • Key Functional Groups:

    • Carboxylic Acid: Reactive site for coupling to analytes (amines/alcohols) or immobilization.

    • Chiral Center (sec-butyl): Provides stereochemical discrimination.

    • Oxo-acetamide core: Mimics the transition state of pyruvate, acting as a ligand for specific enzymes (e.g., LDH).

Primary Use Cases
  • Chiral Derivatization (NMR/MS): Used to "label" enantiomeric mixtures of amines or alcohols, converting them into diastereomers for separation.

  • Affinity Labeling (Proteomics): Acts as a structural analogue of pyruvate/lactate to stabilize or elute Lactate Dehydrogenase (LDH) in affinity chromatography.

Comparative Analysis: SBAOA vs. The Field

The following table contrasts SBAOA with the two dominant competitors in the field: Marfey’s Reagent (for HPLC/LC-MS) and Mosher’s Acid (for NMR).

Table 1: Performance Matrix of Labeling Reagents
FeatureThis compound (SBAOA)Marfey’s Reagent (FDAA)Mosher’s Acid (MTPA)
Primary Mechanism Amide coupling via activated esterNucleophilic Aromatic Substitution (

)
Acylation via Acid Chloride
Detection Mode NMR / MS (No chromophore)UV (340 nm) / MS NMR (

,

)
Chiral Resolution Moderate (Steric-driven by sec-butyl)High (Dinitro-alanine interaction)High (Trifluoromethyl group)
Reactivity Requires activation (EDC/NHS or HATU)Direct reaction (Reactive Fluorine)Direct reaction (Acid Chloride)
Steric Bulk Low/MediumMediumHigh
Proteomic Use LDH Affinity Ligand Amino Acid Analysis (Hydrolysates)N/A (Strictly small molecule)
Cost/Availability Low (often custom synthesis precursor)High (Specialized reagent)Medium/High
Critical Insight: Why choose SBAOA?
  • Choose SBAOA if you are performing Metabolic Affinity Studies (targeting LDH isoforms) or if you need a low-molecular-weight chiral tag for Mass Spectrometry where bulky aromatic groups (like in Marfey's or Mosher's) might suppress ionization or complicate fragmentation.

  • Avoid SBAOA if you rely on UV detection (HPLC-UV), as it lacks the dinitrophenyl chromophore found in Marfey's reagent.

Mechanistic Workflows

A. Chiral Derivatization Pathway

SBAOA must be activated to react with nucleophilic analytes (Target Amines). Unlike Marfey's reagent, which reacts spontaneously under basic conditions, SBAOA requires a coupling agent.

Derivatization_Pathway SBAOA This compound (Chiral Acid) Activation Activation Step (EDC/NHS or HATU) SBAOA->Activation Activated_Ester Activated Ester (Reactive Intermediate) Activation->Activated_Ester Diastereomers Diastereomeric Pair (Separable by Achiral HPLC/NMR) Activated_Ester->Diastereomers + Analyte (R-NH2) Analyte Target Analyte (Racemic Amine) Analyte->Diastereomers

Figure 1: The activation and coupling pathway for SBAOA. Unlike Marfey's reagent, an activation step is required to facilitate the amide bond formation.

B. Proteomic Affinity "Labeling" (LDH Targeting)

In proteomics, SBAOA is not a covalent tag but a functional probe . It binds to the NADH-dependent active site of Lactate Dehydrogenase.

Affinity_Mechanism cluster_0 Binding Mechanism LDH Lactate Dehydrogenase (Active Site Open) Complex Enzyme-Inhibitor Complex (Stabilized Structure) LDH->Complex + SBAOA SBAOA SBAOA Ligand (Pyruvate Mimic) SBAOA->Complex Interaction 1. Carboxyl binds Arg171 2. Oxo binds His195 3. Sec-butyl fits Hydrophobic Pocket Complex->Interaction

Figure 2: Mechanism of SBAOA as a proteomic probe. It mimics pyruvate, "labeling" the active site via non-covalent affinity interactions.

Experimental Protocols

Protocol A: Chiral Derivatization for LC-MS

Use this protocol to separate enantiomers of a primary amine using SBAOA.

Reagents:

  • SBAOA (10 mM in DMSO)

  • HATU (1.2 equivalents)

  • DIPEA (Base)

  • Target Amine (Sample)

Step-by-Step:

  • Activation: In a microcentrifuge tube, mix 50 µL of SBAOA solution with 10 µL of HATU (12 mM) and 5 µL DIPEA. Incubate for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add 50 µL of the Target Amine sample. Vortex and incubate for 30 minutes at 40°C.

  • Quenching: Add 10 µL of 10% Formic Acid to stop the reaction and protonate the excess base.

  • Analysis: Inject directly onto a C18 Reverse-Phase HPLC column.

    • Result: The (R)-amine and (S)-amine will form diastereomers with SBAOA, eluting at different retention times due to the interaction of the sec-butyl group with the stationary phase.

Protocol B: LDH Affinity Elution (Proteomics)

Use this protocol to elute LDH from an Oxamate-Agarose affinity column.

  • Load: Apply protein lysate to an Oxamate-Agarose column. LDH binds; other proteins flow through.

  • Wash: Wash column with 10 CV (Column Volumes) of Binding Buffer (20 mM Tris, pH 7.4, 1 mM NADH).

  • Elution (The "Labeling" Step): Apply Elution Buffer containing 50 mM SBAOA .

    • Mechanism: SBAOA has a higher affinity for the LDH active site (due to the hydrophobic sec-butyl interaction) than the immobilized oxamate, effectively displacing the enzyme from the column.

  • Dialysis: Dialyze the eluted fraction to remove SBAOA and recover active enzyme.

Expert Commentary & Scientific Integrity

Causality of Choice: The choice between SBAOA and Marfey's reagent often comes down to chromophores . Marfey's reagent introduces a Dinitrophenyl (DNP) group, which is intensely yellow and absorbs at 340 nm. This allows for easy UV detection. SBAOA is "invisible" in UV (absorbs only at low wavelengths <210 nm where solvents interfere). Therefore, SBAOA is strictly for Mass Spectrometry (MS) or NMR applications where the mass shift or chemical shift is the detection method.

Self-Validation: To validate the SBAOA derivatization:

  • React SBAOA with a pure (R)-amine standard.

  • React SBAOA with a racemic (R/S)-amine mixture.

  • Success Criteria: The racemic mixture must show two distinct peaks in LC-MS, one of which co-elutes exactly with the pure (R)-standard derivative.

Limitations:

  • SBAOA is less reactive than acid chlorides or isothiocyanates (like GITC).

  • Steric hindrance from the sec-butyl group is moderate; for very bulky analytes, resolution may be poor compared to reagents with

    
     interaction capabilities (like Mosher's).
    

References

  • Santa Cruz Biotechnology (SCBT). this compound Product Data Sheet. CAS 80638-53-5.[1][2][3][4][5][6]

  • Bhushan, R. & Brückner, H.Marfey's reagent for chiral amino acid analysis: a review. Amino Acids (2004). (Comparison context for chiral reagents).

  • PubChem.Compound Summary: this compound.

  • Burgess, K. et al.Solid Phase Synthesis of Oligoureas.

Sources

Comparison Guide: (Sec-butylamino)(oxo)acetic acid vs. NHS Esters for Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between using (Sec-butylamino)(oxo)acetic acid (as a free acid activated in situ) and Isolated NHS Esters for protein labeling.

This analysis assumes the user intends to conjugate This compound (a specific oxamic acid derivative, often a hapten or ligand) to a protein carrier (e.g., BSA, KLH) or an antibody. The comparison evaluates the "Make vs. Buy" (or "Activate vs. Pre-activated") decision critical in assay development and immunogen synthesis.

Executive Summary

This compound (CAS 80638-53-5) is a carboxylic acid derivative often used as a ligand or hapten in small molecule drug discovery and environmental analysis (e.g., herbicide metabolite tracking). To attach this molecule to a protein, the carboxylic acid must be activated.[]

  • Approach A: Free Acid Activation (In-Situ): Uses carbodiimide (EDC) and Sulfo-NHS to activate the this compound immediately prior to or during reaction with the protein.

  • Approach B: Isolated NHS Ester: Involves synthesizing and purifying the N-hydroxysuccinimide (NHS) ester of the acid before the protein reaction.

Verdict: For rapid screening or small-scale "one-off" labelings, In-Situ Activation is preferred. For commercial assay development, GMP manufacturing, or critical affinity studies, the Isolated NHS Ester strategy is superior due to the elimination of protein cross-linking side reactions and higher batch-to-batch reproducibility.

Technical Mechanisms & Causality

The Chemistry of this compound

This molecule contains a secondary amide and a terminal carboxylic acid (R-NH-CO-COOH). The adjacent carbonyl (oxo) group increases the acidity of the carboxylic acid compared to acetic acid, making it a good candidate for nucleophilic attack once activated, but also prone to rapid hydrolysis.

Mechanism A: In-Situ Carbodiimide Activation (EDC/Sulfo-NHS)

In this workflow, the free acid is mixed with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS.

  • Activation: EDC reacts with the carboxylate to form an unstable O-acylisourea.

  • Stabilization: Sulfo-NHS displaces the isourea to form a semi-stable Sulfo-NHS ester.

  • Conjugation: The protein (containing Lysine amines) attacks the ester, forming a stable amide bond.

  • Critical Risk: If EDC is present with the protein, it will activate the protein's own carboxyls (Asp/Glu), causing the protein to cross-link with itself (Protein-Protein polymerization).

Mechanism B: Isolated NHS Ester Strategy

The NHS ester of this compound is synthesized in an organic solvent (anhydrous DMF/DCM) and purified.

  • Clean Reaction: The purified ester is added to the protein. No EDC is present.

  • Specificity: The only reactive species is the hapten. The protein cannot react with itself.

  • Hydrolysis Competition: The NHS ester competes only between reacting with protein amines (desired) and hydrolysis by water (undesired).

Comparative Analysis

FeatureThis compound + EDC (In-Situ)Isolated NHS Ester Strategy
Protein Integrity Low to Moderate. Risk of EDC-mediated protein cross-linking (aggregation).High. No activating agent present; zero risk of protein polymerization.
Coupling Efficiency Variable. Dependent on pH balance (activation pH 5.0 vs coupling pH 7.2).High. Optimized solely for the amine-ester reaction (pH 7.2–8.0).
Workflow Complexity Low. One-pot or two-step mix. No organic synthesis required.[2]High. Requires synthetic chemistry skills to create and purify the ester first.
Reproducibility Lower. Sensitive to timing and EDC hydrolysis rates.Excellent. Stoichiometry is precise (molar equivalents of ester).
Purification Requires removal of EDC urea byproducts and excess reagents.Requires removal of NHS leaving group only.
Cost Low (Generic reagents).High (Custom synthesis or labor intensive).

Visualizing the Pathways

ConjugationPathways cluster_0 Path A: In-Situ Risks Acid This compound (Free Acid) EDC EDC Activation Acid->EDC Activation Intermediate Unstable O-Acylisourea EDC->Intermediate ActiveEster Active NHS Ester (In-Situ or Isolated) Intermediate->ActiveEster + NHS (Stabilization) SideReaction Protein-Protein Crosslinking Intermediate->SideReaction If Protein Present (EDC reacts with Asp/Glu) NHS Sulfo-NHS Conjugate Final Conjugate (Amide Bond) ActiveEster->Conjugate + Protein Protein Protein (Lysine-NH2) Protein->Conjugate

Caption: Logical flow of activation. Path A (In-situ) carries the risk of side reactions if EDC contacts the protein. Path B (Isolated Ester) enters at the "Active Ester" stage, bypassing the EDC risks.

Experimental Protocols

Protocol A: Two-Step In-Situ Activation (Recommended for Free Acid)

Use this if you cannot synthesize the isolated ester. This "Two-Step" variation minimizes protein cross-linking by removing excess EDC before adding the protein.

Reagents:

  • Ligand: this compound (10 mg/mL in DMSO).

  • Activation Buffer: 0.1 M MES, pH 5.0, 0.5 M NaCl.

  • Coupling Buffer: PBS, pH 7.2.

  • EDC and Sulfo-NHS.

  • Desalting Column (e.g., Zeba Spin or PD-10).

Step-by-Step:

  • Activation Mix: Dissolve 1 mg of ligand in 100 µL Activation Buffer. Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess).

  • Incubation: React for 15 minutes at Room Temperature (RT). Note: The low pH (5.0) optimizes ester formation.

  • Quenching/Purification (Critical): To prevent protein cross-linking, add 1 µL of 2-Mercaptoethanol (to quench EDC) OR pass the mixture quickly through a desalting column equilibrated in PBS to remove unreacted EDC. The Sulfo-NHS ester is stable enough to survive a quick spin column.

  • Conjugation: Immediately mix the purified activated ester with the protein solution (1–5 mg/mL in PBS).

  • Reaction: Incubate for 2 hours at RT or overnight at 4°C.

  • Cleanup: Dialyze against PBS to remove free ligand.

Protocol B: Conjugation using Isolated NHS Ester

Use this if you have successfully synthesized or purchased the NHS ester of the ligand.

Reagents:

  • Ligand-NHS Ester (dissolved in anhydrous DMSO just before use).

  • Protein Solution (in PBS or Carbonate buffer pH 8.0). Note: Avoid Tris or Glycine buffers.

Step-by-Step:

  • Preparation: Dissolve the Ligand-NHS ester in DMSO at 10 mM.

  • Molar Ratio Calculation: Determine the desired labeling ratio (e.g., 20:1 Hapten:Protein).

  • Mixing: Add the Ligand-NHS solution dropwise to the protein solution while stirring. Ensure the final organic solvent concentration is <10% (v/v) to prevent protein precipitation.

  • Incubation: React for 1 hour at RT.

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted ester.

  • Cleanup: Desalt or dialyze to remove hydrolyzed byproduct (NHS) and excess ligand.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • The definitive source for EDC/NHS chemistry mechanisms.
  • Staros, J. V., et al. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated peptide-protein coupling. Analytical Biochemistry, 156(1), 220-222.

    • Establishes the efficiency of Sulfo-NHS in stabilizing EDC reactions.
  • PubChem. This compound (CID 16112061).

    • Chemical structure and physical property verific
  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.

    • Comparative analysis of crosslinking reagents and protocols.

Sources

Navigating the Crucial Steps of Protein Reduction and Alkylation in Proteomics: A Comparative Guide to Key Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate workflow of proteomics, particularly in bottom-up mass spectrometry-based approaches, the proper preparation of protein samples is paramount to achieving accurate and reproducible results. Among the most critical stages of this preparation are the reduction and alkylation of cysteine residues. These steps are essential for breaking disulfide bonds that dictate the tertiary and quaternary structure of proteins, ensuring complete denaturation and preventing them from refolding. This allows for efficient enzymatic digestion and subsequent analysis of the resulting peptides by mass spectrometry.

While a vast array of chemical tools are available to researchers, this guide will provide an in-depth comparison of the most ubiquitously employed reagents for protein reduction and alkylation. We will delve into the mechanistic underpinnings of these reagents, compare their performance based on experimental data, and provide field-proven insights to guide your experimental choices. Although the topic of this guide was initially framed around "(sec-butylamino)(oxo)acetic acid," a thorough review of scientific literature and commercial resources reveals a lack of specific application data for this compound in standard proteomics workflows. Therefore, this guide will focus on the well-established and critically evaluated alternatives that form the cornerstone of protein sample preparation.

The Foundational Principle: Why Reduction and Alkylation are Non-Negotiable

Before a protein can be effectively digested by proteases like trypsin, its complex three-dimensional structure must be unraveled. Disulfide bonds (R-S-S-R), formed between cysteine residues, are strong covalent linkages that maintain this structure. The process of breaking these bonds is called reduction.

However, the newly formed free sulfhydryl groups (-SH) are highly reactive and prone to re-oxidation, which would lead to protein refolding and incomplete digestion. To prevent this, a subsequent step, alkylation, is performed to cap these sulfhydryl groups with a stable adduct. This two-step process ensures that the protein remains in a linear, denatured state, accessible to proteolytic enzymes.

G cluster_0 Protein Sample Preparation Workflow Protein Native Protein (with Disulfide Bonds) Reduced_Protein Reduced Protein (Free Thiols) Protein->Reduced_Protein   Reduction (e.g., DTT, TCEP) Alkylated_Protein Alkylated & Denatured Protein Reduced_Protein->Alkylated_Protein   Alkylation (e.g., IAA, NEM) Peptides Peptide Mixture Alkylated_Protein->Peptides   Enzymatic Digestion (e.g., Trypsin)

Caption: A simplified workflow of protein reduction and alkylation.

The Reducing Agents: A Head-to-Head Comparison of DTT and TCEP

The choice of reducing agent can significantly impact the efficiency and outcome of your proteomics experiment. The two most common choices are Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

Dithiothreitol (DTT): The Classic Workhorse

DTT, also known as Cleland's reagent, has been a staple in biochemistry for decades. It is a thiol-containing reductant that effectively breaks disulfide bonds.[1]

Mechanism of Action: DTT's reducing power stems from its two thiol groups. The reaction proceeds through a two-step thiol-disulfide exchange, culminating in the formation of a stable six-membered ring with an internal disulfide bond, which drives the reaction to completion.[1]

Tris(2-carboxyethyl)phosphine (TCEP): The Modern Alternative

TCEP is a non-thiol-based reducing agent that has gained popularity due to several advantages over DTT.[1][2]

Mechanism of Action: TCEP reduces disulfide bonds through a nucleophilic attack by the phosphine on one of the sulfur atoms of the disulfide bond. This reaction is irreversible and does not involve the formation of a mixed disulfide intermediate.[2]

Performance Comparison: DTT vs. TCEP
FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Reducing Power StrongMore powerful than DTT[1]
Odor Pungent, unpleasant sulfur smellOdorless[1]
Stability Prone to air oxidation, especially at neutral or alkaline pH.[1]More resistant to air oxidation.[1] Degrades in phosphate buffers.[1]
Effective pH Range Optimal activity at pH > 7[1]Effective over a broad pH range (1.5-8.5)[1][3]
Compatibility with Alkylating Agents Must be removed before labeling with maleimides.[3]Compatible with maleimide chemistry, no removal needed.[1][2]
Compatibility with IMAC Can be sensitive to metals like nickel.[1]Does not reduce metals used in Immobilized Metal Affinity Chromatography (IMAC).[1]

Expert Insight: While DTT is a cost-effective and familiar reagent, TCEP's stability, lack of odor, and compatibility with downstream reagents like maleimides make it a superior choice for many proteomics applications, especially those involving metal affinity chromatography. The wider effective pH range of TCEP also offers greater flexibility in experimental design.[1][2][3]

The Alkylating Agents: Iodoacetamide (IAA) vs. N-Ethylmaleimide (NEM)

Following reduction, the newly formed free thiols must be capped to prevent re-oxidation. Iodoacetamide (IAA) and N-Ethylmaleimide (NEM) are the two most frequently used alkylating agents.

Iodoacetamide (IAA): The Gold Standard

IAA is a haloacetamide that reacts with cysteine residues to form a stable carboxyamidomethyl derivative. It is the most commonly used alkylating agent in proteomics.[4]

Mechanism of Action: The reaction is a nucleophilic substitution where the thiolate anion of the cysteine residue attacks the carbon atom bonded to the iodine, displacing the iodide ion.

N-Ethylmaleimide (NEM): A Specific Alternative

NEM is a Michael acceptor that reacts with sulfhydryl groups to form a stable thioether linkage.[4]

Mechanism of Action: The reaction proceeds via a Michael addition, where the thiolate anion attacks one of the carbons of the double bond in the maleimide ring.

Performance Comparison: IAA vs. NEM
FeatureIodoacetamide (IAA)N-Ethylmaleimide (NEM)
Specificity Highly reactive with cysteines, but can have off-target reactions with other residues like methionine, lysine, and histidine, especially at higher pH.[5]Highly specific for sulfhydryl groups at pH 6.5-7.5.[6]
Reaction pH Optimal at pH 7.5-8.5Optimal at pH 6.5-7.5
Side Reactions Can lead to the formation of various side products and off-target modifications.[5] Iodine-containing reagents can cause significant non-specific modifications.[5]More specific with fewer side reactions under optimal pH conditions.
Reaction Speed FastRapid reaction kinetics
Mass Modification Adds 57.02 Da to the peptide mass.Adds 125.05 Da to the peptide mass.

Expert Insight: The choice between IAA and NEM often depends on the specific requirements of the experiment. While IAA is widely used and effective, its potential for off-target modifications is a significant drawback.[5] NEM offers higher specificity, especially when the pH is carefully controlled, making it a better choice for experiments where minimizing side reactions is critical.[6] It is crucial to be aware that iodine-containing reagents like IAA have been shown to cause massive unspecific side effects, which can complicate data analysis.[5]

Experimental Protocols

The following are generalized, step-by-step protocols for protein reduction and alkylation. It is essential to optimize these protocols for your specific protein sample and experimental goals.

Protocol 1: Reduction with TCEP and Alkylation with NEM
  • Protein Solubilization: Dissolve your protein sample in a suitable buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30-60 minutes.

  • Alkylation: Add NEM to a final concentration of 20 mM. Incubate at room temperature in the dark for 30 minutes.

  • Quenching (Optional but Recommended): To quench any unreacted NEM, add DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Proceed to Digestion: The sample is now ready for buffer exchange (if necessary) and enzymatic digestion.

Protocol 2: Reduction with DTT and Alkylation with IAA
  • Protein Solubilization: Dissolve your protein sample in a suitable buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30-60 minutes.

  • Cooling: Cool the sample to room temperature.

  • Alkylation: Add IAA to a final concentration of 20-25 mM. Incubate at room temperature in the dark for 30 minutes.

  • Quenching: Quench the reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Proceed to Digestion: The sample is now ready for buffer exchange (if necessary) and enzymatic digestion.

G cluster_0 Reduction and Alkylation Decision Tree Start Start IMAC Downstream IMAC? Start->IMAC Maleimide Using Maleimide Chemistry? IMAC->Maleimide No Use_TCEP Use TCEP IMAC->Use_TCEP Yes Specificity High Specificity Needed? Maleimide->Specificity No Maleimide->Use_TCEP Yes Use_NEM Use NEM Specificity->Use_NEM Yes Use_IAA Use IAA Specificity->Use_IAA No Use_TCEP->Specificity Use_DTT Use DTT Use_DTT->Specificity

Caption: A decision tree for selecting reduction and alkylation reagents.

Conclusion: Making an Informed Choice for Robust Proteomics

The reduction and alkylation of cysteine residues are indispensable steps in preparing proteins for mass spectrometry analysis. While this compound remains an uncharacterized reagent in this context, a clear understanding of the properties and performance of established alternatives is crucial for any researcher in the field of proteomics.

TCEP and NEM emerge as a powerful combination, offering high efficiency, specificity, and compatibility with a wide range of downstream applications. However, the traditional DTT and IAA workflow remains a viable and cost-effective option, provided that its limitations, particularly the potential for off-target modifications with IAA, are recognized and controlled.

Ultimately, the optimal choice of reagents will depend on the specific goals of your experiment, the nature of your protein sample, and your downstream analytical techniques. By carefully considering the factors outlined in this guide, you can enhance the quality and reliability of your proteomics data, paving the way for more profound biological insights.

References

  • Hansen, T. A., et al. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 13(5), 1345–1356. [Link]

  • Sakaue, H., et al. (2005). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 16(5), 763–772. [Link]

  • Getz, E. B., et al. (1999). A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73–80. [Link]

  • Veselinović, D., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1993. [Link]

  • Proteomics and Mass Spectrometry Core Facility, University of Massachusetts Medical School. TCEP or DTT? [Link]

  • Sechi, S., & Chait, B. T. (2003). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 17(20), 2315–2322. [Link]

  • ResearchGate. Protein thiols (-SH) can be blocked with either N-ethylmaleimide (NEM),... [Link]

  • Tecan. RAPID PROTEOMICS SAMPLE PREPARATION WITH ON-COLUMN DIGESTION. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (PDF) A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. [Link]

  • ResearchGate. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid | Request PDF. [Link]

  • ResearchGate. Protein reducing agents dithiothreitol and tris(2-carboxyethyl)phosphine anodic oxidation | Request PDF. [Link]

  • bioRxiv. Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. [Link]

  • STAR Protocols. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. [Link]

  • PubMed. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. [Link]

  • PubMed. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. [Link]

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A Comparative Guide to the Reaction Specificity of (Sec-butylamino)(oxo)acetic Acid in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of α-Keto Amides in Complex Molecule Synthesis

(Sec-butylamino)(oxo)acetic acid, also known as N-(sec-butyl)oxamic acid, belongs to the class of α-keto amides.[1] Its unique structure, featuring a carboxylic acid, a ketone, and an amide functional group, makes it a highly versatile reagent for constructing complex molecular architectures.

Chemical Profile of this compound:

  • CAS Number: 80638-53-5[2][3]

  • Molecular Formula: C₆H₁₁NO₃[3]

  • Molecular Weight: 145.16 g/mol [1][3]

  • Structure: A chiral α-keto acid bearing a secondary butyl group on the amide nitrogen.

The primary utility of this and similar molecules lies in multicomponent reactions (MCRs), which allow for the one-pot synthesis of complex products from three or more starting materials.[4][5] The Ugi four-component reaction, in particular, leverages the reactivity of an amine, a carbonyl compound (like our title compound), a carboxylic acid, and an isocyanide to rapidly generate peptide-like structures known as α-acylamino amides.[5][6]

The "specificity" of this compound in this context refers to how the steric and electronic nature of its sec-butyl group influences reaction outcomes, such as yield and diastereoselectivity, compared to other carbonyl compounds or N-substituted α-keto amides.

Core Application: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a cornerstone of diversity-oriented synthesis in medicinal chemistry.[4][7] Its ability to create peptide-like scaffolds in a single, atom-economical step is invaluable for generating libraries of potential drug candidates.[4]

The Ugi Reaction Mechanism: A Stepwise View

The reaction proceeds through a series of equilibrium steps, culminating in an irreversible rearrangement that drives the reaction to completion.[6]

  • Imine Formation: The amine and the carbonyl compound (in this case, the keto-function of N-(sec-butyl)oxamic acid) condense to form an imine.[8]

  • Nucleophilic Attack: The isocyanide attacks the protonated imine (iminium ion).[6]

  • Intermediate Trapping: The carboxylate anion adds to the resulting nitrilium intermediate.[6]

  • Mumm Rearrangement: An irreversible intramolecular acyl transfer occurs, forming the stable α-acylamino amide final product.[6]

dot graph Ugi_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Amine + this compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Imine [label="Imine Formation\n(Reversible)", shape=box, style=filled, fillcolor="#FFFFFF"]; Iminium [label="Protonated Imine\n(Iminium Ion)", shape=box, style=filled, fillcolor="#FFFFFF"]; Isocyanide [label="Isocyanide", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; CarboxylicAcid [label="Carboxylic Acid", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Nitrilium [label="Nitrilium Intermediate", shape=box, style=filled, fillcolor="#FFFFFF"]; Adduct [label="Intermediate Adduct", shape=box, style=filled, fillcolor="#FFFFFF"]; Rearrangement [label="Mumm Rearrangement\n(Irreversible)", shape=box, style=filled, fillcolor="#FFFFFF"]; Product [label="α-Acylamino Amide Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Imine; Imine -> Iminium [label="+ H+"]; {Iminium, Isocyanide} -> Nitrilium [label="Nucleophilic Attack"]; {Nitrilium, CarboxylicAcid} -> Adduct [label="Anion Trapping"]; Adduct -> Rearrangement; Rearrangement -> Product; } dot Caption: Generalized workflow of the Ugi four-component reaction (Ugi-4CR).

Causality of Specificity: The Role of the N-sec-Butyl Group

The choice of carbonyl and amine components is critical for the reaction's success and specificity. When using an α-keto amide like this compound, the N-substituent plays a significant role.

  • Steric Hindrance: The branched sec-butyl group introduces steric bulk near the reaction center. This can influence the rate of imine formation and the approach of the isocyanide. In multicomponent reactions, sterically hindered substrates often lead to lower yields compared to smaller substituents.[9] However, this bulk can also be exploited to influence the stereochemical outcome of the reaction, favoring the formation of one diastereomer over another.

  • Electronic Effects: The alkyl nature of the sec-butyl group is electron-donating, which can subtly affect the reactivity of the adjacent amide and keto groups.

Comparative Analysis: Specificity in Action

To assess the specificity of this compound, we compare its hypothetical performance in a standard Ugi reaction against alternatives with varying steric and electronic properties. The alternatives include an α-keto amide with a less hindered N-substituent (N-butyl oxamic acid) and a simple ketone (pyruvic acid).

Experimental Protocol: A General Procedure for Ugi-4CR

The following is a representative protocol for performing the Ugi reaction.

Step-by-Step Methodology:

  • Preparation: To a solution of the amine (1.1 mmol) and the selected carbonyl compound (1.0 mmol) in methanol (2 mL), add the carboxylic acid (1.1 mmol).

  • Reaction Initiation: Add the isocyanide (1.1 mmol) to the mixture at room temperature.

  • Reaction Monitoring: Stir the solution for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

This is a generalized protocol adapted from common procedures for Ugi reactions involving ketones and should be optimized for specific substrates.[7]

Data Presentation: Performance Comparison of Carbonyl Components

The following table summarizes the expected outcomes based on established principles of steric and electronic effects in multicomponent reactions.[9][10]

Carbonyl ComponentStructure of CarbonylExpected Relative YieldKey Specificity Considerations
This compound CH₃CH₂CH(CH₃)NHC(O)COOHModerateThe bulky sec-butyl group may slightly lower the reaction rate and yield due to steric hindrance but can enhance diastereoselectivity in reactions with chiral inputs.[9]
N-butyloxamic acid CH₃(CH₂)₃NHC(O)COOHHighThe linear, less-hindered n-butyl group is expected to result in higher yields compared to its branched isomer due to more favorable reaction kinetics.[10][11]
Pyruvic Acid CH₃C(O)COOHHighAs a simple α-keto acid, it is sterically unencumbered and highly reactive, typically providing high yields. However, the resulting product lacks the additional amide functionality and diversity point provided by the oxamic acid derivatives.

dot graph Comparison_Logic { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Topic [label="Assessing Specificity of\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Ugi [label="Core Reaction:\nUgi-4CR", style=filled, fillcolor="#FFFFFF"]; Comparison [label="Comparison with Alternatives", style=filled, fillcolor="#FFFFFF"]; SecButyl [label="N-sec-butyl oxamic acid\n(Bulky, Branched)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NButyl [label="N-n-butyl oxamic acid\n(Less bulky, Linear)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyruvic [label="Pyruvic Acid\n(Simple α-keto acid)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Outcome [label="Reaction Outcomes", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Yield [label="Yield", style=filled, fillcolor="#FFFFFF"]; Selectivity [label="Diastereoselectivity", style=filled, fillcolor="#FFFFFF"];

// Edges Topic -> Ugi; Ugi -> Comparison; Comparison -> {SecButyl, NButyl, Pyruvic}; {SecButyl, NButyl, Pyruvic} -> Outcome; Outcome -> {Yield, Selectivity};

// Explanatory Edges SecButyl -> Yield [label="Moderate (Steric Hindrance)"]; NButyl -> Yield [label="High"]; Pyruvic -> Yield [label="High"]; SecButyl -> Selectivity [label="Potentially Higher"]; NButyl -> Selectivity [label="Lower"]; } dot Caption: Logical flow for comparing N-substituted oxamic acids in the Ugi reaction.

Conclusion and Outlook

This compound is a valuable reagent for constructing complex, peptide-like molecules via the Ugi multicomponent reaction. Its defining feature—the N-sec-butyl group—presents a trade-off between reaction efficiency and stereochemical control.

  • For Yield Maximization: In scenarios where reaction yield is the primary concern and stereoselectivity is not critical, an alternative with a less sterically demanding group, such as N-butyloxamic acid, may be preferable.

  • For Stereochemical Control: The steric bulk of the sec-butyl group is a key asset when diastereoselectivity is desired. For chiral syntheses, this compound can offer superior performance in guiding the formation of a specific stereoisomer.

Future research should focus on quantifying the diastereomeric excess (d.e.) achieved with this compound in Ugi reactions using various chiral amines and carboxylic acids. This will provide a clearer, data-driven basis for its selection in complex synthetic campaigns, particularly in the development of new therapeutic agents.

References

  • PubChem - NIH. N-butyl oxamate | C6H10NO3- | CID 25767881. [Link]

  • RSC Publishing. Oxamic acids: useful precursors of carbamoyl radicals. [Link]

  • PubChem - NIH. This compound | C6H11NO3 | CID 16112061. [Link]

  • PubMed Central. Applications of the Ugi reaction with ketones. [Link]

  • MDPI. α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications. [Link]

  • RSC Publishing. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. [Link]

  • ACS Publications. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Chemistry Stack Exchange. Reaction of amines with diethyl oxalate (Hofmann amine separation method). [Link]

  • MDPI. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. [Link]

  • PubMed Central. α-Ketoglutaric acid in Ugi reactions and Ugi/aza-Wittig tandem reactions. [Link]

  • RSC Publishing. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. [Link]

  • Google Patents.
  • PubMed Central. N-Dealkylation of Amines. [Link]

  • ResearchGate. Steric Effects of the Initiator Substituent Position on the Externally Initiated Polymerization of 2-Bromo-5-iodo-3-hexylthiophene. [Link]

  • PubMed Central. Ugi Four-Component Reactions Using Alternative Reactants. [Link]

Sources

Comparative Chemoproteomics Guide: Metabolic Profiling with (Sec-butylamino)(oxo)acetic Acid

[1]

Executive Summary & Technical Positioning

In the landscape of cancer metabolism and drug development, This compound (CAS: 80638-53-5), commonly referred to as


-sec-butyl oxamate

While standard sodium oxamate is a generic, low-affinity inhibitor of Lactate Dehydrogenase (LDH), the introduction of the hydrophobic sec-butyl moiety at the nitrogen position creates a steric probe with enhanced specificity for specific LDH isoforms (notably LDH-C4 and LDH-A). This guide outlines the use of this reagent in Comparative Functional Proteomics —a workflow where the proteome is analyzed under precise metabolic perturbation to identify compensatory survival pathways in glycolytic tumors.

Key Application: Differentiating metabolic plasticity in cancer cells (Warburg phenotype) vs. healthy tissue via differential expression proteomics and Thermal Proteome Profiling (TPP).

Mechanistic Grounding: The Pyruvate Isostere

To design a valid proteomics experiment, one must understand the molecular causality. This compound functions as a competitive inhibitor of LDH.

  • Structural Logic: The molecule mimics pyruvate. The

    
    -keto acid (oxo-acetic) moiety binds to the active site arginine (Arg171 in LDH-A), while the sec-butyl group extends into the hydrophobic substrate-binding pocket.
    
  • The Proteomic Trigger: By blocking the conversion of pyruvate to lactate, the probe forces the cell to reroute carbon flux into the TCA cycle or alternative biosynthetic pathways. This stress triggers a rapid remodeling of the proteome (e.g., upregulation of OXPHOS subunits, alteration in glutaminolysis enzymes) which is detectable via LC-MS/MS.

Comparative Performance Matrix
FeatureThis compound Sodium Oxamate (Generic)FX-11 (Synthetic)
Class Pyruvate Isostere / AnalogPyruvate IsostereNADH Competitor
Selectivity LDH-C4 > LDH-A (Isoform Selective)Pan-LDH (Low Selectivity)LDH-A Selective
Potency (

)
Mid-range (

M)
Low (mM range required)High (nM range)
Proteomic Noise Low (Targeted mechanism)High (Osmotic stress at mM levels)Medium (Off-target redox effects)
Primary Utility Isoform-specific profiling / Sperm biologyGeneral glycolysis blockHigh-throughput screening

Experimental Workflows

Workflow A: Differential Expression Proteomics (Metabolic Rewiring)

Objective: Quantify the global proteomic shift induced by LDH inhibition to identify compensatory drug targets.

Protocol:

  • Cell Culture: Cultivate target cells (e.g., highly glycolytic molecular subtypes) in SILAC media (Heavy/Light) or prepare for Label-Free Quantification (LFQ).

  • Perturbation:

    • Condition A (Control): Vehicle treatment.

    • Condition B (Treated): Treat with This compound at

      
       (typically titrated between 0.5 – 5 mM depending on cell line) for 24 hours.
      
    • Note: Avoid the massive 50-80 mM doses used with generic oxamate, which cause osmotic shock confounding the proteomic data.

  • Lysis & Digestion: Lyse in 8M Urea/50mM Ammonium Bicarbonate. Perform reduction (DTT), alkylation (IAA), and Trypsin/Lys-C digestion.

  • LC-MS/MS: Analyze on a high-resolution Q-TOF or Orbitrap system (e.g., 2hr gradient).

  • Bioinformatics: Filter for proteins with Fold Change > 1.5 and p-value < 0.05. Focus on KEGG Pathways : Glycolysis/Gluconeogenesis and Citrate Cycle.

Workflow B: Thermal Proteome Profiling (TPP) for Target Engagement

Objective: Prove that this compound physically engages LDH isoforms in the complex cellular milieu.

Protocol:

  • Treatment: Incubate live cells with the probe (10 mM) for 1 hour.

  • Thermal Challenge: Aliquot cells and heat to a gradient (

    
    ).
    
  • Extraction: Lyse cells; ultracentrifuge to remove precipitated (unbound/unstable) proteins.

  • TMT Labeling: Label the soluble fraction of each temperature point with TMTpro reagents.

  • Analysis: Determine the Melting Point (

    
    ) shift. A positive shift (
    
    
    ) in LDH-A or LDH-C subunits confirms physical binding and stabilization by the sec-butyl probe.

Visualization: Mechanism & Workflow

The following diagram illustrates the mechanistic interruption of glycolysis by the probe and the downstream proteomic workflow.

Gcluster_0Proteomic Readout (LC-MS)node_metabolitenode_metabolitenode_enzymenode_enzymenode_probenode_probenode_proteomenode_proteomeGlucoseGlucosePyruvatePyruvateGlucose->PyruvateGlycolysisLactateLactatePyruvate->LactateConversionLDHLDH Complex(LDH-A/C4)Pyruvate->LDHMitoMitochondrialRespiration (TCA)Pyruvate->MitoFlux ReroutingLDH->LactateApoptosisApoptoticSignalingLDH->ApoptosisInhibition StressProbe(Sec-butylamino)(oxo)acetic acidProbe->LDHCompetitiveInhibition

Caption: Figure 1. Mechanism of Action. The sec-butyl oxamate probe competitively inhibits LDH, forcing pyruvate flux into mitochondria and triggering a detectable proteomic stress response.

Critical Analysis: Why Use This Probe?

Isoform Specificity in Reproductive Biology & Oncology

Unlike generic oxamate, the sec-butyl derivative has shown specific utility in targeting LDH-C4 , an isoform primarily expressed in testis and sperm, but also ectopically expressed in certain cancers ("Cancer-Testis Antigens").

  • Experimental Insight: If your comparative proteomics study focuses on germ cell tumors or male infertility , this compound is the superior probe compared to FX-11 (which targets LDH-A).

Avoiding "Salt Effects"

A major failure mode in oxamate proteomics is the requirement for high concentrations (50-100 mM). This creates hypertonic stress, causing global protein aggregation that mimics drug response.

  • Advantage:[1][2][3][4] The hydrophobic sec-butyl group increases affinity, allowing lower effective doses (mM vs tens of mM), reducing false positives in the mass spectrometry dataset related to osmotic shock.

Self-Validating System (Quality Control)

To ensure the observed proteomic changes are due to LDH inhibition and not off-target toxicity:

  • The Lactate Rescue: Run a parallel arm where you treat cells with the probe + exogenous L-Lactate (10 mM).

  • Outcome: If the proteomic changes (e.g., apoptosis markers) are reversed by lactate supplementation, the effect is on-target (glycolysis blockade). If changes persist, they are off-target toxicity.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. CAS 80638-53-5.[5][6] Link[5]

  • PubChem. Compound Summary: this compound. National Library of Medicine. Link

  • Miki, K., et al. (2010). "Oxamic acid analogues as LDH-C4-specific competitive inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6).
  • Granchi, C., et al. (2010). "Lactate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents.
  • Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205). (Foundational protocol for TPP cited in Section 3). Link

validation of (Sec-butylamino)(oxo)acetic acid as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: N-sec-butyl oxamate; 2-(sec-butylamino)-2-oxoacetic acid Functional Class: Metabolic Probe / Lactate Dehydrogenase (LDH) Inhibitor Analogue

Executive Summary: The Role of Steric Probes in Metabolic Research

(Sec-butylamino)(oxo)acetic acid is a structural derivative of oxamate (the classic LDH inhibitor). While sodium oxamate is the gold standard for inhibiting Lactate Dehydrogenase A (LDH-A) to study the Warburg effect, it suffers from poor membrane permeability and requires millimolar concentrations.

This guide validates the sec-butyl derivative not as a high-potency drug, but as a critical Structure-Activity Relationship (SAR) tool . Its primary utility lies in defining the steric boundaries of the LDH active site. Unlike the N-isopropyl derivative (which shows high affinity for the sperm-specific LDH-C4 isozyme), the N-sec-butyl derivative demonstrates how subtle increases in steric bulk (adding a methylene group to the alkyl chain) can drastically shift inhibitory constants (


).

Research Applications:

  • Isozyme Selectivity Profiling: Distinguishing between somatic (LDH-A/B) and germ-cell specific (LDH-C4) isoforms.

  • Active Site Mapping: Probing the volume limits of the hydrophobic pocket adjacent to the pyruvate binding site.

  • Negative Control: Serving as a structurally similar but kinetically distinct control for N-alkyl oxamate studies.

Chemical & Mechanistic Profile

Mechanism of Action

This compound functions as a competitive inhibitor of LDH. It mimics the substrate pyruvate .

  • Head Group: The oxamate moiety (

    
    ) binds to the active site arginine (Arg171) and histidine (His195) residues, blocking pyruvate entry.
    
  • Tail Group: The sec-butyl group extends into the hydrophobic loop region (residues 98–111).

  • The Steric Clash: Unlike the N-propyl or N-isopropyl analogues, the sec-butyl group introduces steric hindrance that destabilizes the "closed" conformation of the active site loop, significantly altering binding affinity compared to the parent oxamate.

Pathway Visualization (Graphviz)

The following diagram illustrates the competitive inhibition mechanism within the glycolytic flux.

LDH_Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Reduction LDH LDH Enzyme (Active Loop) Pyruvate->LDH Substrate Binding NAD NAD+ LDH->NAD Inhibitor This compound (Mimic) Inhibitor->LDH Competitive Binding (Steric Probe) NADH NADH NADH->LDH

Caption: Competitive inhibition of LDH. The sec-butyl probe competes with pyruvate for the active site, preventing the NADH-dependent reduction to lactate.

Comparative Performance Analysis

This section objectively compares this compound against the parent compound and high-potency alternatives.

Table 1: Inhibitor Profile Comparison[2]
FeatureSodium Oxamate (Parent)This compound FX11 (Synthetic)
Class Pyruvate MimicN-Alkyl Pyruvate MimicNADH Site Binder
Primary Target LDH-A / LDH-B (Non-selective)LDH-C4 (Relative Selectivity)LDH-A (Selective)
Potency (

)
Low Affinity (High

M to mM)
Weak Affinity (Lower than Oxamate)High Affinity (nM range)
Solubility High (Water soluble)Moderate (Amphiphilic)Low (Requires DMSO)
Cell Permeability Poor (Polar)Improved (Lipophilic tail)Good
Research Use General Glycolysis BlockadeSteric/Isozyme Specificity Probe Anti-cancer Therapeutic Model
Critical Analysis: Why use the Sec-butyl derivative?
  • vs. Oxamate: The sec-butyl derivative is generally a weaker inhibitor of the somatic isozymes (LDH-A and LDH-B) than unsubstituted oxamate due to steric clash in the active site. However, it shows a preferential binding ratio for LDH-C4 (found in testis/sperm).

  • The "Goldilocks" Effect: Research indicates that N-isopropyl oxamate is a potent LDH-C4 inhibitor. By extending the chain to sec-butyl, potency drops. Therefore, this compound validates the size limit of the LDH-C4 hydrophobic pocket. It is essential for defining the structure-activity relationship (SAR) boundary.

Experimental Validation Protocols

To validate this compound in your specific system, follow these self-validating protocols.

Protocol A: Cell-Free LDH Inhibition Assay (Enzyme Kinetics)

Purpose: Determine


 and verify competitive mechanism.
  • Reagent Prep:

    • Buffer: 0.1 M Phosphate buffer (pH 7.4).

    • Substrate: Pyruvate (dilution series: 0.1 mM to 5 mM).

    • Cofactor: NADH (fixed at 150

      
      M).
      
    • Enzyme: Purified Human LDH-A (or specific isoform of interest).

    • Inhibitor: this compound (0, 1, 5, 10 mM).

  • Workflow:

    • Mix Buffer, NADH, and Inhibitor in a 96-well UV-transparent plate.

    • Incubate at 25°C for 5 minutes to allow inhibitor-enzyme equilibrium.

    • Start Reaction: Add Pyruvate.

    • Detection: Monitor Absorbance at 340 nm (NADH oxidation) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      (Lineweaver-Burk).[1]
    • Validation Criteria: Lines should intersect at the Y-axis (indicating competitive inhibition). If lines are parallel, the compound is acting via an uncompetitive mechanism (unlikely for this class).

Protocol B: Cellular Lactate Production Assay

Purpose: Assess membrane permeability and metabolic impact.

  • Cell Culture: Seed HeLa or 4T1 cells (glycolytic phenotype) at

    
     cells/well.
    
  • Treatment:

    • Wash cells with PBS.

    • Add serum-free media containing Inhibitor (10 mM - 50 mM). Note: High concentrations are typical for oxamate derivatives.

    • Control: Sodium Oxamate (same concentration).

  • Incubation: 24 hours.

  • Measurement:

    • Collect supernatant.[2]

    • Use a colorimetric L-Lactate Assay Kit (Lactate Oxidase/Probe method).

    • Normalize lactate concentration to total protein content (BCA assay).

  • Interpretation: A reduction in extracellular lactate confirms the compound has crossed the membrane and engaged the cytosolic enzyme.

Experimental Workflow Diagram (Graphviz)

Workflow Start Compound Validation: This compound Step1 1. Solubility Check (Dissolve in PBS/DMSO) Start->Step1 Step2 2. Cell-Free Enzyme Assay (Verify Ki & Mechanism) Step1->Step2 Decision Competitive? Step2->Decision Step3 3. Cellular Assay (Lactate Output) Decision->Step3 Yes Fail Re-evaluate Purity/Target Decision->Fail No

Caption: Step-by-step validation workflow ensuring compound integrity before biological application.

Technical Specifications & Handling

  • Molecular Formula: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 145.16 g/mol [3]

  • Solubility: Soluble in water (up to 50 mM); DMSO (>100 mM).

  • Stability: Stable at room temperature in solid form. Hydrolyzes slowly in acidic aqueous solutions; prepare fresh for assays.

  • pKa: The carboxylic acid moiety has a pKa

    
     3.5. At physiological pH (7.4), it exists as the anionic sec-butyl oxamate .
    

References

  • Granchi, C. et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors.[4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubChem Database. (2024).[3] Compound Summary: this compound.[3] National Library of Medicine.

  • Mymrikov, E. V. et al. (2015). Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. Acta Naturae.[5]

  • Dempster, S. et al. (2014).[6] Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms. Acta Crystallographica.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.